Tetraoctyltin
Beschreibung
Eigenschaften
IUPAC Name |
tetraoctylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNPNLBCGBCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027538 | |
| Record name | Stannane, tetraoctyl- | |
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Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-84-9 | |
| Record name | Tetraoctylstannane | |
| Source | CAS Common Chemistry | |
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| Record name | Tetraoctyltin | |
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| Record name | Tetraoctylstannane | |
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| Record name | Stannane, tetraoctyl- | |
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| Record name | Stannane, tetraoctyl- | |
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| Record name | Tetraoctyltin | |
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| Record name | TETRAOCTYLTIN | |
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Foundational & Exploratory
Tetraoctyltin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctyltin (C₃₂H₆₈Sn), an organotin compound, is characterized by a central tin atom covalently bonded to four octyl groups.[1] This colorless to pale yellow liquid is insoluble in water and sees primary application as a catalyst in various chemical reactions and as a heat stabilizer in the production of plastics and polymers, notably polyvinyl chloride (PVC).[1] While industrially significant, the biological activities of organotin compounds, including their potential neurotoxic and immunotoxic effects, necessitate a thorough understanding for professionals in research and drug development. This guide provides an in-depth overview of the chemical structure, properties, experimental protocols for synthesis and analysis, and the known biological interactions of this compound.
Chemical Structure and Properties
The fundamental structure of this compound consists of a central tin atom (Sn) bonded to four n-octyl chains.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and in the design of experimental studies.
| Property | Value | References |
| Chemical Formula | C₃₂H₆₈Sn | [1][2][3] |
| CAS Number | 3590-84-9 | [1][2] |
| Molecular Weight | 571.60 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] |
| Boiling Point | 224 °C at 1 mmHg; 268 °C at 13 hPa | [4][5] |
| Density | 0.98 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.4677 | [4][6][7] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and sparingly soluble in ethyl acetate (B1210297). | [1][4][6][7] |
| Flash Point | 102 °C - 180 °C | [4][5][7] |
Experimental Protocols
Synthesis of this compound via Trialkyl-aluminum Reaction
This method describes the preparation of this compound from tin-tetraacetate and trioctyl-aluminum.
Materials:
-
Tin-tetraacetate
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Trioctyl-aluminum
-
Argon (or other inert gas)
-
Sintered glass filter
-
Standard glassware for inert atmosphere reactions (four-neck flask, stirrer, dropping funnel, condenser, thermometer)
Procedure:
-
In a 250 ml four-neck flask equipped with a stirrer, dropping funnel, condenser with an argon supply, and a thermometer, add 71 g of tin-tetraacetate and 106.5 g of anhydrous tetrahydrofuran to create a slurry.[4]
-
While stirring and maintaining an inert atmosphere by passing argon through the apparatus, slowly add 102.7 g of trioctyl-aluminum to the slurry in a dropwise manner. The addition should take approximately 1 hour and 40 minutes.[4]
-
During the addition, cool the reaction mixture to maintain a temperature below 65°C, as the reaction is exothermic.[4]
-
After the complete addition of trioctyl-aluminum, heat the reaction mixture to the reflux temperature of tetrahydrofuran and maintain it for 1 to 2 hours with continuous stirring.[4]
-
Following the reflux period, the precipitated aluminum tri-acetate is removed by filtration through a sintered glass filter under vacuum.[4]
-
The filter cake (aluminum tri-acetate) is washed three times with 100 ml of tetrahydrofuran.[4]
-
The tetrahydrofuran is removed from the filtrate by distillation, preferably under reduced pressure, to yield the final product, this compound.[4]
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of organotin compounds, which can be adapted for this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7000 Series GC-MS/MS).[7]
-
Capillary column (e.g., Thermo Scientific TraceGOLD TG-5MS).
Sample Preparation (Derivatization and Extraction):
-
For samples in an aqueous matrix, a derivatization step is typically required to increase the volatility of the organotin compounds. A common derivatizing agent is sodium tetraethylborate.[8]
-
To a known volume of the sample, add an appropriate buffer (e.g., acetate buffer) to adjust the pH.[7]
-
Add the derivatization agent and allow the reaction to proceed for a set time (e.g., 30 minutes).[7]
-
Extract the derivatized compounds into an organic solvent such as hexane.[7]
-
The organic layer is then collected for GC-MS analysis.[7]
GC-MS Parameters:
-
Injection: Automated splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient is established to ensure the separation of the compounds of interest.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher selectivity and sensitivity.[7]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
Pasteur pipette
-
Glass wool
Procedure:
-
For a ¹H NMR spectrum, dissolve approximately 5-25 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d. For ¹³C NMR, a more concentrated solution is preferable.
-
Ensure the sample is fully dissolved.
-
To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
The final volume of the sample in the NMR tube should be appropriate for the spectrometer being used (typically around 4-5 cm in height).
-
Cap the NMR tube securely before placing it in the spectrometer.
Determination of Acute Oral Toxicity (LD50)
The following is a general procedure for determining the LD50 value, which is a measure of acute toxicity.
Experimental Design:
-
Animals: Typically, young adult rats or mice of a specific strain are used.[9] Both sexes should be represented.
-
Dose Groups: At least 3-5 dose levels of this compound are selected, with the aim of identifying a dose that causes no mortality and one that causes 100% mortality.
-
Administration: The test substance is administered orally (gavage) in a single dose.
-
Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[10]
Procedure:
-
Animals are acclimatized to the laboratory conditions before the study.
-
Food is typically withheld overnight before dosing.
-
This compound is administered at the predetermined dose levels to the respective groups of animals.
-
Animals are observed for clinical signs of toxicity at regular intervals on the first day and at least once daily thereafter for the duration of the observation period.
-
The number of mortalities in each dose group is recorded.
-
The LD50 value is calculated using a recognized statistical method, such as the Probit analysis.[9]
Biological Activity and Signaling Pathways
Organotin compounds are known to exert neurotoxic and immunotoxic effects.[2] While specific pathways for this compound are not extensively detailed in the literature, the general mechanisms for related organotins provide a basis for understanding its potential biological interactions.
Neurotoxicity
The neurotoxic effects of organotins are thought to involve several mechanisms, including the activation of glial cells, induction of apoptosis in neuronal cells, and interference with neurotransmitter systems.[2]
Caption: Proposed neurotoxic mechanisms of this compound.
Immunotoxicity
The immunotoxicity of organotin compounds is often characterized by thymic atrophy due to the suppression of immature thymocyte proliferation and the induction of apoptosis in mature thymocytes.[2] This can lead to a suppressed T-cell-mediated immune response.[2]
Caption: Proposed immunotoxic mechanisms of this compound.
Experimental Workflow for In Vitro Immunotoxicity Assessment
A general workflow for assessing the immunotoxic potential of a compound like this compound in vitro is depicted below. This often involves a tiered approach, starting with cytotoxicity assays followed by more specific functional assays.
References
- 1. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. US5087711A - Method for the preparation of tetraalkyl-tin - Google Patents [patents.google.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. enamine.net [enamine.net]
- 10. fda.gov [fda.gov]
Synthesis of Tetraoctyltin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for tetraoctyltin, a key organotin compound. The document details established methodologies, including the Wurtz-type reaction, Grignard synthesis, and processes involving organoaluminum reagents. It is designed to offer researchers and professionals in drug development and chemical synthesis a comprehensive resource, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Core Synthesis Methodologies
The industrial production of this compound and other tetraalkyltin compounds predominantly relies on a few key chemical reactions. These methods offer varying degrees of efficiency, scalability, and selectivity. The choice of a particular route often depends on the availability of starting materials, desired purity of the final product, and economic considerations.
The most commonly cited methods for the synthesis of this compound include:
-
Wurtz-Type Reaction: This classic coupling reaction involves the use of an alkyl halide, a tin halide, and an alkali metal, typically sodium. It is an effective method for producing symmetrical tetraalkyltins.
-
Grignard Reaction: A versatile and widely used method in organometallic chemistry, the Grignard synthesis for tetraalkyltins involves the reaction of a tin tetrahalide with a Grignard reagent (R-MgX). This route is known for its high yields and applicability to a wide range of alkyl groups.[1][2]
-
Organoaluminum Reaction: This method utilizes trialkylaluminum compounds as the alkylating agent for a tin salt. It is a viable alternative to the Grignard and Wurtz reactions, particularly in industrial settings.
Comparative Data of Synthesis Routes
The following table summarizes quantitative data from various synthesis methods for this compound and analogous tetraalkyltin compounds to provide a comparative overview of their efficiencies.
| Synthesis Route | Starting Materials | Product | Yield | Purity/Notes | Reference |
| Wurtz-Type Reaction | di-n-octyl tin dichloride, n-octyl chloride, sodium | Tetra-n-octyl tin | 98.0% | 0.15% chloride impurity, 20.7% tin content | [3] |
| Wurtz-Type Reaction | di-(2-ethylhexyl) tin dichloride, 2-ethylhexyl chloride, sodium | Tetra(2-ethylhexyl) tin | 93.6% | 0.09% chlorine impurity | [3] |
| Grignard Reaction | Tin tetrachloride, n-butylmagnesium chloride | Tetrabutyl tin | 94.0% | 95.3% purity | [1] |
| Organoaluminum Reaction | Tin-tetraacetate, trioctyl-aluminum | Tetraoctyl-tin | - | Clear, colorless product | [4] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes of this compound.
Protocol 1: Wurtz-Type Synthesis of Tetra-n-octyl tin[3]
Materials:
-
di-n-octyl tin dichloride (416.1 g, 1.0 mol)
-
n-octyl chloride (327 g, 2.2 mols)
-
Sodium (92 g, 4.0 mols)
-
Tetra-n-octyl tin (for dispersion)
-
Water
Equipment:
-
2-liter flask equipped with a stirrer and cooling bath
-
Heating mantle
-
Apparatus for vacuum distillation
Procedure:
-
Sodium Dispersion: Disperse sodium (92 g) in tetra-n-octyl tin under a nitrogen atmosphere. Heat the mixture until the sodium melts, then agitate to create a fine dispersion with particle sizes ranging from 1 to 11 microns in diameter. Cool the dispersion to 30°C.
-
Reaction Mixture Preparation: Prepare a solution of di-n-octyl tin dichloride (416.1 g) in n-octyl chloride (327 g).
-
Addition: Slowly add the di-n-octyl tin dichloride solution to the sodium dispersion. Maintain the reaction temperature between 25-35°C using a cooling bath.
-
Stirring: After the addition is complete, stir the reaction mixture for one hour at 25-35°C.
-
Work-up: Add 700 g of water to dissolve the sodium chloride byproduct. Allow the layers to settle and then separate the aqueous layer.
-
Purification: Remove moisture and excess n-octyl chloride from the product layer by heating to 170°C under 20 mm pressure. The final product is tetra-n-octyl tin, obtained as a light amber liquid.
Protocol 2: Grignard Synthesis of Tetrabutyl tin (Analogous Procedure)[1][2]
Materials:
-
Magnesium turnings
-
n-butyl bromide (or other suitable alkyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Tin tetrachloride (SnCl4)
-
10% Hydrochloric acid (ice-cold)
-
Calcium chloride (for drying)
Equipment:
-
Three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel
-
Heating mantle/steam cone
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Grignard Reagent Preparation: In the three-necked flask, place magnesium turnings. Prepare a solution of n-butyl bromide in anhydrous ether. Add a small amount of this solution to the magnesium to initiate the reaction. Once the reaction starts, gradually add the remaining n-butyl bromide solution to maintain a gentle reflux. After the addition is complete, continue to heat under reflux with stirring for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Tin Tetrachloride: Cool the flask in an ice bath. With vigorous stirring, slowly add tin tetrachloride to the Grignard reagent.
-
Heating: After the addition, heat the mixture at reflux temperature for 1 hour.
-
Ether Removal and Hydrolysis: Set the condenser for distillation and remove the ether by heating. Cool the flask again in an ice bath and return the collected ether to the reaction mixture. Decompose the reaction complex by slowly adding ice water, followed by ice-cold 10% hydrochloric acid.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and separate the ether layer. Dry the ether layer with calcium chloride.
-
Purification: Remove the ether by distillation. Distill the crude product under vacuum to obtain pure tetrabutyl tin. The same procedure can be adapted for tetra-n-octyl tin using n-octyl bromide.
Protocol 3: Synthesis of Tetraoctyl-tin via Organoaluminum Route[4]
Materials:
-
Tin-tetraacetate
-
Tetrahydrofuran (THF)
-
Trioctyl-aluminum
-
Argon gas
Equipment:
-
250 ml four-neck flask fitted with a stirrer, dropping funnel, and cooler with an argon supply
-
Heating mantle
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Dispersion: Disperse tin-tetraacetate in tetrahydrofuran in the reaction flask while stirring under an argon atmosphere.
-
Addition of Trioctyl-aluminum: Slowly add trioctyl-aluminum to the slurry in a dropwise manner. The reaction is exothermic, so cool the mixture to maintain the temperature below 65°C. The addition should take approximately 1 hour and 40 minutes.
-
Reflux: After the complete addition of trioctyl-aluminum, heat the reaction mixture to the reflux temperature of tetrahydrofuran and maintain it for 1 to 2 hours with continuous stirring.
-
Separation of Aluminum Triacetate: The formed aluminum triacetate is insoluble in tetrahydrofuran and will precipitate. Separate the precipitate by filtration.
-
Purification: Remove the tetrahydrofuran from the filtrate by distillation, preferably at reduced pressure, to obtain pure, clear, and colorless tetraoctyl-tin.
Synthesis Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis routes for this compound.
References
An In-depth Technical Guide to Tetraoctyltin (CAS: 3590-84-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctyltin, with the CAS number 3590-84-9, is a tetraorganotin compound characterized by a central tin atom covalently bonded to four octyl groups.[1] As a member of the organotin family, it serves primarily as a chemical intermediate and catalyst in various industrial applications.[2] While some organotin compounds are noted for their significant biological activity, tetra-substituted tins like this compound are generally considered to have low toxicity. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, spectroscopic profile, and a discussion of its biological implications for researchers in drug development and related fields.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈Sn | [1] |
| Molecular Weight | 571.59 g/mol | [1] |
| Appearance | Clear to yellow liquid, may be slightly hazy | |
| Boiling Point | 268 °C at 13 hPa | |
| Density | 0.98 g/cm³ at 20 °C | |
| Flash Point | 180 °C | |
| Solubility | Soluble in chloroform, sparingly soluble in ethyl acetate. | |
| InChI | InChI=1S/4C8H17.Sn/c41-3-5-7-8-6-4-2;/h41,3-8H2,2H3; | [1] |
| SMILES | CCCCCCCC--INVALID-LINK--(CCCCCCCC)CCCCCCCC | [1] |
This compound is classified as a hazardous substance, and appropriate safety precautions should be taken. Table 2 outlines the GHS hazard classifications.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H361 | Suspected of damaging fertility or the unborn child |
| H371 | May cause damage to organs |
| H413 | May cause long lasting harmful effects to aquatic life |
Data sourced from PubChem and commercial supplier safety data sheets.[1]
Experimental Protocols
Synthesis of this compound
A general method for the preparation of tetraalkyltin compounds, including this compound, involves the reaction of tin tetraacetate with a trialkylaluminum compound in a suitable solvent like tetrahydrofuran (B95107) (THF). The following protocol is adapted from a patented procedure.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, dropping funnel, reflux condenser with an inert gas (e.g., Argon) inlet, and a thermometer, add tin tetraacetate and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: While stirring and maintaining an inert atmosphere, slowly add trioctylaluminum to the slurry in a dropwise manner. The reaction is exothermic, and the temperature of the reaction mixture should be maintained below 65°C, using external cooling if necessary.
-
Reaction: After the complete addition of trioctylaluminum, heat the reaction mixture to the reflux temperature of THF and maintain for 1-2 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature. The precipitated aluminum triacetate is removed by filtration.
-
Wash the solid aluminum triacetate with fresh THF.
-
Combine the filtrates and remove the THF by distillation, preferably under reduced pressure.
-
-
Purification: The resulting crude this compound can be further purified by vacuum distillation to yield a clear, colorless product.
Analytical Methodology: Quantification of Organotins
The analysis of organotin compounds, including this compound, in various matrices often requires a derivatization step followed by chromatographic separation and detection. The following is a general protocol for the analysis of organotins by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for GC-MS Analysis
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tetraoctyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctyltin (CAS No. 3590-84-9), also known as tetra-n-octylstannane, is an organotin compound with the chemical formula C32H68Sn.[1] It is characterized by a central tin atom covalently bonded to four octyl groups.[2] This compound is primarily utilized as an intermediate in the synthesis of other organotin compounds, which serve as stabilizers for PVC, and as catalysts in various chemical reactions.[2][3] While organotin compounds have applications in diverse fields, their toxicological profiles necessitate careful handling and a thorough understanding of their properties, particularly for professionals in drug development and life sciences who may encounter them in the context of their potential biological effects or as environmental contaminants.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known reactivity.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C32H68Sn | [1][5] |
| Molecular Weight | 571.6 g/mol | [1][5] |
| CAS Number | 3590-84-9 | [1] |
| Appearance | Off-white to yellow oil/liquid | [2][6] |
| Boiling Point | 268 °C at 13 hPa; 224 °C at 1 mm Hg; 549.4 °C at 760 mmHg (calculated) | [6][7][8] |
| Density | 0.98 g/cm³ at 20 °C | [6][7] |
| Refractive Index | 1.4677 | [6][8] |
| Flash Point | 180 °C (closed cup); 102 °C; 282 °C | [6][7][8] |
| Solubility | Soluble in chloroform; sparingly soluble in ethyl acetate. | [6][8] |
| Vapor Pressure | 0 Pa at 25 °C | [6][8] |
| LogP (Octanol/Water) | 12.87720 (calculated); 9.09 at 22.3°C | [6][8] |
| Storage Temperature | Store below +30°C | [7][8] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are generalized methods applicable to organometallic compounds of this nature.
Synthesis of this compound (Illustrative)
A common method for the synthesis of tetraalkyltin compounds is the reaction of a Grignard reagent with tin tetrachloride.[9]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Tin(IV) chloride (SnCl4)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of 1-bromooctane in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Reaction with Tin(IV) Chloride: The Grignard reagent is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a clear oil.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.[1][8]
-
¹H NMR Spectroscopy:
-
Prepare a solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).
-
The spectrum is expected to show characteristic signals for the protons of the octyl chains. The chemical shifts and coupling patterns will confirm the structure.
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated solution of this compound (approx. 20-50 mg) in a deuterated solvent in an NMR tube.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
The spectrum will show distinct signals for each of the eight carbon atoms in the octyl chains.
-
-
¹¹⁹Sn NMR Spectroscopy:
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.
-
The IR spectrum is recorded using an FTIR spectrometer.
-
The spectrum will exhibit characteristic C-H stretching and bending vibrations of the alkyl chains. The absence of O-H or other functional group signals confirms the purity of the compound.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
A dilute solution of this compound is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
The mass spectrum is recorded.
-
The spectrum will show the molecular ion peak (or fragments corresponding to the loss of octyl groups) and a characteristic isotopic pattern for tin, confirming the elemental composition.
4. Boiling Point Determination
The boiling point can be determined using a micro-boiling point method.[3][10]
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The temperature is recorded when a steady stream of bubbles emerges from the capillary tube and then just as the liquid re-enters the capillary upon cooling.
5. Density Measurement
The density of liquid this compound can be determined by measuring its mass and volume.[11][12]
-
The mass of a clean, dry pycnometer (or a graduated cylinder) is accurately measured.
-
The pycnometer is filled with this compound to a known volume.
-
The mass of the pycnometer containing the liquid is measured.
-
The density is calculated by dividing the mass of the liquid by its volume.
Reactivity and Stability
This compound is a stable organotin compound under normal conditions.[3] It is generally unreactive towards water.[6] However, like other tetraalkyltins, it can undergo redistribution reactions with tin halides to form tri-, di-, and mono-organotin halides. It is incompatible with strong oxidizing agents.[13] When heated to decomposition, it may emit toxic fumes of tin oxides.
Mandatory Visualization
Caption: Synthesis and characterization workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. TETRABUTYLTIN(1461-25-2) 13C NMR spectrum [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. US5087711A - Method for the preparation of tetraalkyl-tin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Tetraoctyltin (C32H68Sn)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tetraoctyltin, a tetra-substituted organotin compound. It covers its physicochemical properties, synthesis and purification methods, key applications, and toxicological profile. Detailed experimental protocols and diagrams of relevant processes are included to support advanced research and development.
Physicochemical Properties
This compound, also known as tetra-n-octylstannane, is a liquid organotin compound with the chemical formula [CH₃(CH₂)₇]₄Sn.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H68Sn | [2] |
| Molecular Weight | 571.59 g/mol | [1][3] |
| Exact Mass | 572.434305 Da | [4] |
| CAS Number | 3590-84-9 | [1] |
| Appearance | Clear to yellow liquid, may be slightly hazy or oily | [1][5][6] |
| Density | 0.98 g/cm³ at 20°C | [1] |
| Boiling Point | 549.4°C at 760 mmHg; 268°C at 13 hPa | [1][4] |
| Flash Point | 180°C (356°F) | [1] |
| Refractive Index | 1.4677 | [3][4] |
| Vapor Pressure | 0 Pa at 25°C | [3][4] |
| Solubility | Soluble in Chloroform; Sparingly soluble in Ethyl Acetate (B1210297) | [3][4] |
| Storage Temperature | Store below +30°C | [3][4] |
| LogP | 12.87720 | [4] |
Synthesis, Purification, and Experimental Protocols
The synthesis of this compound can be achieved through processes developed for tetra-alkyl tin compounds. The purification of related precursors like tin tetrachloride often involves rectification to remove metallic impurities.[7]
This protocol is adapted from a general method for preparing tetra-alkyl tin compounds.[8] It involves the reaction of a sodium dispersion with an alkyl halide.
Methodology:
-
Charge a 2-liter flask with 92 g (4.0 mols) of sodium and 400 g of tetra-n-octyl tin under a nitrogen atmosphere.
-
Heat the mixture to 110°C to melt the sodium.
-
Vigorously agitate the mixture to create a fine dispersion of sodium particles (1-20 microns).
-
Cool the dispersion to below the melting point of sodium while maintaining agitation.
-
Slowly add n-octyl chloride to the sodium dispersion. The temperature should be maintained, potentially with a cooling bath, to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Dilute the mixture with water to separate the product layer.
Purification involves removing moisture and unreacted reagents.[8]
Methodology:
-
Separate the organic product layer from the aqueous layer after the synthesis reaction.
-
Heat the product layer to 170°C under a vacuum (e.g., 20 mm Hg).
-
This process strips the product of residual moisture and excess n-octyl chloride, yielding the purified tetra-n-octyl tin.
Diagram 1: Synthesis and Purification Workflow for this compound.
This compound serves as an alkylating agent in palladium-catalyzed reactions to functionalize aromatic rings.[3][4][6]
Methodology:
-
In a reaction vessel, combine the substrate (e.g., 2-aryl-4,4-dimethyl-2-oxazoline or a substituted pyridine) with this compound.
-
Add 5 mol % of a Palladium(II) acetate (Pd(OAc)₂) catalyst.
-
Conduct the reaction under appropriate solvent and temperature conditions, typically with heating, to facilitate the coupling.
-
Monitor the reaction progress using techniques like TLC or GC-MS.
-
Upon completion, purify the product using column chromatography to isolate the benzene (B151609) ring-alkylated product.
Diagram 2: Palladium-Catalyzed C-H Alkylation Reaction.
Applications in Research and Industry
This compound is primarily utilized as a chemical intermediate and reagent in various processes.
-
PVC Stabilizers: It is a key intermediate in the manufacturing of octyltin (B230729) stabilizers, which are used as heat stabilizers for polyvinyl chloride (PVC). Commercial grades are suitable for producing FDA-approved food-grade octyltin stabilizers.[5]
-
Catalysis: It can be used as a catalyst in certain chemical reactions.[9]
-
Organic Synthesis: As demonstrated in Protocol 3, it is a valuable reagent for creating carbon-carbon bonds through palladium-catalyzed cross-coupling, allowing for the direct alkylation of C-H bonds on aromatic rings.[3][4]
-
Starting Material: It serves as a precursor for the synthesis of other organotin compounds.[9]
Biological Activity and Toxicology
While organotin compounds are known for a range of biological effects, tetra-substituted versions like this compound are considered relatively non-toxic compared to their tri-, di-, and mono-substituted counterparts.[9] However, they can metabolize or degrade into more toxic forms in the environment.[9]
-
Immunotoxicity: Unlike many other organotins, studies have shown that this compound did not induce atrophy of lymphoid organs such as the thymus.[10][11]
-
General Organotin Toxicity: The toxicity of organotin compounds is generally linked to their ability to disrupt cellular processes. They can suppress DNA and protein synthesis, induce apoptosis (programmed cell death), and interfere with intracellular calcium regulation.[2] This disruption can lead to neurotoxic and immunotoxic effects.[2][12] The mechanism often involves impairing the function of the Golgi apparatus and endoplasmic reticulum, which in turn inhibits signal transduction pathways dependent on phospholipid metabolism.[12]
Diagram 3: Generalized Organotin-Induced Apoptosis Pathway.
Below is a summary of the known toxicological and safety data for this compound.
| Safety Data | Value / Classification | Reference |
| Acute Oral Toxicity | LD50: > 4000 mg/kg (Rat) | [1][13] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][13] |
| Target Organs | Respiratory system | [1] |
| GHS Pictograms | Warning | [1] |
References
- 1. This compound for synthesis 3590-84-9 [sigmaaldrich.com]
- 2. This compound | C32H68Sn | CID 77145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3590-84-9 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. stannica.com [stannica.com]
- 6. This compound CAS#: 3590-84-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US3059012A - Alkyl tin - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bg.cpachem.com [bg.cpachem.com]
An In-depth Technical Guide to the Solubility of Tetraoctyltin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetraoctyltin in various organic solvents. This compound, an organotin compound, is utilized as an intermediate in the synthesis of other organotin derivatives and finds application in catalysis. A thorough understanding of its solubility characteristics is paramount for its effective use in chemical synthesis, formulation, and for ensuring safety and proper handling. This document consolidates available qualitative solubility data, presents a detailed, adaptable experimental protocol for quantitative solubility determination, and illustrates a general workflow for this process.
Core Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |
| Chloroform | CHCl₃ | Halogenated | Not Specified | Soluble | [1][2] |
| Ethyl Acetate | CH₃COOC₂H₅ | Ester | Not Specified | Sparingly Soluble | [1][2] |
| Alcohols | R-OH | Protic, Polar | Not Specified | Very Soluble | [3] |
| Ethers | R-O-R' | Aprotic, Polar | Not Specified | Very Soluble | [3] |
| Halogenated Hydrocarbons | R-X | Aprotic, Non-Polar/Polar | Not Specified | Very Soluble | [3] |
Experimental Protocols: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established principles of solubility testing and can be modified to suit specific laboratory conditions and analytical capabilities.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with solvent-resistant screw caps
-
Volumetric flasks and pipettes
-
Centrifuge and centrifuge tubes or syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Procedure:
-
Preparation of the Saturated Solution (Flask Method): a. Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume of the chosen organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies.
-
Phase Separation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time for the undissolved solid to settle. b. To separate the saturated solution from the excess solid, either centrifuge the samples at a controlled temperature or filter the supernatant using a syringe filter. The filter material must be compatible with the solvent and confirmed not to adsorb this compound.
-
Sample Preparation for Analysis: a. Carefully withdraw a precise aliquot of the clear, saturated supernatant. b. Gravimetrically or volumetrically dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: a. Analyze the diluted samples using a pre-calibrated analytical method. GC-MS is a suitable technique for the quantification of organotin compounds. b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Safety Precautions:
Organotin compounds can be toxic. All handling of this compound and its solutions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
References
A Technical Guide to the Spectral Analysis of Tetraoctyltin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tetraoctyltin, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited public availability of specific experimental spectra for this compound, this document presents representative data based on typical values for tetraalkyltin compounds, alongside detailed experimental protocols for acquiring such data.
Introduction to this compound
This compound, with the chemical formula (C₈H₁₇)₄Sn, is an organotin compound characterized by a central tin atom bonded to four octyl groups. Organotin compounds are utilized in a variety of industrial applications, including as PVC stabilizers, catalysts, and biocides. A thorough understanding of their molecular structure, elucidated through techniques like NMR and IR spectroscopy, is crucial for quality control, reaction monitoring, and understanding their chemical behavior and potential toxicological profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.
¹H NMR Spectral Data (Typical)
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The protons on the octyl chains will give rise to a few distinct signals.
| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Sn-CH₂ - | 0.8 - 1.0 | Triplet | 8H |
| -(CH₂)₆- | 1.2 - 1.6 | Multiplet | 48H |
| -CH₂-CH₃ | 0.85 - 0.95 | Triplet | 12H |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.
¹³C NMR Spectral Data (Typical)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in the octyl chains will produce a distinct signal.
| Assignment | Typical Chemical Shift (δ, ppm) |
| Sn-C H₂- | 9 - 11 |
| -C H₂- | 27 - 34 |
| -C H₃ | 13 - 15 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the vibrational modes of the C-H and C-C bonds within the octyl chains.
FTIR Spectral Data (Typical)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2955 - 2965 | C-H asymmetric stretching (CH₃) | Strong |
| 2920 - 2930 | C-H asymmetric stretching (CH₂) | Strong |
| 2870 - 2880 | C-H symmetric stretching (CH₃) | Strong |
| 2850 - 2860 | C-H symmetric stretching (CH₂) | Strong |
| 1460 - 1470 | C-H bending (CH₂ and CH₃) | Medium |
| 1375 - 1385 | C-H bending (CH₃) | Medium |
| 720 - 730 | CH₂ rocking | Weak |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., neat liquid, solution, or KBr pellet).
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and IR spectra of organotin compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid obscuring sample signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge to ensure it is centered in the detection coil.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or automatically to obtain sharp, symmetrical peaks.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free cloth.
-
-
Sample Preparation (KBr Pellet - for solids or viscous liquids):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Acquisition and Processing:
-
Set the desired spectral range (typically 4000 cm⁻¹ to 400 cm⁻¹) and the number of scans to be averaged.
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of an organotin compound like this compound.
Commercial suppliers of high-purity tetraoctyltin
An In-depth Technical Guide to Commercial High-Purity Tetraoctyltin for Researchers and Drug Development Professionals
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to source and utilize high-purity this compound. It provides a detailed overview of commercial suppliers, key technical data, and standardized experimental protocols for analysis and handling.
Introduction to this compound
This compound (CAS No. 3590-84-9) is an organotin compound with the chemical formula C₃₂H₆₈Sn.[1][2][3][4] It is primarily used as a chemical intermediate in the manufacturing of octyltin (B230729) stabilizers for PVC and as a catalyst.[5] In a research and development context, particularly in pharmaceuticals, high-purity grades are essential for ensuring the reliability and reproducibility of experimental results. Its applications can range from use in specific catalytic reactions to serving as a reference standard in analytical testing.[1][2][6][7]
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, with purity levels often varying. For research and pharmaceutical applications, selecting a supplier that provides comprehensive analytical documentation, such as a Certificate of Analysis (CoA), is critical.
Key Suppliers Include:
-
LGC Standards[1]
-
CPAChem[10]
-
Matrix Scientific[6]
-
Dalton Research Molecules[7]
-
Pharmaffiliates[3]
-
American Custom Chemicals Corporation[6]
The selection of a suitable supplier often involves a multi-step process to ensure the material meets the stringent requirements of research and drug development.
Data Presentation
Quantitative data for this compound has been aggregated from various suppliers and public databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3590-84-9 | [1][2][8] |
| Molecular Formula | C₃₂H₆₈Sn | [1][2][4] |
| Molecular Weight | 571.59 g/mol | [1][2][8] |
| Appearance | Colorless to Yellow Liquid/Oil | [2][8] |
| Density | ~0.98 g/cm³ (at 20°C) | [6][8] |
| Boiling Point | 268°C at 13 hPa; 224°C at 1 mm Hg | [2][8] |
| Flash Point | 180°C (356°F) | [8] |
| Refractive Index | ~1.4677 | [2][6] |
| Solubility | Soluble in Chloroform; Sparingly soluble in Ethyl Acetate | [2][6] |
| Storage | Store at 2°C to 30°C, away from light and moisture | [2][3][6][8] |
Table 2: Comparison of Purity Specifications from Commercial Suppliers
| Supplier/Source | Stated Purity | Analytical Method |
| LGC Standards | >95% | Gas Chromatography (GC) |
| American Custom Chemicals | 98.00% | Not Specified |
| Crysdot | 95+% | Not Specified |
| Hebei Yanxi Chemical | 99% | Not Specified |
| Dalton Research Molecules | Typically ≥95% | High-Performance Liquid Chromatography (HPLC) |
Note: Purity and specifications may vary by batch and supplier. Always refer to the lot-specific Certificate of Analysis.
Experimental Protocols & Methodologies
For researchers in drug development, verifying the purity of starting materials and reference standards is a mandatory step. The following section details a generalized protocol for purity determination using HPLC, a common technique in pharmaceutical analysis.[11][12][13]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard methodology for assessing the purity of this compound and identifying potential impurities.
1. Objective: To quantify the purity of a this compound sample and identify any related impurities using a Reverse-Phase HPLC (RP-HPLC) method with UV detection.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
HPLC-grade Isopropanol (IPA)
-
Reference Standard (if available)
-
C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: Ramp to 100% B
-
20-30 min: Hold at 100% B
-
30-35 min: Return to 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in Isopropanol at a concentration of 1 mg/mL.
-
Perform a serial dilution with the mobile phase (80% ACN) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Synthesis and Purification Overview
High-purity this compound is typically synthesized and then rigorously purified to remove reactants and by-products. A common synthetic route involves the reaction of a Grignard reagent with tin tetrachloride, or the reaction of n-chlorooctane with tin(IV) chloride.[6] Subsequent purification is crucial for achieving high-purity grades. Techniques like high-temperature rectification or distillation are employed to separate the desired this compound from impurities.[14][15]
References
- 1. This compound (>85%) | CAS 3590-84-9 | LGC Standards [lgcstandards.com]
- 2. This compound | 3590-84-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. stannica.com [stannica.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Dalton Research Molecules [daltonresearchmolecules.com]
- 8. This compound for synthesis 3590-84-9 [sigmaaldrich.com]
- 9. alkalisci.com [alkalisci.com]
- 10. This compound [CAS:3590-84-9] [cpachem.com]
- 11. rroij.com [rroij.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Tetraoctyltin: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for tetraoctyltin. The information is compiled to ensure the safe use of this organotin compound in a laboratory and research setting, with a focus on quantitative data, emergency procedures, and proper handling workflows.
Chemical and Physical Properties
This compound is a clear to yellow, oily liquid.[1] A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C32H68Sn | [2] |
| Molecular Weight | 571.6 g/mol | [2] |
| CAS Number | 3590-84-9 | [2] |
| Appearance | Off-White to Yellow Oil/Liquid | [3][4] |
| Boiling Point | 268 °C at 13 hPa; 224 °C at 1 mm Hg | [3][4] |
| Density | 0.98 g/cm³ at 20 °C | [3][5] |
| Flash Point | 102 °C to 180 °C | [6][3][4][5] |
| Solubility | Soluble in Chloroform, Sparingly soluble in Ethyl Acetate. Not miscible or difficult to mix with water. | [6][4] |
| Vapor Pressure | 0 Pa at 25 °C | [6][4] |
| Storage Temperature | Store below +30°C; Recommended 2-30°C. | [6][3][7] |
Toxicological Data
Organotin compounds, including this compound, are known to have neurotoxic and immunotoxic effects.[2] Exposure can occur through inhalation, ingestion, and dermal contact.[2]
| Toxicity Data | Value | Species | Source(s) |
| Oral LD50 | > 4000 mg/kg | Rat | [3][5] |
| Parenteral LDLo | 34 g/kg (34000 mg/kg) | Mouse | [6][4] |
Note on Experimental Protocols: The detailed experimental protocols for the cited toxicity studies (e.g., the specific methodology for the rat oral LD50 study) are not publicly available in the referenced safety data sheets or chemical databases. The provided data is a summary of the results from those studies.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates several risks associated with its handling.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risks.
Engineering Controls
-
Work in a well-ventilated area.[8]
-
Use only outdoors or in a well-ventilated area.[8]
-
Handle in an enclosing hood with exhaust ventilation.[9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5][8]
-
Skin Protection:
-
Respiratory Protection:
General Hygiene Measures
-
Do not eat, drink, smoke, or sniff while working.[10]
-
Keep away from foodstuffs, beverages, and feed.[10]
-
Wash hands and face thoroughly after handling.[8]
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage:
-
Disposal:
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is irregular or stops, provide artificial respiration. Consult a doctor if complaints persist.[5][10]
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water. If skin irritation continues, consult a doctor.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical treatment.[10]
-
Ingestion: Rinse out the mouth and then drink plenty of water. If symptoms persist, consult a doctor.[5][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: CO2, powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[10]
-
Unsuitable Extinguishing Media: Water with a full jet.[10]
-
Specific Hazards: Formation of toxic gases (carbon monoxide, carbon dioxide, toxic metal oxide smoke) is possible during heating or in case of a fire.[10]
-
Protective Equipment: Wear a self-contained respiratory protective device.[10]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear protective equipment and keep unprotected persons away.[10]
-
Environmental Precautions: Do not allow to enter sewers, surface water, or ground water.[5][10]
-
Containment and Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and dispose of it as hazardous waste.[5]
Workflow for Handling a this compound Spill
The following diagram illustrates the logical workflow for safely managing a this compound spill in a laboratory setting.
References
- 1. stannica.com [stannica.com]
- 2. This compound | C32H68Sn | CID 77145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound for synthesis 3590-84-9 [sigmaaldrich.com]
- 4. This compound CAS#: 3590-84-9 [m.chemicalbook.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. This compound | 3590-84-9 [chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. gelest.com [gelest.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. merckmillipore.com [merckmillipore.com]
The Toxicological Profile of Organotin Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have seen widespread industrial and agricultural use.[1] Their applications range from stabilizers in PVC plastics and catalysts in chemical reactions to biocides in antifouling paints and agricultural fungicides.[2][3] However, their utility is overshadowed by significant toxicological concerns, positioning them as prominent environmental pollutants with a range of adverse health effects in both wildlife and humans.[2][4] This technical guide provides a comprehensive overview of the toxicological profile of organotin compounds, with a focus on their mechanisms of action, target organ toxicities, and the experimental methodologies used to elucidate these effects.
General Toxicology and Structure-Activity Relationship
The toxicity of organotin compounds is fundamentally dictated by the number and nature of the organic groups attached to the tin atom.[2] The general formula for these compounds is R(n)SnX(4-n), where 'R' is an organic group (e.g., methyl, butyl, phenyl), 'X' is an anion, and 'n' ranges from 1 to 4.[1] The toxicological potency generally follows the order: triorganotins (R3SnX) > diorganotins (R2SnX2) > monoorganotins (RSnX3), with tetraorganotins (R4Sn) being of lower toxicity.[2][5] Trialkyl and triaryl compounds are considered the most toxic.[5]
Trimethyltin (B158744) and triethyltin (B1234975) compounds are particularly potent neurotoxins and are well-absorbed from the gastrointestinal tract, making them the most toxic in this class.[6][7][8] As the length of the alkyl chain increases, the toxicity of trialkyltins tends to decrease.[5] Aryltin compounds are generally less toxic than their alkyltin counterparts.[5]
Quantitative Toxicity Data
The acute and chronic toxicity of organotin compounds varies significantly depending on the specific compound, the route of exposure, and the animal model. The following tables summarize key quantitative toxicity data from the literature.
Table 1: Acute Toxicity of Selected Organotin Compounds
| Compound | Animal | Route | LD50 (mg/kg bw) | Reference |
| Tributyltin Oxide | Rat | Oral | 129 - 234 | [9] |
| Tributyltin Oxide | Rat | Dermal | >4600 | [9] |
| Triphenyltin (B1233371) Hydroxide | Rat | Oral | 156 - 360 | [9] |
| Dibutyltin Dichloride | Rat | Oral | 112 | [9] |
| Trimethyltin Chloride | Rat | Oral | 12.6 | [9] |
| Triethyltin Sulfate | Rat | Oral | 7.5 | [9] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[10]
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Selected Organotin Compounds
| Compound | Animal | Duration | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| Tributyltin Oxide | Rat | Intermediate | Immunological | 0.025 | 0.25 | [9] |
| Dibutyltin Dichloride | Rat | Intermediate | Immunological | - | 5 | [9] |
| Dibutyltin Dichloride | Rat | 13-week | Hematological | 3.4 | 5.7 | [9] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[10] LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.
Target Organ Toxicity
Organotin compounds exert a wide range of toxic effects on various organ systems. The primary targets include the nervous, immune, hepatic, and reproductive systems.
Neurotoxicity
The neurotoxic effects of organotins are most pronounced with trimethyltin (TMT) and triethyltin (TET) compounds.[6] While chemically similar, they induce distinct neuropathologies.[6] TMT is primarily a neurotoxin, causing neuronal necrosis, particularly in the limbic system (hippocampus and entorhinal cortex).[6] In contrast, TET is myelinotoxic, leading to intramyelin edema and vacuolar changes in the white matter of the central nervous system.[6][7]
Symptoms of TMT intoxication in humans include headaches, memory deficits, disorientation, and seizures.[11] TBT and triphenyltin (TPT) also exhibit neurotoxicity, causing tremors, convulsions, and ataxia in animals.[12] The underlying mechanisms are thought to involve the functional impairment of neurons, including effects on voltage-dependent sodium channels.[12]
Immunotoxicity
Dibutyltin (DBT), tributyltin (TBT), and dioctyltin (B90728) are known to be immunotoxic.[9] The primary target of organotin-induced immunotoxicity is the thymus, leading to atrophy and dysfunction of T-cell mediated immunity.[5][7] TBT has been shown to induce apoptosis in thymocytes. The immunotoxic effects are observed at low exposure levels, making the immune system a sensitive target for these compounds.[9]
Hepatotoxicity
The liver is another significant target for organotin toxicity.[1] Dibutyltin salts can produce biliary and hepatic lesions.[7] Exposure to organotins can lead to hepatosteatosis (fatty liver) and inflammation.[6] The hepatotoxicity is associated with the accumulation of these lipophilic compounds in the liver and their interference with mitochondrial function and cellular metabolism.[2]
Reproductive and Developmental Toxicity
Several organotin compounds, including triphenyltin, dibutyltin, and tributyltin, have been shown to induce developmental and reproductive effects in rodents.[9][13] These compounds can act as endocrine disruptors, interfering with steroidogenesis and hormonal balance.[13][14] TBT and TPT are agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which play crucial roles in development and metabolism.[15] Exposure to organotins during pregnancy can lead to developmental abnormalities in offspring.[13]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of organotin compounds stems from their ability to interfere with fundamental cellular processes. Key mechanisms include the inhibition of mitochondrial oxidative phosphorylation, disruption of ion homeostasis, induction of oxidative stress, and modulation of key signaling pathways.
One of the primary biochemical lesions caused by triorganotins is the inhibition of mitochondrial ATP synthase, leading to a disruption of cellular energy metabolism.[5][15] Organotins are also known to induce an increase in intracellular calcium levels and promote the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent cellular damage.[11][16]
Several signaling pathways are implicated in the toxic effects of organotins. TBT and TPT are known to activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which can lead to adipogenesis and metabolic disruption.[15] Furthermore, organotins can activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in pro-inflammatory responses.[17]
Caption: Key signaling pathways and mechanisms of organotin toxicity.
Experimental Protocols
Elucidating the toxicological profile of organotin compounds relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in organotin research.
In Vitro Apoptosis Induction and Assessment
Objective: To determine the apoptotic potential of an organotin compound in a cell culture model.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human lymphoma cell lines or hepatocytes) at an appropriate density in culture plates.
-
Prepare a stock solution of the organotin compound (e.g., Tributyltin chloride) in a suitable solvent such as DMSO.
-
Dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1 to 10 µM).
-
Remove the culture medium from the cells, wash with phosphate-buffered saline (PBS), and add the medium containing the organotin compound.
-
Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).[18]
-
-
Assessment of Apoptosis:
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis):
-
Following treatment, harvest the cells and pellet them by centrifugation.
-
Extract DNA using a commercial kit suitable for apoptotic DNA.
-
Quantify the DNA and load equal amounts onto a 1.5% agarose (B213101) gel containing a fluorescent DNA stain.
-
Run the gel and visualize the DNA under UV light. A "ladder" pattern of DNA fragments is indicative of apoptosis.[18]
-
-
Caspase-3 Activity Assay:
-
After treatment, lyse the cells using a specific lysis buffer from a caspase-3 activity assay kit.
-
Centrifuge the lysate to remove debris.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader. An increased signal indicates elevated caspase-3 activity.[18]
-
-
Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[18]
-
-
Caption: Experimental workflow for assessing organotin-induced apoptosis.
Developmental Neurotoxicity Study in Rats
Objective: To evaluate the long-term neurobehavioral changes in offspring following perinatal exposure to an organotin compound.
Protocol:
-
Animal Model and Exposure:
-
Use female Sprague-Dawley rats.
-
Expose the rats to the organotin compound (e.g., Dimethyltin) via drinking water at various concentrations (e.g., 0, 3, 15, 74 ppm) before mating and throughout gestation and lactation.[19]
-
-
Evaluation of Offspring:
-
Monitor maternal weight gain and offspring birth weight and growth.
-
Assess brain weight in the offspring at different developmental stages.
-
Conduct neuropathological examinations, looking for lesions such as mild vacuolation.[19]
-
Perform behavioral testing on the offspring at different ages. For example, use a runway test at postnatal day 11 and a water maze test in adult offspring to assess learning and memory.[19]
-
-
Molecular Analysis:
-
Measure markers of apoptosis in brain tissue to assess developmental effects on cell death pathways.[19]
-
Conclusion
Organotin compounds represent a significant class of environmental toxicants with a complex and multifaceted toxicological profile. Their adverse effects on the nervous, immune, hepatic, and reproductive systems are well-documented and occur through various mechanisms, including the disruption of mitochondrial function, modulation of key signaling pathways, and induction of oxidative stress. A thorough understanding of their structure-activity relationships, quantitative toxicity, and mechanisms of action is crucial for risk assessment and the development of strategies to mitigate their impact on human health and the environment. The experimental protocols outlined in this guide provide a framework for the continued investigation of these potent and persistent environmental contaminants.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. rewe-group.com [rewe-group.com]
- 5. [Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of tin and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environmental Toxic Substances -Neurotoxicity of Organotin Compounds- [jstage.jst.go.jp]
- 13. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triorganotin as a compound with potential reproductive toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 17. Organotin and organochlorine toxicants activate key translational regulatory proteins in human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Impact of Tetraoctyltin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraoctyltin (CAS No. 3590-84-9), a tetra-substituted organotin compound, is primarily utilized as an intermediate in the synthesis of organotin stabilizers for PVC and as a catalyst. While generally considered less toxic than its tri- and di-substituted counterparts, its environmental persistence, potential for degradation into more toxic forms, and impact on biological systems warrant a thorough toxicological and ecotoxicological assessment. This guide provides a comprehensive overview of the available data on the environmental fate and impact of this compound, with a focus on its physicochemical properties, environmental persistence, bioaccumulation potential, and toxicological effects. Due to the limited availability of specific data for this compound, information on its primary degradation products, trioctyltin and dioctyltin (B90728), is also included to provide a more complete risk profile.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its environmental distribution and behavior.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈Sn | [1] |
| Molecular Weight | 571.59 g/mol | [1] |
| Appearance | Clear to yellow liquid, may be slightly hazy | [2] |
| Density | 0.98 g/cm³ | [3] |
| Boiling Point | 549.4 °C at 760 mmHg | [3] |
| Flash Point | 282 °C | [3] |
| Vapor Pressure | 0 Pa at 25°C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 12.87720 | [3] |
| Water Solubility | Information not available | |
| Solubility | Soluble in Chloroform, Sparingly soluble in Ethyl Acetate | [3] |
Environmental Fate
The environmental fate of this compound is governed by its persistence in various environmental compartments and its degradation into other organotin compounds.
Environmental Persistence and Degradation
Tetra-substituted organotins like this compound are known to be relatively non-toxic but can slowly decompose or metabolize into more toxic tri- and di-substituted compounds[4]. The primary degradation pathway is sequential dealkylation, where the octyl groups are progressively cleaved from the tin atom. This process can be mediated by both biotic (microbial) and abiotic (photodegradation) factors.
Degradation Pathway of this compound:
Figure 1: Sequential dealkylation pathway of this compound.
Quantitative data on the half-life of this compound in various environmental matrices is scarce. However, studies on other organotin compounds suggest that degradation is generally slow in sediments[5].
Bioaccumulation and Mobility
The mobility of this compound in soil is expected to be low due to its high lipophilicity, leading to strong adsorption to soil organic matter.
Ecotoxicity
The ecotoxicity of this compound and its degradation products is a significant concern for aquatic and terrestrial ecosystems.
| Test Organism | Endpoint | Value | Reference |
| Dioctyltin Compounds | |||
| Algae (growth inhibition) | 72-h EC₅₀ | > 1.1 µg/L | [6] |
| Algae (growth inhibition) | 72-h NOEC | 0.62 µg/L | [6] |
Note: Specific ecotoxicity data for this compound is limited. The data presented is for its degradation product, dioctyltin.
Mammalian Toxicity
Organotin compounds, including this compound, can exert a range of toxic effects in mammals. While tetra-substituted forms are generally less acutely toxic, their degradation products, particularly tri- and di-substituted organotins, are of greater concern.
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | >4000 mg/kg | Rat | [8] |
Organotin compounds are known to be immunotoxic and neurotoxic[9]. Studies have shown that trioctyltin chloride and this compound did not induce atrophy of lymphoid organs in rats[9]. However, other organotins have been shown to cause a depression in the humoral immune response[9].
Mechanism of Action: Endocrine Disruption
A significant concern with many organotin compounds is their potential to act as endocrine disruptors. Tributyltin (TBT) and triphenyltin (B1233371) (TPT), which are structurally related to the degradation products of this compound, have been shown to act as agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)[10]. This dual agonism can lead to the differentiation of adipocytes, suggesting a role as obesogens[10].
The activation of the RXR-PPARγ heterodimer by organotins disrupts normal endocrine signaling pathways, which can have wide-ranging effects on development, reproduction, and metabolism.
Figure 2: Signaling pathway of organotin-induced endocrine disruption.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the environmental fate and impact of this compound. The following sections outline standardized methodologies applicable to this compound.
Environmental Fate Testing
6.1.1. Biodegradation in Soil
A standardized method for assessing the biodegradation of chemicals in soil is outlined in OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) .
-
Objective: To determine the rate of aerobic and anaerobic degradation of this compound in soil.
-
Methodology:
-
Radiolabeled (e.g., ¹⁴C) this compound is applied to fresh soil samples.
-
The soil samples are incubated under controlled aerobic or anaerobic conditions (temperature, moisture).
-
At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its degradation products.
-
Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Scintillation Counting (LSC).
-
The rate of degradation and the half-life (DT₅₀) are calculated.
-
Ecotoxicity Testing
6.2.1. Acute Immobilisation Test for Daphnia sp.
This test is performed according to OECD Guideline 202 .
-
Objective: To determine the acute toxicity of this compound to Daphnia magna.
-
Methodology:
-
Young daphnids (<24 hours old) are exposed to a range of concentrations of this compound in a static system for 48 hours.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
The median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids, is calculated.
-
6.2.2. Algal Growth Inhibition Test
This test follows OECD Guideline 201 .
-
Objective: To determine the effect of this compound on the growth of freshwater algae.
-
Methodology:
-
Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of this compound for 72 hours.
-
Algal growth is measured at 24, 48, and 72 hours by cell counting or a surrogate measurement like fluorescence.
-
The EC₅₀ for growth rate inhibition is calculated.
-
6.2.3. Fish, Acute Toxicity Test
This test is conducted based on OECD Guideline 203 .
-
Objective: To determine the acute lethal toxicity of this compound to fish.
-
Methodology:
-
Fish (e.g., Rainbow Trout, Oncorhynchus mykiss) are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The median lethal concentration (LC₅₀), which is the concentration that is lethal to 50% of the fish, is calculated.
-
Bioaccumulation Testing
6.3.1. Bioconcentration: Flow-Through Fish Test
This test is performed according to OECD Guideline 305 .
-
Objective: To determine the bioconcentration factor (BCF) of this compound in fish.
-
Methodology:
-
The test consists of two phases: uptake and depuration.
-
During the uptake phase, fish are exposed to a constant, low concentration of this compound in a flow-through system.
-
Fish and water samples are taken at regular intervals and analyzed for the concentration of the test substance.
-
After the uptake phase, the remaining fish are transferred to clean water for the depuration phase, and the decrease in the concentration of the substance in the fish is monitored.
-
The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.
-
Analytical Methodology for Organotin Compounds
The analysis of organotin compounds in environmental matrices typically involves extraction, derivatization, and chromatographic separation with sensitive detection.
Workflow for Organotin Analysis in Soil/Sediment:
Figure 3: General workflow for the analysis of organotin compounds in soil or sediment.
A common method involves Gas Chromatography-Mass Spectrometry (GC-MS)[11].
-
Extraction: The soil or sediment sample is extracted with an organic solvent (e.g., a mixture of diethyl ether and hexane) containing a chelating agent like tropolone (B20159) to improve the extraction efficiency of polar organotin species[11].
-
Derivatization: The organotin compounds in the extract are converted to more volatile and thermally stable derivatives (e.g., ethylated or pentylated derivatives) to make them suitable for GC analysis. Sodium tetraethylborate (NaBEt₄) is a common derivatizing agent[11].
-
Clean-up: The derivatized extract is cleaned up using techniques like silica gel column chromatography to remove interfering substances[11].
-
GC-MS Analysis: The cleaned-up extract is injected into a gas chromatograph for separation of the different organotin compounds. A mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.
Conclusion
This compound, while less acutely toxic than its lower alkylated homologues, represents a potential long-term environmental concern due to its persistence and its degradation into more toxic tri- and dioctyltin compounds. Its high lipophilicity suggests a significant potential for bioaccumulation. The endocrine-disrupting capabilities of its degradation products, through the activation of the RXR-PPARγ pathway, highlight a specific mechanism of toxicity that can have sublethal effects at low concentrations.
The lack of comprehensive, publicly available data on the environmental fate and ecotoxicity of this compound underscores the need for further research to accurately assess its environmental risk. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps and to support informed regulatory decisions. Researchers and professionals in drug development should be aware of the potential for organotin compounds to interfere with nuclear receptor signaling, a mechanism that is also relevant in pharmacological research.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 3. oecd.org [oecd.org]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. env.go.jp [env.go.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
An In-depth Technical Guide to the Thermal Stability of Tetraoctyltin
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Thermal Stability of Tetraoctyltin
1. Executive Summary
Consequently, this guide provides a comprehensive overview of the known physical properties of this compound and discusses the general principles of thermal stability and decomposition mechanisms for tetraalkyltin compounds, drawing on data from related organotin compounds. Due to the absence of specific quantitative data for this compound, the creation of detailed data tables summarizing decomposition temperatures and weight loss, specific experimental protocols, and decomposition pathway diagrams is not possible at this time.
2. Introduction to this compound
This compound, also known as tetra-n-octylstannane, is an organotin compound with the chemical formula C₃₂H₆₈Sn. It belongs to the family of tetraalkyltin compounds, where a central tin atom is covalently bonded to four alkyl groups. These compounds are generally characterized by their stability under normal conditions. The lower tetraalkyltin compounds are typically liquids that can be distilled without decomposition.[1] this compound is primarily used as an intermediate in the synthesis of other organotin compounds, which have applications as catalysts and stabilizers for polymers like PVC.
3. Known Physical and Chemical Properties of this compound
While specific thermal decomposition data is scarce, various sources provide the following physical and chemical properties for this compound. This information is summarized in Table 1.
| Property | Value |
| Molecular Formula | C₃₂H₆₈Sn |
| Molecular Weight | 571.59 g/mol |
| Appearance | Colorless to yellow liquid/oil |
| Boiling Point | 268 °C at 13 hPa |
| Flash Point | 180 °C |
| Density | 0.98 g/cm³ at 20 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
4. General Principles of Thermal Stability in Tetraalkyltin Compounds
The thermal stability of tetraalkyltin compounds is influenced by several factors, primarily the nature of the alkyl groups and the strength of the tin-carbon (Sn-C) bond.
-
Strength of the Tin-Carbon Bond: The Sn-C bond is the weakest bond in simple tetraalkyltin compounds and its cleavage is typically the initial step in thermal decomposition. The stability of this bond is a crucial factor in the overall thermal stability of the molecule.[2]
-
Nature of the Alkyl Group: The stability of the resulting alkyl radical upon homolytic cleavage of the Sn-C bond can influence the decomposition temperature. Generally, lower alkyl groups are cleaved more readily than higher alkyl groups.[1]
-
Steric Hindrance: Bulky alkyl groups can introduce steric strain, which may lower the decomposition temperature.
5. Expected Thermal Decomposition Mechanism
For tetraalkyltin compounds, the primary thermal decomposition pathway is believed to be a free-radical mechanism initiated by the homolytic cleavage of a tin-carbon bond.[3]
A proposed general decomposition pathway is as follows:
-
Initiation: The process begins with the breaking of one Sn-C bond to form a trioctyltin radical and an octyl radical. R₄Sn → R₃Sn• + R•
-
Propagation: The highly reactive radicals can then participate in a series of subsequent reactions, including hydrogen abstraction and disproportionation, leading to the formation of various hydrocarbon products.
-
Termination: The reaction ceases when radicals combine to form stable molecules.
Studies on the pyrolysis of tetramethyltin (B1198279) have shown that the decomposition products include methane, ethane, ethylene, and ethylbenzene, supporting a free-radical mechanism.[4] It is reasonable to assume that this compound would undergo a similar radical-initiated decomposition, yielding octane, octene, and other hydrocarbon products.
6. Experimental Methodologies for Thermal Stability Analysis
While no specific studies on this compound were found, the thermal stability of materials is typically investigated using the following techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is used to determine decomposition temperatures, moisture content, and the composition of multi-component systems.[6] A typical TGA experiment involves heating a small sample at a constant rate and recording the weight loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It is used to determine melting points, glass transitions, and the heat of reaction for decomposition.[7] In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature.
Logical Workflow for Thermal Stability Assessment
Due to the lack of specific experimental data for this compound, a diagram illustrating a logical workflow for its thermal stability assessment is provided below.
Caption: Logical workflow for the thermal stability assessment of this compound.
There is a notable absence of specific, in-depth technical data regarding the thermal stability and decomposition of this compound in the current scientific literature. While general physical properties are known, quantitative data from thermal analysis techniques like TGA and DSC are not available. Based on the behavior of other tetraalkyltin compounds, it is predicted that this compound decomposes via a free-radical mechanism initiated by the cleavage of the Sn-C bond. Further experimental investigation is required to definitively determine the thermal stability profile, decomposition products, and reaction kinetics of this compound. Researchers in need of this specific data are advised to conduct their own thermal analysis experiments.
References
- 1. gelest.com [gelest.com]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 6. iitk.ac.in [iitk.ac.in]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
An In-depth Technical Guide to the GHS Classification and Hazards of Tetraoctyltin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the classification and associated hazards of tetraoctyltin (CAS No: 3590-84-9), in accordance with the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). It is intended to serve as a technical resource for professionals handling this substance in research and development settings.
GHS Hazard Classification
This compound is a chemical compound that has been classified by multiple sources under GHS. While there is broad agreement on its primary hazards, the classifications notified to regulatory bodies like the European Chemicals Agency (ECHA) can vary between suppliers. The consensus classification based on available Safety Data Sheets (SDS) and chemical databases is summarized below.
Primary GHS Classifications:
-
Skin Irritation, Category 2: Causes skin irritation.[1][2][3]
-
Eye Irritation, Category 2/2A: Causes serious eye irritation.[1][2][3][4]
-
Skin Sensitization, Category 1: May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity — Single Exposure (STOT-SE), Category 3: May cause respiratory irritation.[1][2][3][4]
Additional GHS Classifications from some sources:
-
Hazardous to the Aquatic Environment, Chronic Toxicity, Category 1: Very toxic to aquatic life with long-lasting effects.[5]
-
Hazardous to the Aquatic Environment, Chronic Toxicity, Category 4: May cause long-lasting harmful effects to aquatic life.[3]
-
Specific Target Organ Toxicity — Repeated Exposure, Category 2: May cause damage to organs through prolonged or repeated exposure.[5]
GHS Label Elements:
-
Pictograms:
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements): Key precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
Toxicological Hazards
Organotin compounds, as a class, are known to exhibit a range of toxic effects, including neurotoxicity and immunotoxicity.[1] While this compound is considered less toxic than shorter-chain alkyltin compounds (e.g., tributyltin, triethyltin), it presents specific hazards that require careful management.
-
Acute Toxicity: Limited quantitative data is available for the acute toxicity of this compound. One study reported a parenteral Lethal Dose Low (LDLo) in mice of 34,000 mg/kg, suggesting low acute lethal toxicity via this route of exposure.[5][6] The primary acute effects observed are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2][4]
-
Skin Corrosion/Irritation: The substance is classified as a skin irritant (Category 2).[1][2] Direct contact can cause inflammation, redness, and discomfort.
-
Serious Eye Damage/Irritation: It is classified as causing serious eye irritation (Category 2A).[1][2][4] Contact with the eyes can result in significant irritation, and prompt rinsing is crucial.[7]
-
Respiratory or Skin Sensitization: this compound is a skin sensitizer (B1316253) (Category 1), meaning that after initial exposure, subsequent contact may elicit an allergic skin reaction.[1]
-
Germ Cell Mutagenicity: Data on the mutagenic potential of this compound was not found in the searched literature.
-
Carcinogenicity: No data was located regarding the carcinogenic potential of this compound.
-
Reproductive Toxicity: While some dioctyltin (B90728) compounds have been linked to reproductive toxicity[8], specific data for this compound was not found. One study noted that, unlike other organotins, this compound did not induce atrophy of lymphoid organs in rats, an effect often associated with immunotoxicity.[9][10]
-
Specific Target Organ Toxicity (STOT):
Quantitative Toxicity Data
The available quantitative toxicological data for this compound is limited. The table below summarizes the available information.
| Endpoint | Test Species | Route | Value | Classification | Reference |
| Acute Toxicity | |||||
| LD₅₀ (Oral) | Data not available | Data not available | Data not available | Not classifiable | |
| LD₅₀ (Dermal) | Data not available | Data not available | Data not available | Not classifiable | |
| LC₅₀ (Inhalation) | Data not available | Data not available | Data not available | Not classifiable | |
| LDLo | Mouse | Parenteral | 34,000 mg/kg | Low acute toxicity | [5][6] |
| Irritation/Corrosion | |||||
| Skin Irritation | Data not available | Dermal | Data not available | Category 2 | [1][2] |
| Eye Irritation | Data not available | Ocular | Data not available | Category 2A | [1][2] |
| Sensitization | |||||
| Skin Sensitization | Data not available | Dermal | Data not available | Category 1 | [1] |
Experimental Protocols
While specific study reports for this compound were not available, the GHS classifications are based on standardized testing methodologies, typically following OECD (Organisation for Economic Co-operation and Development) Test Guidelines (TG).
-
Acute Oral Toxicity (e.g., OECD TG 420, 423, or 425): These tests evaluate the toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD TG 420), for instance, involves dosing groups of animals (usually female rats) at one of several fixed dose levels (5, 50, 300, 2000 mg/kg).[11] The aim is to identify a dose that causes evident toxicity but not mortality, allowing for classification into a GHS category without needing to determine a precise LD₅₀ value.[11] The Up-and-Down Procedure (OECD TG 425) is a sequential method that uses fewer animals to derive a more precise LD₅₀ estimate.[12] Animals are observed for at least 14 days for signs of toxicity and mortality.[12]
-
Skin Irritation/Corrosion (OECD TG 404): This guideline describes a procedure to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically an albino rabbit) for a defined period (e.g., 4 hours). The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored. The mean scores determine the irritation category.
-
Eye Irritation/Corrosion (OECD TG 405): This test evaluates the potential of a substance to cause damage to the eye. A small, measured amount of the substance is instilled into the conjunctival sac of one eye of an experimental animal (e.g., albino rabbit), with the other eye serving as a control. The eyes are examined at set intervals for effects on the cornea, iris, and conjunctiva, which are scored to determine the overall irritancy level.
-
Skin Sensitization (OECD TG 406, Guinea Pig Maximisation Test): This method is used to determine if a substance can provoke an allergic contact dermatitis. The test involves an induction phase, where the test substance is administered to guinea pigs both by injection (with adjuvant) and topical application to induce sensitization. This is followed by a challenge phase, where a non-irritating concentration of the substance is applied topically. The skin reaction at the challenge site is then scored to assess the sensitization potential.
GHS Classification Workflow
The following diagram illustrates the logical workflow for identifying and classifying the hazards of a chemical substance like this compound according to GHS principles.
Caption: Logical workflow for GHS chemical hazard classification.
References
- 1. This compound | C32H68Sn | CID 77145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. This compound | 3590-84-9 [chemicalbook.com]
- 6. This compound CAS#: 3590-84-9 [m.chemicalbook.com]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. ECHA adds organotin chemicals as SVHCs | Food Packaging Forum [foodpackagingforum.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Organotin Compounds
For Immediate Release
A comprehensive technical guide detailing the multifaceted mechanisms of action of organotin compounds has been released, offering a critical resource for researchers, scientists, and drug development professionals. This in-depth whitepaper elucidates the molecular interactions and signaling pathways through which these complex molecules exert their biological effects, ranging from endocrine disruption to the induction of programmed cell death.
Organotin compounds, a class of organometallic chemicals, have garnered significant scientific interest due to their widespread industrial applications and their profound impact on biological systems. This guide provides a granular examination of their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanisms of Action: A Multi-pronged Assault on Cellular Homeostasis
The biological activities of organotin compounds are diverse and potent, primarily stemming from their ability to interact with a range of cellular and molecular targets. The key mechanisms explored in this guide include their role as endocrine disruptors, their induction of apoptosis through mitochondrial and calcium-dependent pathways, and their neurotoxic and immunotoxic effects.
Endocrine Disruption: Hijacking Nuclear Receptor Signaling
A primary mechanism by which organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), exert their endocrine-disrupting effects is through the activation of nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARγ.[1][2][3][4][5][6][7]
Organotins have been shown to bind to and activate the RXR-PPARγ heterodimer, a key regulator of adipocyte differentiation and lipid metabolism.[1][5] This interaction can lead to the promotion of adipogenesis.[3][5] Structural studies have revealed that tributyltin can form a covalent bond with a cysteine residue (Cys 432) within the ligand-binding domain of RXRα, which accounts for its high-affinity binding.[1][2][3] In the case of PPARγ, organotins like TPT and TBT achieve specific binding through non-covalent interactions between the tin atom and the sulfur atom of cysteine residue Cys285.[8]
The activation of these nuclear receptors by organotins can disrupt normal endocrine function and contribute to various pathological conditions.
Induction of Apoptosis: A Cascade of Cellular Self-Destruction
Organotin compounds are potent inducers of apoptosis, or programmed cell death, in a variety of cell types.[9][10][11] This process is often initiated through the disruption of mitochondrial function and the dysregulation of intracellular calcium homeostasis.
Mitochondrial Disruption:
Organotins target the mitochondria, leading to a decrease in the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (MPTP).[12][13] This disruption results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[12][14] The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[14]
Calcium Overload:
Tributyltin and triphenyltin have been shown to cause a rapid and sustained increase in the intracellular free calcium concentration ([Ca²⁺]i).[9][14] This calcium overload results from both an influx of extracellular calcium and the release of calcium from intracellular stores.[9] Elevated intracellular calcium levels can trigger a number of apoptotic signaling pathways, including the activation of caspases.[9][14]
Quantitative Data Summary
To facilitate a comparative analysis of the biological activity of various organotin compounds, the following tables summarize key quantitative data from the cited literature.
| Compound | Cell Line | IC50 Value (µM) | Effect | Reference |
| Tributyltin (TBT) | Rat Hepatocytes | 2.5 - 3.5 | Induction of apoptosis, DNA fragmentation | [1] |
| Tributyltin (TBT) | PC12 Cells | 0.5 - 2 | Induction of apoptosis via calcium signaling | [1] |
| Tributyltin (TBT) | HL7702 Human Liver Cells | 6 - 10 | Significant induction of apoptosis | [1] |
| Trimethyltin (TMT) | Human Hepatoma G2 (HepG2) Cells | 4 - 64 | Induction of apoptosis and necrosis | [1] |
| Diphenylmethyltin chloride | Various cancer cell lines | Varies | Cytotoxicity | [15] |
| 1,4-bis(diphenylchlorostannyl)p-xylene | Various cancer cell lines | Varies | Cytotoxicity | [15] |
| Compound | Receptor | Binding Affinity (Kd, nM) | Reference |
| Triphenyltin (TPT) | PPARγ | 66.6 ± 5.2 | |
| Rosiglitazone (positive control) | PPARγ | 46.2 ± 2.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of organotin compounds.
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a standard method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., Jurkat, PC12) in appropriate culture medium supplemented with serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of the organotin compound (e.g., Tributyltin chloride) in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free culture medium to the desired final concentrations.
-
Remove the culture medium from the cells, wash with PBS, and add the medium containing the organotin compound. Incubate for the desired time points (e.g., 6, 12, 24 hours).
2. Staining:
-
Harvest the cells by trypsinization (for adherent cells) or gentle scraping, and collect any floating cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: DNA Fragmentation Ladder Assay
This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.
1. Cell Treatment and Lysis:
-
Treat cells with the organotin compound as described in Protocol 1.
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).
2. DNA Extraction:
-
Incubate the lysate with RNase A to degrade RNA.
-
Subsequently, incubate with Proteinase K to digest proteins.
-
Perform a phenol-chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol (B145695) and resuspend it in a suitable buffer (e.g., TE buffer).
3. Agarose (B213101) Gel Electrophoresis:
-
Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA under UV light. A "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i) by Confocal Microscopy
This protocol allows for the real-time visualization and quantification of changes in intracellular calcium levels.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
After loading, wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
2. Live-Cell Imaging:
-
Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological temperature and CO₂ levels.
-
Acquire baseline fluorescence images for a few minutes before adding the organotin compound.
-
Add the organotin compound at the desired final concentration and immediately begin time-lapse imaging.
-
Acquire images at regular intervals (e.g., every 10-30 seconds) for the duration of the experiment.
3. Data Analysis:
-
Analyze the fluorescence intensity changes over time in individual cells or regions of interest.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.
This technical guide serves as a foundational resource for understanding the complex mechanisms of action of organotin compounds. The provided data, protocols, and visual aids are intended to support further research and development in the fields of toxicology, pharmacology, and environmental science.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. s4science.at [s4science.at]
- 10. benchchem.com [benchchem.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. confocalnl.com [confocalnl.com]
The Tin-Carbon Bond: A Technical History of Organotin Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The journey of organotin chemistry, from a mid-19th-century curiosity to a field with wide-ranging industrial and biomedical applications, is a testament to the versatility of the tin-carbon bond. This technical guide provides a comprehensive overview of the historical development of organotin chemistry, detailing key discoveries, experimental protocols, and the evolution of its applications.
Early Discoveries: The Dawn of Organotin Chemistry
The inception of organotin chemistry can be traced back to 1849 when Edward Frankland, a British chemist, first synthesized an organotin compound.[1] This seminal discovery laid the groundwork for a new branch of organometallic chemistry.
In 1852, Carl Löwig expanded on this nascent field by demonstrating that alkyl halides react with a tin-sodium alloy to produce alkyltin compounds.[2] These early syntheses, though groundbreaking, were primarily of academic interest for several decades.
The Grignard Revolution and Expansion of Synthetic Methods
The turn of the 20th century brought a pivotal development that propelled organotin chemistry forward: the discovery of the Grignard reagent. The reaction of a Grignard reagent with tin halides proved to be a versatile and efficient method for creating tin-carbon bonds, opening the door to the synthesis of a wide array of tetraorganotin compounds.[1]
Another significant advancement was the Kocheshkov redistribution reaction, which allowed for the synthesis of organotin halides by reacting tetraorganotins with tin (IV) halides. This method provided a controlled route to important intermediates for further synthetic transformations.
Key Experimental Protocols
2.1.1. Synthesis of Tetraethyltin (B1219993) via Grignard Reaction
This method, a classic example of the application of Grignard reagents in organotin chemistry, involves the reaction of ethylmagnesium bromide with tin(IV) chloride.
-
Reaction: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are covered with anhydrous diethyl ether.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.
-
Once the Grignard reagent formation is complete, a solution of tin(IV) chloride in an anhydrous solvent is added slowly with cooling.
-
The reaction mixture is then refluxed to ensure complete reaction.
-
After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.
-
The resulting crude tetraethyltin is purified by fractional distillation.
-
-
Yield: Typically high, often exceeding 80%.
2.1.2. Kocheshkov Redistribution Reaction
This reaction is crucial for the synthesis of organotin halides from tetraorganotins. The stoichiometry of the reactants determines the product distribution.
-
Reactions:
-
3 R₄Sn + SnCl₄ → 4 R₃SnCl
-
R₄Sn + SnCl₄ → 2 R₂SnCl₂
-
R₄Sn + 3 SnCl₄ → 4 RSnCl₃
-
-
General Procedure:
-
The appropriate stoichiometric amounts of the tetraorganotin and tin(IV) halide are mixed in a suitable reaction vessel.
-
The mixture is heated, often without a solvent, to the reaction temperature, which varies depending on the specific reactants.
-
The progress of the reaction can be monitored by changes in physical properties such as density or refractive index.
-
The resulting organotin halides are then separated and purified by distillation or crystallization.
-
The Industrial Boom: Applications of Organotin Compounds
The mid-20th century marked a renaissance for organotin chemistry, driven by the discovery of their significant industrial applications. This period saw a surge in research and development, leading to the widespread use of these compounds in various sectors.
PVC Stabilization
One of the most significant applications of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC).[3] Untreated PVC degrades at processing temperatures, releasing hydrochloric acid and leading to discoloration and embrittlement. Organotin compounds, particularly dialkyltin derivatives, effectively prevent this degradation.
Mechanism of PVC Stabilization:
Quantitative Performance of PVC Stabilizers:
| Stabilizer Type | Heat Stability (minutes at 180°C) | Transparency |
| Unstabilized PVC | < 5 | Poor |
| Lead-based | 30 - 60 | Opaque |
| Calcium/Zinc-based | 20 - 40 | Good |
| Dibutyltin (B87310) maleate | > 90 | Excellent |
| Dioctyltin thioglycolate | > 120 | Excellent |
Note: The values presented are illustrative and can vary depending on the specific formulation and testing conditions.
Catalysis in Polyurethane Formation
Diorganotin compounds, such as dibutyltin dilaurate, are highly effective catalysts for the formation of polyurethanes from isocyanates and polyols.[4][5]
Catalytic Mechanism of Polyurethane Formation:
Biocidal Applications and Environmental Concerns
Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), exhibit potent biocidal properties. This led to their widespread use as antifouling agents in marine paints to prevent the growth of organisms on ship hulls.[6] However, the leaching of these compounds into the marine environment caused significant ecological damage, most notably the induction of imposex—the imposition of male sexual characteristics on female gastropods.[7]
Mechanism of TBT-Induced Imposex:
Due to their severe environmental impact, the use of organotin compounds in antifouling paints has been largely banned by the International Maritime Organization.
Biomedical Applications: A New Frontier
In recent decades, the focus of organotin research has increasingly shifted towards their potential biomedical applications, particularly in cancer chemotherapy. Certain organotin compounds have demonstrated significant in vitro and in vivo antitumor activity, often exceeding that of established platinum-based drugs.[8][9]
Proposed Antitumor Mechanism of Action:
The development of organotin-based drugs is an active area of research, with a focus on designing compounds with high efficacy and reduced toxicity.
Neurotoxicity of Organotin Compounds
Certain organotin compounds, particularly trimethyltin (B158744) (TMT) and triethyltin (B1234975) (TET), are known neurotoxins.[10][11] The mechanisms of their neurotoxicity are complex and depend on the specific compound.
Simplified Mechanism of Trimethyltin (TMT) Neurotoxicity:
Physical Properties of Key Organotin Compounds
The physical properties of organotin compounds vary significantly with the nature and number of organic substituents.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Tetrabutyltin | (C₄H₉)₄Sn | 347.16 | -97 | 145 (10 mmHg) |
| Tributyltin chloride | (C₄H₉)₃SnCl | 325.59 | -16 | 142-145 (10 mmHg) |
| Dibutyltin dichloride | (C₄H₉)₂SnCl₂ | 303.91 | 43 | 135 (10 mmHg) |
| Dibutyltin dilaurate | C₃₂H₆₄O₄Sn | 631.56 | 22-24 | >250 |
| Triphenyltin chloride | (C₆H₅)₃SnCl | 385.47 | 106 | 240 (13.5 mmHg) |
Data sourced from various chemical handbooks and suppliers.
Conclusion
From its serendipitous discovery to its complex and sometimes controversial applications, the history of organotin chemistry is a rich narrative of scientific advancement. While the environmental impact of certain organotin compounds has led to necessary regulations, the field continues to evolve, with ongoing research into new synthetic methodologies, catalytic applications, and promising biomedical uses. A thorough understanding of the historical development and fundamental principles of organotin chemistry is essential for researchers and professionals seeking to harness the unique properties of the tin-carbon bond for future innovations.
References
- 1. Search Results [catalogues.royalsociety.org]
- 2. Analysis of organotin compounds [alsglobal.se]
- 3. Organotin Compounds (as Sn) (5504) - Wikisource, the free online library [en.wikisource.org]
- 4. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tin and organotin compounds (EHC 15, 1980) [inchem.org]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Tetraoctyltin as a Catalyst in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraoctyltin as a catalyst in the production of polyurethane (PU) foams. While specific performance data for this compound is not widely published, this document extrapolates information from closely related tetravalent tin catalysts and general principles of organotin catalysis in polyurethane chemistry. The provided protocols and data should serve as a valuable starting point for formulation development and experimental design.
Introduction to this compound in Polyurethane Foam Production
This compound, a tetravalent organotin compound, functions as a gelling catalyst in the synthesis of polyurethane foams.[1] Organotin catalysts are known to be highly selective towards the isocyanate-polyol (gelling) reaction, which is crucial for building the polymer network and determining the final mechanical properties of the foam.[2][3] In contrast to amine catalysts, which primarily promote the isocyanate-water (blowing) reaction responsible for foam expansion, organotin catalysts like this compound are essential for achieving a balance between the gelling and blowing reactions to produce a stable foam structure.[3]
The general structure of this compound involves a central tin atom bonded to four octyl groups. This class of tetravalent tin catalysts has been noted for its use in producing flexible slabstock polyurethane foams.[1]
Catalytic Mechanism of this compound
The catalytic mechanism of tetraalkyltin compounds in urethane (B1682113) formation is generally understood to proceed through a Lewis acid mechanism. The tin center of the this compound coordinates with the reactants, activating them and lowering the activation energy of the reaction. While the precise mechanism can be complex and subject to the specific reaction conditions, a plausible pathway is illustrated below.[4][5]
A proposed mechanism involves the formation of a tin alkoxide intermediate.[4][5] The this compound first reacts with the polyol (R-OH) to form a tin alkoxide. This alkoxide then reacts with the isocyanate (R'-NCO) to form the urethane linkage and regenerate the catalyst.
Caption: Proposed catalytic cycle of this compound in urethane formation.
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale synthesis of flexible and rigid polyurethane foams using a hand-mix method. These should be adapted based on specific raw materials and desired foam properties.
General Hand-Mix Procedure for Polyurethane Foam Synthesis[7][8]
This procedure outlines the basic steps for preparing a polyurethane foam sample in a laboratory setting.
Caption: General experimental workflow for polyurethane foam synthesis.
Protocol for Flexible Polyurethane Foam
This protocol is adapted from a general formulation for flexible slabstock foam and can be used as a starting point for evaluations with this compound.[1]
Materials:
-
Polyether Polyol (e.g., trifunctional, OH value 45-50 mg KOH/g)
-
Toluene Diisocyanate (TDI 80/20)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant
-
Amine Catalyst (e.g., Triethylenediamine solution)
-
This compound (Gelling Catalyst)
Procedure:
-
In a suitable container, accurately weigh the polyether polyol, silicone surfactant, amine catalyst, and deionized water. Mix thoroughly for at least 30 seconds.
-
Add the desired amount of this compound to the polyol premix and mix for another 15 seconds.
-
In a separate container, weigh the required amount of TDI.
-
Add the TDI to the polyol premix and immediately begin mixing vigorously with a high-shear mixer for 5-10 seconds.
-
Quickly pour the reacting mixture into a pre-prepared mold.
-
Simultaneously, start a stopwatch to measure the following reaction parameters:
-
Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.
Protocol for Rigid Polyurethane Foam
This protocol provides a starting formulation for a rigid polyurethane foam.
Materials:
-
Polyester or Polyether Polyol (for rigid foams, higher functionality)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Deionized Water (or other blowing agents)
-
Silicone Surfactant
-
Amine Catalyst
-
This compound
Procedure:
-
Follow the same premixing procedure as for flexible foam, combining the polyol, surfactant, amine catalyst, and water.
-
Incorporate the this compound into the polyol premix.
-
Weigh the pMDI in a separate container.
-
Combine the pMDI with the polyol premix and mix vigorously for 5-10 seconds.
-
Pour the mixture into a mold and record the reaction profile (cream, gel, and tack-free times).
-
Allow the foam to cure, noting that rigid foams often have a faster cure time. Demolding can typically occur after 30-60 minutes, with full cure achieved over 24 hours.
Data Presentation
The following tables present hypothetical yet representative data on the effect of catalyst concentration on polyurethane foam properties. This data is based on the known behavior of other tetravalent tin catalysts and should be used as a guide for designing experiments with this compound.
Table 1: Effect of this compound Concentration on Flexible Foam Reaction Profile and Density
| Formulation ID | This compound (php*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Free-Rise Density ( kg/m ³) |
| Flex-1 | 0.10 | 12 | 60 | 150 | 25 |
| Flex-2 | 0.20 | 10 | 50 | 120 | 26 |
| Flex-3 | 0.30 | 8 | 40 | 100 | 27 |
*php: parts per hundred parts of polyol
Table 2: Effect of this compound Concentration on Rigid Foam Mechanical Properties
| Formulation ID | This compound (php*) | Density ( kg/m ³) | Compressive Strength (kPa) | Tensile Strength (kPa) |
| Rigid-1 | 0.15 | 32 | 150 | 200 |
| Rigid-2 | 0.30 | 33 | 180 | 230 |
| Rigid-3 | 0.45 | 34 | 210 | 260 |
*php: parts per hundred parts of polyol
Increasing the concentration of the tin catalyst generally leads to a faster gelling reaction, which can result in a more compact cell structure and increased density and mechanical strength.[7]
Safety and Handling
Organotin compounds, including this compound, should be handled with care. It is essential to consult the Safety Data Sheet (SDS) for this compound before use. General safety precautions include:
-
Working in a well-ventilated area.
-
Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of vapors and direct contact with skin and eyes.
Conclusion
This compound is a viable gelling catalyst for the production of polyurethane foams. By carefully controlling its concentration in conjunction with other formulation components, the reaction profile and final properties of the foam can be tailored to specific application requirements. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to begin their investigations into the use of this compound in polyurethane foam synthesis. Further experimental work is necessary to establish precise quantitative relationships for specific formulations.
References
- 1. EP0628581A2 - Flexible slabstock polyurethane foam formulation for a rapid-cool process - Google Patents [patents.google.com]
- 2. reaxis.com [reaxis.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scirp.org [scirp.org]
Application Notes and Protocols: Tetraoctyltin as a PVC Heat Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its application at elevated processing temperatures is limited by its inherent thermal instability.[1][2] The degradation of PVC proceeds via an autocatalytic dehydrochlorination reaction, releasing hydrogen chloride (HCl) gas and forming conjugated polyene sequences within the polymer backbone.[2][3] This degradation leads to severe discoloration, embrittlement, and a loss of mechanical properties.[3] To mitigate these effects, heat stabilizers are essential additives in PVC formulations.
Organotin compounds, particularly those derived from octyltin (B230729), are highly effective heat stabilizers known for their excellent performance in maintaining color, transparency, and long-term stability.[1][2][4] Due to their low toxicity and migration resistance, certain octyltin derivatives are suitable for sensitive applications, including food contact materials and medical devices.[1][4] This document outlines the use of tetraoctyltin as a precursor for generating active heat stabilizers and provides detailed protocols for their application and performance evaluation in PVC.
Mechanism of Action: From Precursor to Stabilizer
This compound itself is not the active stabilizing species. Instead, it serves as a precursor to the more effective mono- and dioctyltin (B90728) compounds through a redistribution reaction with tin(IV) chloride (SnCl4).[5][6] The resulting mono- and dioctyltin halides can then be converted into active stabilizers, such as mercaptides or carboxylates.[6]
The primary stabilization mechanisms of these active octyltin compounds are twofold:
-
HCl Scavenging: The organotin stabilizers react with and neutralize the HCl gas released during PVC degradation, thereby inhibiting the autocatalytic "unzipping" of the polymer chains.[7]
-
Substitution of Labile Chlorine Atoms: The stabilizers replace unstable allylic chlorine atoms on the PVC backbone with more stable mercaptide or carboxylate groups. This action prevents the initiation of the dehydrochlorination process.[7]
Data Presentation
The following tables summarize typical performance data for PVC formulations with and without organotin-based heat stabilizers. The values presented are illustrative and can vary based on the specific formulation, processing conditions, and stabilizer concentration.
Table 1: Thermal Stability of PVC Formulations by Congo Red Test
| PVC Formulation | Test Temperature (°C) | Time to Color Change (minutes) |
| Unstabilized PVC | 180 | 5 - 10[1] |
| PVC + Lead-based Stabilizer | 180 | 20 - 40 |
| PVC + Ca/Zn-based Stabilizer | 180 | 15 - 30 |
| PVC + Octyltin-derived Stabilizer | 180 | 30 - 60+[1] |
Table 2: Thermal Stability of PVC Formulations by Thermogravimetric Analysis (TGA)
| PVC Formulation | Onset of Degradation (Tonset) (°C) | Temperature at 5% Weight Loss (°C) |
| Unstabilized PVC | ~276[3] | ~280 |
| PVC + Lead-based Stabilizer | ~295[3] | ~300 |
| PVC + Ca/Zn-based Stabilizer | ~293[3] | ~298 |
| PVC + Octyltin-derived Stabilizer | ~297[3] | ~305 |
Table 3: Yellowness Index (YI) of Heat-Aged PVC Samples
| PVC Formulation | Aging Conditions | Yellowness Index (YI) |
| Unstabilized PVC | 180°C for 30 min | > 50 |
| PVC + Lead-based Stabilizer | 180°C for 30 min | 20 - 30 |
| PVC + Ca/Zn-based Stabilizer | 180°C for 30 min | 25 - 35 |
| PVC + Octyltin-derived Stabilizer | 180°C for 30 min | < 20 |
Experimental Protocols
Protocol 1: Generation of Active Octyltin Stabilizers from this compound
This protocol describes a conceptual pathway for the synthesis of active mono- and dioctyltin chlorides from this compound.
Materials:
-
This compound
-
Tin(IV) chloride (SnCl4)[5]
-
Anhydrous toluene (B28343)
-
Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene in a Schlenk flask.
-
In a separate Schlenk flask, prepare a solution of tin(IV) chloride in anhydrous toluene.
-
Slowly add the tin(IV) chloride solution to the this compound solution at room temperature with vigorous stirring. The stoichiometry of the reactants can be adjusted to favor the formation of either monooctyltin trichloride (B1173362) or dioctyltin dichloride. For example, a 1:2 molar ratio of this compound to tin(IV) chloride would theoretically yield monooctyltin trichloride, while a 1:1 ratio would favor dioctyltin dichloride.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR) until the redistribution is complete.
-
The resulting solution containing the mixture of octyltin chlorides can then be used for further conversion to mercaptides or carboxylates, or in some cases, directly incorporated into PVC formulations for evaluation.
Protocol 2: Preparation of Stabilized PVC Samples
This protocol details the preparation of PVC test samples using a two-roll mill.[3][8]
Materials:
-
PVC resin (suspension grade)
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Octyltin-derived stabilizer (from Protocol 1 or commercial source)
-
Two-roll mill with heating capabilities[8]
Procedure:
-
Preheat the rolls of the two-roll mill to the desired processing temperature (typically 150-180°C for rigid PVC).[8]
-
In a high-speed mixer, create a dry blend of the PVC resin and the octyltin-derived stabilizer at the desired concentration (typically 1-3 parts per hundred parts of resin - phr).
-
If preparing a plasticized formulation, add the plasticizer to the dry blend and mix until a homogeneous paste is formed.
-
Introduce the PVC compound between the heated rolls of the mill.[8]
-
Continuously cut and fold the PVC sheet on the mill to ensure uniform mixing and dispersion of the stabilizer.[8]
-
After a specified milling time (e.g., 3-5 minutes), remove the homogenized PVC sheet from the mill.
-
The resulting sheet can be pressed into plaques of a specific thickness for subsequent testing.
Protocol 3: Evaluation of Thermal Stability by Congo Red Test
This static heat stability test measures the time until the evolution of HCl from the heated PVC sample.[1]
Materials:
-
Stabilized PVC samples (from Protocol 2)
-
Forced air oven or heating block with precise temperature control
-
Glass test tubes
-
Congo red indicator paper
-
Timer
Procedure:
-
Preheat the oven or heating block to the test temperature (e.g., 180°C).[1]
-
Place a weighed amount (e.g., 2 grams) of the PVC sample into a clean, dry test tube.[1]
-
Suspend a strip of Congo red paper inside the test tube, ensuring it does not contact the sample. The bottom of the paper should be approximately 2-3 cm above the PVC.[1]
-
Place the test tube in the preheated oven/block and start the timer.[1]
-
Record the time required for the Congo red paper to change color from red to blue, which indicates the evolution of HCl.[1] This time is reported as the thermal stability time.
Protocol 4: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the degradation temperature of the PVC formulation.[1]
Materials:
-
Stabilized PVC samples (from Protocol 2)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Accurately weigh a small amount of the PVC sample (5-10 mg) into a TGA sample pan.[1]
-
Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).[1]
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[1]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of degradation (Tonset) and the temperature at which 5% weight loss occurs.
Protocol 5: Evaluation of Color Stability by Yellowness Index (YI)
This protocol quantifies the discoloration of PVC samples after heat aging.
Materials:
-
Stabilized PVC plaques (from Protocol 2)
-
Forced air oven
-
Spectrophotometer or colorimeter
Procedure:
-
Measure the initial color and calculate the Yellowness Index (YI) of the un-aged PVC plaques according to ASTM D1925 or ASTM E313.[9][10][11][12][13]
-
Place the PVC plaques in a forced air oven at a specified temperature (e.g., 180°C) for a defined period (e.g., 15, 30, 45, and 60 minutes).
-
At each time interval, remove a sample and allow it to cool to room temperature.
-
Measure the color of the heat-aged samples and calculate the Yellowness Index.
-
Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.
Visualizations
Caption: Experimental workflow from this compound to stabilized PVC evaluation.
Caption: PVC degradation and the mechanism of stabilization by octyltin compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 3. mdpi.com [mdpi.com]
- 4. baerlocher.com [baerlocher.com]
- 5. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 6. kanademy.com [kanademy.com]
- 7. scispace.com [scispace.com]
- 8. How Does a Lab Two-Roll Mill Work for PVC Compounding? - Lab Kneaders [labkneader.com]
- 9. cnbiopack.com [cnbiopack.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Yellowness index measurement method - 3nh [3nh.com]
- 12. equitechintl.com [equitechintl.com]
- 13. Yellowness Index | Lovibond [lovibond.com]
Application Notes and Protocols for the Use of Tetraoctyltin in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctyltin is a versatile tetraorganotin reagent utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and materials.[2] Organotin reagents like this compound are valued for their stability to air and moisture, and their tolerance of a wide range of functional groups, which often obviates the need for protecting groups.[1] However, it is crucial to handle these compounds with care due to their inherent toxicity.[1]
These application notes provide a detailed protocol for the use of this compound in Stille cross-coupling reactions for the synthesis of biaryls, summarize key quantitative data, and present a visual workflow of the experimental procedure.
Data Presentation
The following table summarizes the results of a palladium-catalyzed Stille cross-coupling reaction between an organotin reagent and various aryl bromides. This data is adapted from a protocol utilizing tetraphenyltin (B1683108) and is representative of the expected reactivity and yields when using this compound under similar conditions, given the atom-efficient transfer of organic groups from the tin reagent.[3]
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |
| 1 | 4-Nitroiodobenzene | 4-Nitrobiphenyl | 0.5 | 98 |
| 2 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 1.5 | 95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 1.0 | 97 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | 1.5 | 92 |
| 5 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 1.0 | 96 |
| 6 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 2.0 | 85 |
| 7 | 4-Bromotoluene | 4-Methylbiphenyl | 3.0 | 82 |
| 8 | 4-Bromoanisole | 4-Methoxybiphenyl | 3.5 | 78 |
| 9 | Bromobenzene | Biphenyl | 2.5 | 88 |
| 10 | 2-Bromopyridine | 2-Phenylpyridine | 1.5 | 93 |
| 11 | 3-Bromopyridine | 3-Phenylpyridine | 1.5 | 90 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Stille Cross-Coupling of this compound with Aryl Bromides
This protocol is adapted from a procedure for the atom-efficient Stille cross-coupling reaction of organotin compounds with aryl bromides.[3]
Materials:
-
This compound (0.25 mmol)
-
Aryl bromide (1.0 mmol, 4.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 4 mol%)
-
Sodium acetate (B1210297) (NaOAc, 0.5 mmol, 2.0 eq)
-
Polyethylene glycol 400 (PEG-400), 3 mL
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous solution of potassium fluoride (B91410) (KF)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere (Argon or Nitrogen) apparatus (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (0.25 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.01 mmol), and sodium acetate (0.5 mmol).
-
Solvent Addition: Add 3 mL of PEG-400 to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 0.5 to 3.5 hours, depending on the reactivity of the aryl bromide.[3]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.
-
Mandatory Visualizations
Catalytic Cycle of the Stille Cross-Coupling Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst.[1] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for this compound Stille Coupling
The following diagram illustrates the general laboratory workflow for performing a Stille cross-coupling reaction using this compound.
Caption: Experimental workflow for Stille coupling with this compound.
References
Application of Tetraoctyltin in Silicone Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctyltin (Sn(C₈H₁₇)₄) is an organotin compound that can be utilized as a catalyst in the condensation curing of silicone elastomers, particularly Room Temperature Vulcanizing (RTV) silicones. While less common than dibutyltin (B87310) and dioctyltin (B90728) derivatives, this compound functions within the same catalytic mechanism, promoting the crosslinking of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) with a reactive silane (B1218182) crosslinker. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the formulation of RTV-2 silicone elastomers. The information presented is based on established principles of organotin catalysis in silicone chemistry.
Organotin compounds, including this compound, are effective catalysts for the polycondensation reaction between hydroxyl-terminated PDMS and alkoxy silanes, such as tetraethoxysilane (TEOS). The tin catalyst facilitates the hydrolysis of the silane and the subsequent condensation reaction, leading to the formation of a stable, three-dimensional siloxane network. The curing process is typically initiated by atmospheric moisture. The rate of cure and the final properties of the cured silicone can be modulated by the concentration of the catalyst, the type of crosslinker, and the presence of other additives.
Mechanism of Action
The catalytic action of this compound in silicone curing is analogous to other organotin catalysts and proceeds via a condensation mechanism. The this compound itself is a precursor to the active catalytic species. In the presence of moisture, it can hydrolyze to form an organotin hydroxide, which is the true catalyst. This species then reacts with the silane crosslinker to form an organotin silanolate. This intermediate is highly reactive towards the silanol (B1196071) groups of the PDMS polymer, facilitating the formation of a siloxane bond and regenerating the catalyst to continue the curing process.
Application Notes and Protocols for Tetraoctyltin as a Catalyst in Transesterification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraoctyltin as a catalyst for transesterification reactions. The information is intended for professionals in research, science, and drug development who are exploring efficient catalytic methods for the synthesis of esters, such as fatty acid methyl esters (FAMEs) for biodiesel production or for the modification of complex organic molecules.
Introduction
Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is widely used in various industrial applications, including the production of biodiesel, plasticizers, and surfactants, as well as in the synthesis of pharmaceuticals and other fine chemicals. The reaction is typically catalyzed by acids, bases, or enzymes. Organometallic compounds, particularly organotin(IV) catalysts, have emerged as a highly effective class of catalysts for these reactions.
This compound, an organotin(IV) compound, is a promising catalyst for transesterification due to its high solubility in organic reaction media. The long octyl chains enhance its miscibility with triglycerides and other nonpolar reactants, which can lead to improved catalytic activity and reaction rates. Organotin compounds generally function as Lewis acids, activating the carbonyl group of the ester and facilitating nucleophilic attack by the alcohol.
Catalytic Activity and Mechanism of Action
The catalytic efficacy of organotin(IV) compounds in transesterification reactions is closely linked to their solubility in the reaction mixture. Compounds with longer alkyl chains, such as this compound, are expected to exhibit high catalytic activity due to their enhanced solubility in the oil or fatty acid methyl ester (FAME) phase.
The generally accepted mechanism for organotin-catalyzed transesterification proceeds via a Lewis acid pathway. The tin atom, with its vacant d-orbitals, coordinates with the carbonyl oxygen of the triglyceride. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol). A subsequent proton transfer and elimination of a diglyceride molecule result in the formation of a fatty acid ester and regeneration of the catalyst. This process is repeated for the di- and monoglycerides (B3428702) until the triglyceride is completely converted to fatty acid esters and glycerol (B35011).
Catalytic Transesterification Pathway
Caption: Lewis acid-catalyzed transesterification mechanism using this compound.
Quantitative Data Presentation
Table 1: Representative Performance of Organotin(IV) Catalysts in Transesterification of Soybean Oil
| Catalyst | Alcohol | Molar Ratio (Alcohol:Oil) | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | FAME Yield (%) |
| DBTDL | Methanol | 6:1 | 1.0 | 60 | 4 | > 95 |
| DBTDL | Ethanol | 6:1 | 1.0 | 78 | 4 | > 95 |
| DBTDL | Methanol | 12:1 | 0.5 | 60 | 2 | > 98 |
| SnCl₂ | Methanol | 9:1 | 2.0 | 65 | 3 | ~90 |
Note: This data is compiled from general literature on organotin catalysts and serves as an illustrative example. Actual results with this compound may vary.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a transesterification reaction using an organotin catalyst like this compound. These are general procedures that can be adapted for specific research needs.
Protocol 1: Small-Scale Transesterification of Vegetable Oil for Biodiesel Synthesis
Objective: To synthesize fatty acid methyl esters (FAMEs) from a vegetable oil (e.g., soybean, canola, or palm oil) using this compound as a catalyst.
Materials:
-
Vegetable oil (e.g., soybean oil)
-
Methanol (anhydrous)
-
This compound
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation:
-
Ensure all glassware is thoroughly dried.
-
Add 100 g of vegetable oil to the 250 mL round-bottom flask.
-
In a separate container, prepare the methanol-catalyst mixture by dissolving the desired amount of this compound (e.g., 0.1-1.0 mol% relative to the oil) in the required volume of methanol (e.g., a 6:1 molar ratio of methanol to oil).
-
-
Reaction Setup:
-
Attach the reflux condenser to the round-bottom flask containing the oil.
-
Place the flask in the heating mantle on the magnetic stirrer.
-
Add the methanol-catalyst mixture to the oil in the flask.
-
Begin stirring the mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 65°C, the reflux temperature of methanol) and maintain this temperature for the specified reaction time (e.g., 2-4 hours).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion to FAMEs.
-
-
Product Separation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form: an upper ester layer and a lower glycerol layer.
-
Allow the layers to separate completely (this may take several hours) and then drain the lower glycerol layer.
-
Wash the upper ester layer with warm deionized water (e.g., 2-3 times with 50 mL) to remove any remaining catalyst, glycerol, and excess methanol. Gently shake the separatory funnel to avoid emulsion formation.
-
After the final wash, drain the water layer.
-
Transfer the ester layer to a clean, dry flask and add anhydrous sodium sulfate to remove any residual water.
-
Filter the mixture to remove the sodium sulfate.
-
Remove any remaining solvent (e.g., hexane if used for extraction) and excess methanol using a rotary evaporator.
-
-
Analysis:
-
Analyze the final product by Gas Chromatography (GC) to determine the FAME content and yield.
-
Experimental Workflow for Transesterification
Caption: A typical experimental workflow for biodiesel synthesis.
Safety Precautions
-
Organotin compounds can be toxic. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid open flames and ensure adequate ventilation.
-
The reaction is conducted at elevated temperatures. Use caution when handling hot glassware and equipment.
By following these guidelines and protocols, researchers can effectively utilize this compound as a catalyst for transesterification reactions in a safe and efficient manner. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
Application Notes: Formulation of Polyvinyl Chloride (PVC) with Octyltin Mercaptide Stabilizers
Introduction
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, leading to degradation through a process of dehydrochlorination.[1] This degradation results in discoloration, embrittlement, and the loss of mechanical properties.[2] To counteract this, heat stabilizers are essential additives in PVC formulations. Octyltin (B230729) mercaptides are a class of highly effective organotin heat stabilizers known for their excellent performance, particularly in providing clarity, good early color, and long-term stability to PVC products.[2][3] Due to their low toxicity and good migration resistance, certain octyltin derivatives are approved by many national regulations for use in food contact applications and potable water pipes.[3][4]
Mechanism of Stabilization
The thermal degradation of PVC is an autocatalytic process initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone.[5] This process forms conjugated double bonds (polyenes) which are responsible for the undesirable color formation.[2] Octyltin mercaptide stabilizers interrupt this degradation cascade through a multi-faceted mechanism:
-
HCl Scavenging: The stabilizer readily reacts with and neutralizes the hydrogen chloride gas as it is formed. This prevents the autocatalytic "unzipping" of HCl from the PVC chain.[2][5]
-
Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable allylic chlorine atoms on the PVC backbone with more stable mercaptide groups. This effectively prevents the initiation of the dehydrochlorination process at these weak sites.[1][5]
-
Reaction with Conjugated Double Bonds: Some organotin stabilizers can react with the polyene sequences formed during degradation, which helps to prevent discoloration.[5]
The alkyl groups (octyl groups) on the tin atom are crucial for reducing the Lewis acidity of the tin chloride that forms after scavenging HCl. Strong Lewis acids like SnCl₄ would otherwise accelerate PVC degradation.[5]
Typical Formulations
Octyltin mercaptides are used in a variety of rigid and plasticized PVC applications. The concentration and specific type of stabilizer are tailored to the processing method and end-product requirements. Often, they are part of a stabilizer blend that may include co-stabilizers, lubricants, and other additives.
| Application | PVC Resin (parts) | Plasticizer (parts) | Octyltin Mercaptide Stabilizer (parts) | Other Additives (parts) | Reference |
| Rigid Food Packaging Film (Calendered) | 100 | - | 1.2 - 1.5 | Internal/External Lubricants, Processing Aids | [3][6] |
| Plasticized PVC Film | 100 | 60 (DOP) | 2.0 (Dioctyl tin bis isooctyl thioglycollate) | - | [1] |
| Potable Water Pipes | 100 | - | 0.8 - 1.2 | Impact Modifiers, Fillers, Lubricants | [3] |
| Blown Film for Packaging | 100 | - | 1.0 - 2.0 | Lubricants, UV Absorbers | [3] |
Note: The values in the table are typical ranges and can vary based on the specific grade of PVC, processing conditions, and desired properties of the final product.
Data Presentation
The effectiveness of octyltin mercaptide stabilizers is quantified through various thermal stability tests.
Table 1: Thermal Stability of PVC by Thermomat Test
This test measures the time until the evolution of a significant amount of HCl.[5]
| Sample | Test Temperature (°C) | Onset of HCl Evolution (hours) | Reference |
| PVC film without stabilizer | 140 | 14.3 | [1][5] |
| PVC film without stabilizer | 160 | 2.5 | [1][5] |
| PVC film with dioctyl tin bis isooctyl thioglycollate | 140 | > 30.3 | [1][5] |
| PVC film with dioctyl tin bis isooctyl thioglycollate | 160 | 14.3 | [1][5] |
Table 2: Thermogravimetric Analysis (TGA) Data for PVC with Various Stabilizers
TGA measures weight loss as a function of temperature. The temperature at which significant weight loss begins is an indicator of thermal stability.[5]
| Sample | Temperature at 5% Weight Loss (°C) | Reference |
| Unstabilized PVC | 276 | [5] |
| PVC with Lead-based stabilizer | 295 | [5] |
| PVC with CaZn-based stabilizer | 293 | [5] |
| PVC with Organic-based stabilizer | 297 | [5] |
| PVC with Dioctyl tin bis isooctyl thioglycollate | > 297 (implied) | [1] |
Table 3: Acute Oral Toxicity Data
| Stabilizer Type | Chemical Name | Animal Model | LD50 (mg/kg) | Toxicity Class | Reference |
| Organotin | Dioctyltin Dilaurate | Rat | 6,450 | Harmful if swallowed | [7] |
| Lead-Based | Lead Stearate | Rat | 12,428 | Harmful if swallowed | [7] |
| Calcium-Zinc | Calcium Stearate | Rat | >10,000 | Non-toxic | [7] |
| Calcium-Zinc | Zinc Stearate | Rat | >10,000 | Non-toxic | [7] |
Experimental Protocols
Standardized testing is crucial for evaluating the performance of PVC stabilizers. Below are protocols for two common methods.
1. Determination of Thermal Stability by Congo Red Test
Principle: This method determines the static thermal stability of a PVC compound by measuring the time required for the material to degrade and evolve enough hydrogen chloride (HCl) to change the color of a pH-sensitive indicator paper (Congo red).[5]
Apparatus:
-
Forced air oven or heating block with precise temperature control.
-
Glass test tubes.
-
Congo red indicator paper.
-
Stoppers for test tubes with a small hole for a glass hook.
-
Glass hooks to suspend the indicator paper.
-
Timer.[5]
Procedure:
-
Prepare PVC compound samples by milling or another appropriate method to ensure homogeneity.[5]
-
Place a weighed amount (e.g., 2 grams) of the PVC sample into a clean, dry test tube.[5]
-
Cut a strip of Congo red paper and suspend it inside the test tube using a glass hook, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.[5]
-
Place the test tube in the preheated oven or heating block set to the desired test temperature (e.g., 180 °C).[5]
-
Start the timer immediately.[5]
-
Observe the Congo red paper for a color change from red to blue/violet.[5]
-
Record the time at which the first signs of color change are observed. This is the thermal stability time.[5]
2. Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For PVC, the onset of mass loss corresponds to the initiation of dehydrochlorination. The temperature at which a certain percentage of mass loss occurs (e.g., 5%) is a measure of its thermal stability.[5]
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Sample pans (e.g., aluminum or platinum).
-
Inert gas supply (e.g., nitrogen).[5]
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.[5]
-
Accurately weigh a small amount of the PVC sample (e.g., 5-10 mg) into a TGA sample pan.[5]
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.[5]
-
Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).[5]
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of degradation and the temperature at specific weight loss percentages.[5]
Safety and Handling
While octyltin stabilizers are considered less toxic than other organotins like butyltins, they are still chemical compounds that require careful handling. Users should always consult the Safety Data Sheet (SDS) provided by the manufacturer. General precautions include using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and ensuring adequate ventilation in the work area to avoid inhalation of any fumes, especially during high-temperature processing.
Octyltin mercaptide stabilizers are highly efficient additives for preventing the thermal degradation of PVC during processing. Their ability to scavenge HCl and substitute labile chlorine atoms leads to excellent color retention and long-term stability in a wide range of applications, from clear packaging films to durable pipes.[2][3] Their favorable toxicological profile for food contact and potable water applications makes them a preferred choice in the industry.[3][4] Proper formulation and evaluation using standardized testing protocols are key to achieving optimal performance in PVC products.
References
Application Note: Determination of Tetraoctyltin in Polymeric Materials
Abstract
This application note details robust analytical methodologies for the detection and quantification of tetraoctyltin and other organotin compounds in various polymer matrices. This compound is utilized as a heat stabilizer in polymers such as polyvinyl chloride (PVC), and its migration from packaging materials into foodstuffs is a safety concern that necessitates sensitive and reliable analytical methods.[1][2][3][4] This document provides detailed protocols for sample preparation, including solvent extraction and derivatization, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantitative data, including recovery rates and limits of detection, are summarized to aid researchers in selecting the appropriate method for their specific application.
Introduction
Organotin compounds, including this compound, are widely used as additives in polymer formulations to enhance properties such as thermal stability.[5] However, the potential for these compounds to migrate from polymer-based food contact materials into food products has raised health and safety concerns.[1][2][3][4] Regulatory bodies have established strict limits on the migration of such substances, making their accurate determination crucial for compliance and consumer safety.[2]
The analysis of this compound in complex polymer matrices presents several challenges, including low concentration levels and potential interference from the polymer itself and other additives. This note outlines two powerful and complementary analytical techniques for this purpose: GC-MS, which typically requires a derivatization step to volatilize the organotin compounds, and LC-MS/MS, which can often analyze the compounds directly.[6][7]
Analytical Approaches
The general workflow for analyzing this compound in polymers involves sample preparation followed by instrumental analysis.
Sample Preparation
A critical step in the analysis is the efficient extraction of this compound from the polymer matrix. Common techniques include:
-
Solvent Extraction: This involves dissolving or swelling the polymer in a suitable solvent to release the additives. Common solvent systems include acetone-hexane and dichloromethane (B109758).[6][8] Ultrasonic agitation can enhance extraction efficiency.[6]
-
Dissolution and Re-precipitation: The polymer is completely dissolved in a solvent, and then a non-solvent is added to precipitate the polymer, leaving the additives in the solution.
-
Accelerated Solvent Extraction (ASE): This automated technique uses solvents at elevated temperatures and pressures to achieve faster and more efficient extractions with reduced solvent consumption.
For GC-MS analysis, a derivatization step is necessary to convert the non-volatile organotin compounds into more volatile derivatives. A common method is ethylation using sodium tetraethylborate (NaBEt4).[5][8][9][10]
Experimental Workflows
Logical Relationship for Method Selection
Caption: Method selection logic for this compound analysis.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following tables summarize the performance of the analytical methods for organotin compounds.
Table 1: Recovery of Organotin Compounds from Polymers using GC-MS
| Polymer Type | Organotin Compound | Recovery (%) | Reference |
| PVC | Mono-, Di-, Trioctyltin | 49.1 - 118.1 | [5][8] |
| Siliconized Paper | Mono-, Di-, Trioctyltin | 88.8 - 102.2 | [5][8] |
Table 2: Limits of Detection (LOD) for Organotin Compounds using LC-MS/MS
| Compound | LOD (µg/kg) | Reference |
| Tributyltin (TBT) | 0.1 | [6] |
| Triphenyltin (TPT) | 0.6 | [6] |
| Dibutyltin (DBT) | 0.8 | [6] |
| Diphenyltin (DPT) | 0.3 | [6] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in PVC
1. Sample Preparation and Extraction a. Weigh approximately 1 g of the finely cut PVC sample into a glass vial. b. Add 10 mL of an acetone-hexane (3:7 v/v) solvent mixture.[8] c. Acidify the sample with a small amount of hydrochloric acid.[8] d. Sonicate the mixture for 30 minutes at room temperature. e. Filter the extract and concentrate it to approximately 1 mL under a gentle stream of nitrogen at a temperature below 40°C.[8]
2. Derivatization a. To the concentrated extract, add 1 mL of a 2% (w/v) solution of sodium tetraethylborate (NaBEt4).[8] b. Vortex the mixture for 1 minute to ensure thorough mixing. c. Allow the reaction to proceed for 30 minutes at room temperature.[7] d. Add 5 mL of deionized water and 1 mL of hexane (B92381). e. Vortex for 1 minute and allow the layers to separate. f. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[7]
3. GC-MS Instrumental Conditions
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet: Splitless mode.
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MSD: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]
Protocol 2: LC-MS/MS Analysis of this compound in Food Contact Plastics
1. Sample Preparation and Extraction a. Weigh approximately 1 g of the finely cut polymer sample into a glass vial. b. Add 10 mL of dichloromethane and sonicate for 30 minutes.[6] c. Evaporate the solvent and redissolve the residue in 1 mL of acetonitrile (B52724) containing 0.1% formic acid.[6]
2. Solid Phase Extraction (SPE) Cleanup a. Condition an MCX SPE cartridge with methanol (B129727) followed by acetonitrile with 0.1% formic acid.[6] b. Load the sample extract onto the cartridge. c. Wash the cartridge with acetonitrile containing 0.1% formic acid. d. Elute the organotin compounds with a suitable solvent mixture (e.g., methanol with 5% ammonium (B1175870) hydroxide). e. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions
- Liquid Chromatograph: Shimadzu LCMS-8045 or equivalent.[11]
- Mass Spectrometer: Triple quadrupole mass spectrometer.[11]
- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
- Mobile Phase A: 0.1% formic acid in water.[6]
- Mobile Phase B: 0.1% formic acid in methanol.[6]
- Gradient: A suitable gradient to separate the target analytes.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) for quantification.[11]
Conclusion
The analytical methods described in this application note provide reliable and sensitive means for the determination of this compound in polymers. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity, the availability of instrumentation, and the complexity of the polymer matrix. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and quality control professionals working in the field of polymer analysis and food safety.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. library.dphen1.com [library.dphen1.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
Application Note: High-Sensitivity Analysis of Organotin Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as stabilizers in PVC, catalysts, and as biocides in antifouling paints.[1][2] Due to their widespread use and persistence, they have become significant environmental pollutants.[3] Tributyltin (TBT) and triphenyltin (B1233371) (TPhT) are of particular concern due to their high toxicity to non-target aquatic organisms, even at very low concentrations.[1][4] Regulatory bodies, such as the European Union under the Water Framework Directive, have established stringent limits for organotin concentrations in environmental matrices, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1][4]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of organotin compounds.[5] The high separation efficiency of gas chromatography combined with the sensitivity and selectivity of mass spectrometric detection allows for the reliable identification and quantification of various organotin species, often at sub-nanogram per liter levels.[6] However, due to the low volatility and high polarity of many organotin compounds, a derivatization step is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis.[7][8]
This application note provides a detailed protocol for the analysis of organotin compounds in various matrices using GC-MS, including sample preparation, derivatization, and instrumental analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of organotin compounds by GC-MS.
Caption: General workflow for organotin analysis by GC-MS.
Experimental Protocols
Sample Preparation
The sample preparation procedure varies depending on the matrix.
For Water Samples:
-
Collect 250-500 mL of the water sample in a clean glass bottle.[1][6][9]
-
Acidify the sample to a pH of approximately 4.5-5.0 using an acetate (B1210297) buffer.[1][4][10]
-
For isotope dilution quantification, add an appropriate internal standard, such as deuterated tributyltin (TBT-d27).[10][11]
For Sediment and Soil Samples:
-
Weigh approximately 10-15 g of the wet sample into a vial.[11]
-
Add an internal standard.[11]
-
Extract the organotin compounds using a mixture of diethyl ether and hexane (B92381) (80:20) containing 0.2% tropolone.[11] Tropolone acts as a ligand to improve the extraction efficiency of less organic species like monobutyltin.[11]
-
Shake the mixture for at least one hour.[11]
-
Separate the organic layer for the derivatization step.[11]
For Biological Tissues (e.g., Mussels, Oysters):
-
Homogenize the tissue sample.
-
Perform a microwave-assisted extraction using a solution of 25% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[2]
-
Adjust the pH of the extract to 5.0 with an acetate buffer.[2]
Derivatization
Derivatization is a critical step to increase the volatility of the organotin compounds for GC analysis. The two most common methods are ethylation with sodium tetraethylborate and alkylation using Grignard reagents.
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is a widely used method, particularly for aqueous samples, as it can be performed in-situ.[7]
-
Prepare a fresh 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol (B145695) or water.[1][7][12]
-
Add the NaBEt₄ solution to the prepared sample extract.[1][12]
-
Shake the mixture for 10-30 minutes to allow for the ethylation of the organotin compounds.[1][12]
-
Extract the derivatized compounds into an organic solvent such as hexane or pentane.[1][7][12]
Alkylation with Grignard Reagents: Grignard reagents, such as pentylmagnesium bromide, can also be used for derivatization and are particularly effective for a range of organotin species.[9][13]
-
Concentrate the sample extract in an apolar solvent like hexane.[7]
-
Add the Grignard reagent (e.g., 0.5 mL of 2 M pentylmagnesium bromide in diethyl ether) to the extract.[7]
-
Allow the reaction to proceed for about 15 minutes.[7]
-
Stop the reaction by adding a saturated ammonium (B1175870) chloride solution or dilute sulfuric acid.[7]
-
The organic phase containing the derivatized organotins is then collected for analysis.[7]
Extract Clean-up
For complex matrices like sediment or biological tissues, a clean-up step may be necessary to remove interferences.
-
Prepare a silica gel column.[11]
-
Pass the extract containing the derivatized organotins through the column.[11]
-
Elute the organotins with hexane.[11]
-
Concentrate the eluate to a final volume of 1-2 mL before GC-MS analysis.[11]
GC-MS/MS Instrumental Parameters
The following table provides typical instrumental parameters for the analysis of derivatized organotin compounds.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent[12] |
| Injector | Splitless or Programmed Temperature Vaporization (PTV)[4][7] |
| Injection Volume | 1-3 µL (up to 50 µL for large volume injection)[1][6] |
| Liner | Deactivated glass liner[1] |
| GC Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[4][12] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |
| Oven Program | Initial temp 50°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole MS or equivalent[12] |
| Ion Source | Electron Ionization (EI)[1] |
| Ion Source Temp | 230°C[12] |
| Interface Temp | 280°C[12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[1][12] |
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of various organotin compounds using GC-MS/MS.
| Compound | Matrix | Derivatization Method | Limit of Detection (LOD) | Recovery (%) | Reference |
| Tributyltin (TBT) | Water | Ethylation (NaBEt₄) | 0.05 ng/L | - | [1][4] |
| Dibutyltin (DBT) | Water | Ethylation (NaBEt₄) | 0.05 ng/L | - | [1][4] |
| Monobutyltin (MBT) | Water | Ethylation (NaBEt₄) | 0.05 ng/L | - | [1][4] |
| Triphenyltin (TPhT) | Water | Ethylation (NaBEt₄) | 0.05 ng/L | - | [1][4] |
| Various Organotins | Beverages | Ethylation (NaBEt₄) | 0.1 µg/kg (in sample) | 70-120 | [12] |
| Butyltins & Phenyltins | Water | Pentylation (Grignard) | 0.20-0.35 pg of Sn | 71-109 | [9] |
| Butyltins & Phenyltins | River/Sea Water | Pentylation (Grignard) | 0.26-0.84 pg of Sn | 90-122 | [9] |
| Octyltins | PVC Products | Ethylation (NaBEt₄) | - | 49.1-118.1 | [14] |
Conclusion
The GC-MS method detailed in this application note provides a robust and highly sensitive approach for the determination of a wide range of organotin compounds in various environmental and consumer product matrices. The combination of an appropriate sample preparation and derivatization protocol with the selectivity of tandem mass spectrometry allows for quantification at levels that meet and exceed current regulatory requirements. The provided protocols can be adapted to specific laboratory needs and sample types to ensure accurate and reliable analysis of these toxic environmental contaminants.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for Organotin Speciation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the speciation of organotin compounds using High-Performance Liquid Chromatography (HPLC). Organotin compounds are widely used as stabilizers in plastics, as biocides in antifouling paints, and in agriculture, leading to their presence in various environmental and biological matrices.[1][2][3] Due to the varying toxicity of different organotin species, accurate speciation is crucial for toxicological and environmental risk assessment.[4] HPLC offers a robust and versatile platform for the separation of these compounds, often coupled with sensitive detection methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Tandem Mass Spectrometry (MS/MS).[5][6] The advantage of HPLC over Gas Chromatography (GC) is that it often requires simplified sample preparation, sometimes eliminating the need for a derivatization step.[1][2][6][7]
Core Principles
The speciation of organotin compounds by HPLC typically involves a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix, followed by chromatographic separation and detection.[3] The separation is most commonly achieved using reversed-phase chromatography.[7] For detection, ICP-MS is highly sensitive and provides element-specific detection, while MS/MS offers structural information for confirmation.[6][8]
Application 1: Organotin Speciation in Environmental Water Samples
This protocol is adapted from the Chinese standard HJ 1074-2019 for the analysis of organotin species in tap water by HPLC-ICP-MS.[1][2]
Experimental Protocol
1. Sample Preparation:
-
No complex sample preparation is required for clean water matrices like tap water.
-
For potentially contaminated water, filter the sample through a 0.45 µm membrane.
-
If necessary, spike the sample with a known concentration of organotin standards to assess matrix effects.[1]
2. HPLC-ICP-MS Analysis:
-
HPLC System: NexSAR Inert HPLC system or equivalent.[1]
-
Column: C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724), water, and acetic acid (e.g., 65:23:12 v/v/v) containing 0.05% triethylamine (B128534).[1][6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 200 µL.[1]
-
ICP-MS System: NexION ICP-MS or equivalent.[2]
-
RF Power: 1600 W.[1]
-
Nebulizer: Meinhard glass concentric nebulizer.[1]
-
Spray Chamber: Glass cyclonic spray chamber.[1]
-
Detector: ICP-MS monitoring for tin isotopes (e.g., m/z 118, 120).
Quantitative Data
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Dibutyltin (DBT) | 0.13 - 1.46 (for a range of organotins)[9] | - |
| Tributyltin (TBT) | 0.13 - 1.46 (for a range of organotins)[9] | - |
| Diphenyltin (DPT) | 0.13 - 1.46 (for a range of organotins)[9] | - |
| Triphenyltin (TPT) | 0.13 - 1.46 (for a range of organotins)[9] | - |
Note: The provided LOD and LOQ are for a general method for environmental samples and may vary based on the specific instrument and conditions.
Experimental Workflow
Caption: Workflow for organotin analysis in water samples.
Application 2: Organotin Speciation in Sediment Samples
This protocol describes a common approach for the extraction and analysis of organotin compounds from complex sediment matrices.
Experimental Protocol
1. Sample Preparation (Microwave-Assisted Extraction):
-
Weigh 2.5 g of freeze-dried sediment into a beaker.[10]
-
Spike with an internal standard solution if required.
-
Mix the sediment with 9 g of sand and transfer to an 11 mL extraction cell.[10]
-
Use a solvent mixture of 1 M sodium acetate (B1210297) and 1 M acetic acid in methanol (B129727) (1:1) for extraction.[10]
-
Perform microwave-assisted extraction at 100°C.[10]
-
Alternatively, ultrasonic extraction with a mixture of acetic acid, methanol, and water can be used.
-
The extraction can also be performed with a 50:50 v/v toluene-methanol mixture with the addition of HCl in an ultrasound bath.
2. HPLC-ICP-MS Analysis:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often necessary for complex samples. A common mobile phase consists of a mixture of acetonitrile, water, and acetic acid, with the addition of a pairing agent like triethylamine or tropolone.[4][6]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
ICP-MS System: Agilent 7500ce or equivalent.
Quantitative Data
| Analyte | Recovery (%) | RSD (%) | LOD (ng Sn/g) |
| Monobutyltin (MBT) | 80-90[7] | - | 0.07[7] |
| Dibutyltin (DBT) | 85-95[7] | - | 0.09[7] |
| Tributyltin (TBT) | 85-95[7] | - | 0.10[7] |
Experimental Workflow
Caption: Workflow for organotin analysis in sediment samples.
Application 3: Organotin Speciation in Food and Biological Samples
This protocol is a general guide for the analysis of organotin compounds in food packaging and can be adapted for biological tissues.[12]
Experimental Protocol
1. Sample Preparation:
-
For food packaging, perform ultrasonic extraction with dichloromethane.[12]
-
For biological tissues, homogenization followed by extraction is necessary. Common extraction solvents include hexane (B92381) with tropolone.[13] Acid digestion may also be employed for urine samples.[7]
-
The extract is then typically dissolved in acetonitrile containing 0.1% formic acid.[12]
-
A cleanup step using a solid-phase extraction (SPE) column (e.g., MCX) may be required to remove interferences.[12]
2. HPLC-MS/MS Analysis:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column.[12]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.[12]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
Quantitative Data
| Analyte | LOD (µg/kg) | Recovery (%) | RSD (%) |
| Dibutyltin (DBT) | 0.8[12] | 68-113[12] | 0.4-4.2[12] |
| Tributyltin (TBT) | 0.1[12] | 68-113[12] | 0.4-4.2[12] |
| Diphenyltin (DPT) | 0.3[12] | 68-113[12] | 0.4-4.2[12] |
| Triphenyltin (TPT) | 0.6[12] | 68-113[12] | 0.4-4.2[12] |
Experimental Workflow
Caption: Workflow for organotin analysis in food and biological samples.
Summary of HPLC Methods for Organotin Speciation
| Parameter | Application 1: Water | Application 2: Sediment | Application 3: Food/Biological |
| Sample Matrix | Tap Water | Sediment | Food Packaging, Biological Tissues |
| Sample Prep | Filtration | Microwave/Ultrasonic Extraction | Ultrasonic Extraction, SPE Cleanup |
| HPLC Column | C18 | C18 | C18 |
| Mobile Phase | Isocratic (Acetonitrile/Water/Acetic Acid/Triethylamine)[1][6] | Gradient (Acetonitrile/Water/Acetic Acid with pairing agent)[4][6] | Gradient (Methanol/Water with Formic Acid)[12] |
| Detection | ICP-MS | ICP-MS | MS/MS |
These protocols provide a starting point for developing and validating methods for organotin speciation in various matrices. Method optimization will be necessary depending on the specific sample type, target analytes, and available instrumentation. Proper quality control measures, including the use of certified reference materials and procedural blanks, are essential for accurate and reliable results.
References
- 1. apps.nelac-institute.org [apps.nelac-institute.org]
- 2. Determination of Organotin in Tap Water by HPLC-ICP-MS in Accordance with Chinese Method HJ [perkinelmer.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 5. [PDF] Speciation analysis of organotin compounds by HPLC-ICP-MS | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Application Notes and Protocols: The Role of Tetraoctyltin in Rigid PVC Calendering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function and evaluation of tetraoctyltin as a heat stabilizer in the rigid Polyvinyl Chloride (PVC) calendering process. Detailed protocols for assessing its performance and quantitative data are included to assist in formulation development and material characterization.
Introduction to this compound in Rigid PVC
This compound compounds, particularly mercaptide derivatives like dioctyltin (B90728) bis(isooctyl thioglycollate), are highly effective heat stabilizers for rigid PVC. During the high-temperature calendering process, PVC is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl) and the formation of conjugated double bonds. This degradation leads to discoloration (yellowing to blackening), embrittlement, and a loss of mechanical properties.[1]
Organotin stabilizers, such as this compound, are crucial for preventing this degradation. They offer excellent thermal stability, good color retention, and high transparency, making them suitable for demanding applications like clear, rigid PVC films and sheets for packaging.[1][2] Certain octyltin (B230729) derivatives have very low toxicity and good migration resistance, leading to their approval by regulatory bodies for food contact applications.[3]
Mechanism of Stabilization
The primary role of this compound stabilizers is to prevent the thermal degradation of PVC through a multi-faceted mechanism:
-
HCl Scavenging: this compound compounds efficiently neutralize the HCl released during the initial stages of PVC degradation, preventing the autocatalytic decomposition of the polymer.[2]
-
Substitution of Labile Chlorine Atoms: The stabilizer replaces unstable allylic chlorine atoms on the PVC polymer chain with more stable mercaptide groups. This action inhibits the initiation of the dehydrochlorination process.
-
Prevention of Polyene Formation: By preventing the "unzipping" of the polymer chain and the formation of long conjugated polyene sequences, this compound helps to maintain the original color of the PVC.
dot
Caption: PVC degradation pathway and the stabilizing mechanism of this compound.
Quantitative Performance Data
The effectiveness of this compound as a heat stabilizer can be quantified through various analytical techniques. The following tables summarize typical performance data.
Table 1: Thermal Stability of Rigid PVC with and without Dioctyltin Stabilizer by PVC Thermomat
| Sample | Test Temperature (°C) | Onset of HCl Evolution (hours) | Reference |
| PVC film without stabilizer | 140 | 14.3 | [4][5] |
| PVC film without stabilizer | 160 | 2.5 | [4][5] |
| PVC film with dioctyl tin bis(isooctyl thioglycollate) | 140 | > 30.3 | [4][5] |
| PVC film with dioctyl tin bis(isooctyl thioglycollate) | 160 | 14.3 | [4][5] |
Table 2: Typical Formulation for Rigid PVC Calendering
| Component | phr (parts per hundred resin) | Purpose |
| PVC Resin (K-value 57-60) | 100 | Base Polymer |
| This compound Stabilizer | 1.5 - 2.5 | Heat Stabilizer |
| Calcium Stearate | 0.8 - 1.2 | Co-stabilizer/Lubricant |
| Internal Lubricant (e.g., ester-based) | 0.3 - 0.8 | Reduces melt viscosity |
| Paraffin Wax | 0.3 - 0.6 | External Lubricant |
| Acrylic Processing Aid | 1.0 - 5.0 | Promotes fusion and improves melt strength |
| Impact Modifier (e.g., MBS) | 5.0 - 15.0 | Improves impact resistance |
| Titanium Dioxide (for opaque sheets) | 2.0 - 8.0 | Pigment |
Note: The optimal phr for each component will vary depending on the specific processing equipment, desired final properties, and the grade of PVC resin used.[6]
Experimental Protocols
To evaluate the performance of this compound in a rigid PVC formulation, the following experimental protocols are recommended.
dot
Caption: Experimental workflow for evaluating PVC stabilizer performance.
Sample Preparation
-
Formulation: Prepare a rigid PVC formulation as outlined in Table 2, using this compound as the primary heat stabilizer. A control sample without any stabilizer should also be prepared for comparison.
-
Dry Blending: The PVC resin and all additives are weighed and mixed in a high-speed laboratory mixer. The mixture is typically heated to a temperature of 100-120°C to ensure uniform dispersion of the additives and absorption of liquid components.
-
Milling: The dry blend is then transferred to a two-roll mill. The mill rolls are heated to a temperature of 160-180°C. The material is milled until a homogenous sheet is formed. This step simulates the initial stages of the calendering process.
-
Sheet Formation: The milled sheet is then either further processed on a laboratory calender to the desired thickness or compression molded into plaques of a specific dimension for subsequent testing.
Static Thermal Stability: Congo Red Test (ISO 182-1)
Principle: This test determines the time at which a heated PVC sample begins to release a significant amount of HCl, which is detected by a change in color of a pH-indicator paper (Congo red).[7][8]
Apparatus:
-
Heating block or oil bath with precise temperature control (e.g., 180°C ± 1°C).
-
Glass test tubes.
-
Congo red indicator paper.
-
Timer.
Procedure:
-
Place a weighed amount (e.g., 2 g) of the prepared PVC sample into a clean, dry test tube.
-
Suspend a strip of Congo red paper in the upper part of the test tube, ensuring it does not touch the sample.
-
Place the test tube in the heating block preheated to the test temperature (e.g., 180°C).
-
Start the timer immediately.
-
Record the time required for the Congo red paper to change color from red to blue. This time is the static thermal stability time.
Interpretation: A longer time to color change indicates better static thermal stability.
Dynamic Thermal Stability: Torque Rheometry
Principle: This method evaluates the thermal stability of a PVC compound under dynamic conditions of heat and shear, simulating the processing conditions in an extruder or calender. A torque rheometer measures the torque required to mix the material at a constant temperature and speed.[1][9]
Apparatus:
-
Torque rheometer (e.g., Brabender or Haake type) with a heated mixing bowl and rotors.
Procedure:
-
Preheat the mixing bowl of the torque rheometer to the desired test temperature (e.g., 190°C).
-
Set the rotor speed to a constant value (e.g., 60 RPM).[9]
-
Introduce a weighed amount of the PVC dry blend into the mixing chamber.
-
Record the torque and melt temperature as a function of time.
Interpretation of the Rheometer Curve:
-
Fusion Time: The time taken for the PVC powder to melt and form a homogenous melt.
-
Equilibrium Torque: The torque value after the material has completely melted, which is related to the melt viscosity.
-
Stability Time: The time from the attainment of equilibrium torque until the torque begins to rise sharply, indicating the onset of degradation and cross-linking. A longer stability time signifies better dynamic thermal stability.[10]
dot
Caption: Idealized torque rheometer curve for a rigid PVC formulation.
Rheological Effects of this compound
In addition to its primary role as a heat stabilizer, this compound can also influence the rheological properties of the PVC melt during calendering. Organotin mercaptides are known to provide some lubricity, which can reduce friction between the polymer chains and the processing equipment.[2] This can lead to:
-
Reduced Melt Viscosity: A lower equilibrium torque in torque rheometry can be indicative of reduced melt viscosity.
-
Improved Processing: Lower viscosity can allow for lower processing temperatures and reduced energy consumption.[2]
-
Enhanced Surface Finish: A smoother melt flow can result in a better surface finish on the calendered sheet.
The rheological effects can be further quantified using a capillary rheometer to determine the shear viscosity of the PVC melt at different shear rates and temperatures.
Conclusion
This compound is a highly effective heat stabilizer for rigid PVC calendering, providing excellent thermal stability and color retention. Its performance can be reliably evaluated using standard laboratory techniques such as the Congo Red test and torque rheometry. By understanding the mechanism of stabilization and the influence of formulation variables, researchers and professionals can optimize the use of this compound to produce high-quality, durable rigid PVC products. The provided protocols offer a framework for the systematic evaluation and comparison of different stabilizer systems.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. baerlocher.com [baerlocher.com]
- 4. researchgate.net [researchgate.net]
- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 6. 4spe.org [4spe.org]
- 7. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 8. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 9. kanademy.com [kanademy.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Use of Octyltin Stabilizers in Food-Grade PVC Manufacturing
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used polymer in food packaging due to its clarity, durability, and barrier properties. However, PVC requires heat stabilizers to prevent its thermal degradation during high-temperature processing. For food-contact applications, the selection of these stabilizers is critically important to ensure consumer safety. Organotin compounds, specifically certain octyltin (B230729) derivatives, are approved for this purpose under strict regulatory frameworks.
This document details the role of tetraoctyltin as a chemical intermediate, the specific octyltin stabilizers used in food-grade PVC, regulatory limits on their use, and protocols for ensuring compliance through migration testing and analysis.
Role of this compound
This compound (CAS No. 3590-84-9) is not used directly as a stabilizer in the final PVC product. Instead, it serves as a key chemical intermediate in the synthesis of octyltin stabilizers that are approved for food-contact applications.[1] Commercial-grade this compound is a mixture that can include tetraoctyltins, trioctyltin chlorides, and dioctyltin (B90728) dichlorides, and it is suitable for producing FDA-compliant food-grade octyltin stabilizers.[1] The manufacturing and handling of this compound occur under strictly controlled conditions as specified by regulations like REACH in Europe.[2]
Approved Octyltin Stabilizers for Food-Grade PVC
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have approved specific octyltin compounds for use as stabilizers in vinyl chloride plastics intended for food contact. These are primarily di(n-octyl)tin derivatives. Their function is to prevent the degradation of the PVC matrix during processing, which could otherwise release harmful substances and compromise the integrity of the packaging material.[3]
The FDA's regulation 21 CFR § 178.2650 explicitly lists the approved stabilizers and their compositional requirements.[4][5] For example, di(n-octyl)tin dichloride must be at least 95% pure, with no more than 5% tri(n-octyl)tin chloride.[5] Similarly, di(n-octyl)tin oxide must contain at least 95% of the primary compound.[5]
Regulatory and Migration Data
The primary safety concern for any food packaging additive is its potential to migrate from the packaging into the food. Regulatory agencies set Specific Migration Limits (SMLs) to ensure that consumer exposure remains well below toxicologically relevant levels. Organotin compounds are not chemically bonded to the polymer chain and thus have the potential to migrate.[6][7]
The table below summarizes the key regulatory limit for octyltin stabilizers in the United States as per FDA regulations.
| Regulation | Substance | Specific Migration Limit (SML) | Analytical Method Reference |
| 21 CFR § 178.2650 | Total Octyltin Stabilizers | ≤ 0.5 parts per million (ppm) | Atomic Absorption Spectrometry with Graphite (B72142) Furnace |
Experimental Protocols
Protocol 1: Migration Testing of Octyltins from PVC
This protocol describes a general method for determining the migration of octyltin stabilizers from a finished PVC article (e.g., film, container) into a food simulant, based on regulatory and scientific principles.[5][8][9]
Objective: To quantify the amount of octyltin stabilizer that migrates from a PVC sample into a food simulant under controlled conditions.
Materials:
-
PVC sample (finished article, e.g., film cut to a specific surface area).
-
Food Simulants (selected based on the type of food the PVC will contact):
-
Migration cells or glass vials.
-
Incubator or oven capable of maintaining a constant temperature (e.g., 40°C).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Sample Preparation: Cut a piece of the PVC material of a known surface area (e.g., 5 cm²).[8] Weigh the sample accurately.
-
Migration Setup: Place the PVC sample into a clean glass vial or migration cell.
-
Simulant Addition: Add a specified volume of the chosen food simulant to the vial. The ratio of surface area to simulant volume is critical and should follow regulatory standards (e.g., 6 dm² of packaging per 1 dm³ of simulant).[8]
-
Incubation: Seal the vial and place it in an incubator at a specified temperature for a set duration. Conditions should represent the intended use and storage of the packaging. For example, testing for 10 days at 40°C can represent storage for over 6 months at room temperature.[8] The FDA specifies an initial test of at least 72 hours for aqueous solvents and 6 hours for heptane.[5]
-
Sample Collection: After the incubation period, carefully remove the PVC sample from the vial. The remaining liquid is the food simulant extract containing any migrated substances.
-
Analysis: The simulant extract is now ready for analysis using an appropriate quantitative method, as described in Protocol 2.
Protocol 2: Quantitative Analysis of Migrated Octyltins
This protocol outlines the analytical steps to quantify the concentration of octyltin in the food simulant extract. The method is based on atomic absorption spectrometry, as specified by the FDA, and principles of gas chromatography used in research.[5][10]
Objective: To determine the concentration of tin (as a measure of octyltin stabilizers) in the food simulant extract.
Materials & Instrumentation:
-
Food simulant extract (from Protocol 1).
-
Atomic Absorption Spectrometer (AAS) with a graphite furnace atomizer.
-
Alternatively: Gas Chromatograph (GC) with a flame photometric detector (FPD) or coupled to a Mass Spectrometer (MS).
-
Certified tin standard solutions for calibration.
-
Reagents for sample preparation and derivatization (if using GC), such as sodium borohydride (B1222165) or Grignard reagents.
-
Organic solvents (e.g., hexane, pentane).
Procedure (AAS Method):
-
Calibration: Prepare a series of calibration standards of known tin concentrations.
-
Instrument Setup: Set up the AAS with the graphite furnace according to the manufacturer's instructions for tin analysis. The referenced method is "Atomic Absorption Spectrometric Determination of Sub-part-per-Million Quantities of Tin in Extracts and Biological Materials with Graphite Furnace," Analytical Chemistry, Vol. 49, pp. 1090-1093 (1977).[5]
-
Measurement: Introduce a precise volume of the food simulant extract (from Protocol 1) into the graphite furnace.
-
Quantification: Run the analysis program. The instrument will measure the absorbance of the sample and compare it to the calibration curve to determine the concentration of tin in the extract.
-
Calculation: Convert the measured tin concentration into the total octyltin migration in parts per million (ppm) based on the volume of the simulant and the weight or surface area of the original PVC sample.
Procedure (GC Method - General Steps):
-
Extraction: Extract the organotin compounds from the aqueous simulant into an organic solvent.[10]
-
Derivatization: Convert the non-volatile organotin compounds into volatile derivatives suitable for GC analysis. This is a critical step.[10]
-
Separation: Inject the derivatized sample into the GC. The different organotin compounds are separated based on their boiling points and interaction with the GC column.[10]
-
Detection & Quantification: The separated compounds are detected by the FPD or MS. The detector response is used to quantify the amount of each organotin species by comparing it to known standards.[10]
Visualizations
Caption: Workflow from intermediate to final PVC product.
Caption: Experimental workflow for migration testing.
Caption: Known signaling pathway for obesogenic organotins.
Toxicological Considerations
The toxicity of organotin compounds varies significantly with the number and type of organic groups attached to the tin atom. While the octyltin stabilizers approved for food contact have undergone rigorous safety assessments, other organotins like tributyltin (TBT) and triphenyltin (B1233371) (TPT) are known to be more toxic.[11]
Some of these compounds, particularly TBT, are known endocrine disruptors that can act as dual agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[11] Activation of these nuclear receptors can induce the differentiation of fat cells (adipocytes), suggesting a potential role as "obesogens".[11] Furthermore, repeated exposure to certain dioctyltin compounds has been associated with immunotoxicity (effects on the thymus) and developmental toxicity in animal studies.[12] It is this potential for toxicity that necessitates the strict control and migration testing of any organotin compound used in food-contact materials.
References
- 1. stannica.com [stannica.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. galatachemicals.com [galatachemicals.com]
- 4. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 5. 21 CFR § 178.2650 - Organotin stabilizers in vinyl chloride plastics. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. Migration Testing of Packaging and Food Contact Materials | Eurofins [eurofins.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes and Protocols: Tetraoctyltin as a Catalyst in Cast Elastomer Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of tetraoctyltin as a catalyst in the formulation of cast elastomer systems. This compound, an organotin compound, functions as a potent catalyst for the polymerization reactions that form polyurethane and silicone elastomers. These materials are critical in a myriad of research and development applications, including the fabrication of custom labware, prototyping of medical devices, and encapsulation of sensitive components. This guide covers its role in both polyurethane and room-temperature-vulcanizing (RTV) silicone systems, offering starting formulations, experimental protocols, and an overview of the catalytic mechanisms. Due to the limited availability of specific performance data for this compound, data for closely related and commonly used organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are provided for comparative purposes.
Introduction to this compound in Elastomer Chemistry
This compound (CAS No: 3590-84-9) is a tetra-alkyltin compound that can be used as a catalyst in the synthesis of polymers. In the context of cast elastomers, it primarily facilitates two key chemical reactions: the formation of urethane (B1682113) linkages from isocyanates and polyols, and the condensation curing of silicone polymers.
Organotin compounds are highly effective catalysts in these systems, known for their ability to accelerate cure times and influence the final physical properties of the elastomer.[1] While dibutyltin and dioctyltin (B90728) compounds are more commonly cited in literature, this compound operates via a similar catalytic mechanism and can be considered for applications where specific solubility, stability, or reactivity profiles are desired.
Safety and Handling: this compound may cause serious eye and respiratory irritation.[2] It is imperative to handle this chemical in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[2][3] Always consult the Safety Data Sheet (SDS) before use.[2]
Application in Polyurethane Cast Elastomers
In polyurethane systems, this compound acts as a Lewis acid catalyst, activating the isocyanate group towards nucleophilic attack by the hydroxyl groups of the polyol.[4] This significantly accelerates the polymerization (gelling) reaction to form the polyurethane network.[5]
Catalytic Mechanism: Urethane Formation
The generally accepted mechanism for organotin catalysis in polyurethane formation involves the coordination of the tin atom with both the isocyanate and the polyol, forming a ternary complex. This complex facilitates the reaction and regeneration of the catalyst.
Caption: Lewis acid catalysis of urethane formation by an organotin compound.
Performance of Organotin Catalysts
The choice and concentration of catalyst directly influence the pot life (working time) and cure time of the polyurethane system. While specific data for this compound is sparse, the following table provides illustrative performance data for other organotin and alternative catalysts in a cast elastomer system. This data serves as a baseline for formulation development.
| Catalyst Type | Catalyst | Demold Time (minutes) | Hardness (Shore A) |
| Organotin | Dibutyltin Dilaurate (DBTDL) | 45 | 78 |
| Organobismuth | Bismuth Carboxylate | 60 | 72 |
| Organozirconium | Zirconium Chelate | 55 | 74 |
| Data derived from a representative cast elastomer system and is for comparative purposes. |
Experimental Protocol: Polyurethane Elastomer Synthesis
This protocol describes a general "one-shot" method for preparing a polyurethane cast elastomer. The specific polyol, isocyanate, and catalyst concentration should be optimized for the desired properties.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polyester polyol)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI)
-
This compound catalyst
-
Chain extender (optional, e.g., 1,4-Butanediol)
-
Degassing chamber (vacuum oven)
-
Mixing vessel and stirrer
-
Mold
Procedure:
-
Preparation: Thoroughly dry all glassware. Preheat the mold to the desired curing temperature (e.g., 80-120°C).[6]
-
Degassing: Degas the polyol and chain extender under vacuum (e.g., at 80°C) for at least one hour to remove dissolved moisture.
-
Premixing: In a mixing vessel, combine the degassed polyol and chain extender.
-
Catalyst Addition: Add the this compound catalyst to the polyol mixture. A typical starting concentration is 0.01% to 0.1% by weight of the total formulation. Mix thoroughly.
-
Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the polyol/catalyst mixture. The NCO/OH ratio is a critical parameter influencing the final properties.[7]
-
Mixing: Mix the components vigorously until a homogeneous mixture is achieved. Be mindful of the pot life, which begins upon addition of the isocyanate.
-
Casting: Pour the reacting mixture into the preheated mold.
-
Curing: Place the mold in an oven at the specified temperature for the required duration (e.g., 1-2 hours).[6]
-
Post-Curing: For optimal properties, a post-cure at a slightly elevated temperature (e.g., 100°C) for several hours may be beneficial.[6]
-
Demolding: Once cooled, the elastomer part can be removed from the mold.
Caption: Experimental workflow for polyurethane cast elastomer synthesis.
Application in Silicone Cast Elastomers
This compound can also be used as a catalyst in two-component (RTV-2) condensation cure silicone systems.[8] In this application, it catalyzes the reaction between a hydroxyl-terminated polydimethylsiloxane (B3030410) (HPDMS) and a crosslinking agent, typically an alkoxysilane.
Catalytic Mechanism: Condensation Cure
The organotin catalyst facilitates the hydrolysis of the alkoxysilane crosslinker and the subsequent condensation reaction with the hydroxyl groups of the silicone polymer, releasing alcohol as a byproduct and forming a crosslinked network.[9]
Caption: Condensation cure mechanism for RTV-2 silicone catalyzed by an organotin compound.
Experimental Protocol: RTV-2 Silicone Elastomer
This protocol provides a general method for preparing a two-component condensation cure silicone elastomer.
Materials:
-
Part A: Hydroxyl-terminated polydimethylsiloxane (HPDMS) base
-
Part B: Crosslinking agent (e.g., tetraethoxysilane - TEOS) and this compound catalyst mixture
-
Vacuum degassing equipment
-
Mixing container and spatula
-
Mold
Procedure:
-
Mold Preparation: Ensure the mold is clean and dry. Apply a suitable mold release agent if necessary.
-
Dispensing: Dispense the desired amount of Part A (silicone base) into a mixing container.
-
Catalyst Addition: Add the appropriate amount of Part B (curative containing catalyst) to Part A. The mix ratio is determined by the manufacturer and is crucial for proper curing.
-
Mixing: Mix the two components thoroughly until a uniform color and consistency are achieved, scraping the sides and bottom of the container.
-
Degassing: Place the mixed material in a vacuum chamber to remove any air bubbles introduced during mixing. The material will expand and then collapse.
-
Casting: Pour the degassed silicone into the mold.
-
Curing: Allow the silicone to cure at room temperature. The cure time will vary depending on the specific system, temperature, and humidity, but typically ranges from several hours to 24 hours.[10]
-
Demolding: Once fully cured, the flexible silicone part can be removed from the mold.
Conclusion
This compound is a viable catalyst for the formulation of both polyurethane and silicone cast elastomers. By understanding the underlying catalytic mechanisms and following proper experimental protocols, researchers can leverage this compound to create custom elastomeric materials for a wide range of scientific and developmental applications. As with any catalyst system, optimization of the formulation, including the precise concentration of this compound, is essential to achieve the desired pot life, cure rate, and final physical properties of the elastomer. Due to increasing regulations on organotin compounds, it is also prudent to consider and evaluate less toxic alternatives such as bismuth and zirconium-based catalysts.[1][11]
References
- 1. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 2. reaxis.com [reaxis.com]
- 3. scispace.com [scispace.com]
- 4. paint.org [paint.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0829497A1 - Cast polyurethane composition - Google Patents [patents.google.com]
- 7. Characterization of a Biodegradable Polyurethane Elastomer Derived from Castor Oil [article.sapub.org]
- 8. RTV silicone - Wikipedia [en.wikipedia.org]
- 9. wacker.com [wacker.com]
- 10. researchgate.net [researchgate.net]
- 11. cyclohexylamine.net [cyclohexylamine.net]
Application Notes and Protocols for Tetraoctyltin in Polyurethane Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific use and dosing of tetraoctyltin in polyurethane formulations is limited in publicly available literature. The following application notes and protocols are based on the general principles of organotin catalysis in polyurethane chemistry, drawing parallels from more commonly used catalysts such as dibutyltin (B87310) dilaurate (DBTDL) and other tetraalkyltin compounds. It is imperative for the user to conduct their own experiments to determine the optimal dosage and conditions for their specific application.
Introduction
This compound is an organotin compound that can function as a catalyst in polyurethane systems. Like other organotin catalysts, its primary role is to accelerate the gelation reaction, which is the formation of urethane (B1682113) linkages from the reaction between an isocyanate and a polyol. The selection of an appropriate catalyst and its concentration is critical for controlling the reaction rate, processing characteristics, and the final properties of the polyurethane material. Organotin compounds, including this compound, are recognized for their high catalytic activity at low concentrations.[1] However, due to increasing environmental and health concerns associated with organotin compounds, a move towards tin-free alternatives is prevalent in the industry.[2][3][4]
Catalytic Mechanism of Tetraalkyltin Compounds
The catalytic mechanism for organotin compounds in polyurethane formation is generally believed to proceed through a Lewis acid mechanism.[1][5] The tin center coordinates with the reactants, lowering the activation energy of the urethane formation reaction. A commonly proposed mechanism involves the formation of a tin alkoxide intermediate.[2][5]
A simplified representation of the catalytic cycle is as follows:
-
Alcoholysis: The tetraalkyltin compound reacts with a hydroxyl group from the polyol to form a tin alkoxide intermediate.
-
Coordination: The isocyanate group coordinates with the tin alkoxide intermediate.
-
Urethane Formation: The coordinated isocyanate reacts with the alcohol portion of the intermediate to form a urethane linkage.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
Dosing Recommendations and Effects
Precise dosing of this compound is crucial for achieving the desired reaction profile and final polymer properties. The optimal concentration will vary depending on several factors, including the reactivity of the isocyanate and polyol, the desired curing speed, and the specific application (e.g., foam, coating, elastomer).
Based on data for analogous organotin catalysts like DBTDL, a starting point for this compound concentration can be inferred.[6]
Table 1: General Dosing Recommendations for Organotin Catalysts (as a proxy for this compound)
| Parameter | Recommended Range | Notes |
| Concentration (by weight of total formulation) | 0.01% - 0.2% | Lower concentrations are suitable for applications requiring a longer pot life, while higher concentrations lead to faster curing.[6] |
| Effect on Gel Time | Inversely proportional | Increasing catalyst concentration significantly reduces the time to gelation. |
| Effect on Tack-Free Time | Inversely proportional | Higher catalyst levels shorten the time to achieve a tack-free surface. |
| Impact on Physical Properties | Concentration dependent | Catalyst levels can influence hardness, tensile strength, and elongation. Excessive amounts may lead to brittleness or degradation. |
Experimental Protocols
The following are generalized protocols for the preparation of polyurethane formulations using an organotin catalyst like this compound. Safety Precautions: Organotin compounds are toxic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.
Preparation of a Polyurethane Elastomer
This protocol describes the preparation of a simple two-component polyurethane elastomer.
Materials:
-
Polyether or Polyester Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound catalyst
-
Degassing equipment (vacuum oven or desiccator)
-
Mixing vessel and stirrer
-
Mold
Procedure:
-
Degassing: Degas the polyol and isocyanate separately under vacuum at an appropriate temperature (e.g., 60-80°C) for at least one hour to remove dissolved gases and moisture.
-
Pre-mixing: In a clean, dry mixing vessel, add the pre-weighed amount of the degassed polyol.
-
Catalyst Addition: Add the desired amount of this compound catalyst to the polyol and mix thoroughly until homogeneously dispersed.
-
Isocyanate Addition: Add the stoichiometric amount of the degassed isocyanate to the polyol/catalyst mixture.
-
Mixing: Mix the components vigorously for a short, defined period (e.g., 30-60 seconds), ensuring a uniform mixture is obtained before the viscosity increases significantly.
-
Casting: Pour the reacting mixture into a pre-heated and release-coated mold.
-
Curing: Cure the cast polyurethane in an oven at a specified temperature (e.g., 80-100°C) for a predetermined time (e.g., 2-24 hours).
-
Post-Curing: After demolding, a post-curing period at room temperature for several days may be required to achieve final properties.
Evaluation of Catalyst Concentration on Curing Profile
This protocol outlines a method to assess the effect of this compound concentration on the curing characteristics of a polyurethane system.
Materials:
-
Polyurethane formulation components (as in 4.1)
-
Multiple small mixing cups
-
Stopwatch
-
Hot plate or controlled temperature environment
Procedure:
-
Prepare a masterbatch of the polyol.
-
Prepare several samples with varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.2% by weight).
-
For each sample, add the corresponding amount of catalyst to a pre-weighed amount of the polyol masterbatch and mix well.
-
Add the stoichiometric amount of isocyanate to each cup simultaneously (or in quick succession) and start the stopwatch.
-
Gel Time Measurement: Periodically probe the mixture with a spatula or rod. The gel time is the point at which the mixture becomes stringy and no longer flows.
-
Tack-Free Time Measurement: After casting a thin film of each mixture, periodically touch the surface with a clean glove. The tack-free time is when the material no longer feels sticky.
-
Record the gel time and tack-free time for each catalyst concentration.
Table 2: Example Data for Curing Profile Evaluation
| Catalyst Concentration (wt%) | Gel Time (minutes) | Tack-Free Time (minutes) |
| 0.01 | 15 | 45 |
| 0.05 | 8 | 25 |
| 0.10 | 4 | 12 |
| 0.20 | 2 | 7 |
| Note: This is hypothetical data to illustrate the expected trend. |
Visualizations
Caption: Experimental workflow for polyurethane synthesis.
Caption: Simplified catalytic cycle of this compound.
References
Application Notes and Protocols: Liquid Organotin Stabilizers for Clear PVC Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of liquid organotin stabilizers for clear Polyvinyl Chloride (PVC) applications. This document details the types of stabilizers, their mechanism of action, typical performance data, and standardized protocols for evaluation.
Introduction to Liquid Organotin Stabilizers
Polyvinyl Chloride (PVC) is a versatile and widely used polymer. However, it is thermally sensitive and degrades at processing temperatures, leading to discoloration, embrittlement, and the release of hydrochloric acid (HCl).[1][2] Heat stabilizers are essential additives to prevent this degradation. Organotin compounds are highly effective heat stabilizers, particularly for applications demanding high clarity and transparency.[3]
Liquid organotin stabilizers offer excellent compatibility and distribution within the PVC matrix, contributing to superior thermal stability and optical properties.[4] They are broadly classified into two main categories: mercaptides and carboxylates, distinguished by the organic groups attached to the tin atom.[5][6] The alkyl groups bonded to tin are typically methyl, butyl, or octyl.[7]
-
Organotin Mercaptides (Thiotins): These are the most efficient heat stabilizers for PVC, providing exceptional early color hold and long-term stability.[8][9] They are the preferred choice for demanding processing conditions and crystal-clear products.[10] Methyltin mercaptides are noted for their high thermal stability, while octyltin (B230729) mercaptides are often used in food contact applications due to their low toxicity and migration resistance.[8][9][11]
-
Organotin Carboxylates (Maleates): While less efficient in terms of heat stabilization compared to mercaptides, organotin carboxylates offer superior performance in outdoor applications due to their excellent light and weather resistance.[6][9] They are also favored in applications where low odor is a critical requirement.[6]
Mechanism of Stabilization
The primary function of organotin stabilizers is to prevent the thermal degradation of PVC, which proceeds via a dehydrochlorination process. The stabilization mechanism is multifaceted and involves several key actions:
-
HCl Scavenging: During thermal processing, unstable chlorine atoms in the PVC chain are eliminated as HCl. This released HCl can catalyze further degradation.[2] Organotin stabilizers react with and neutralize HCl, preventing this autocatalytic process.[12]
-
Substitution of Labile Chlorine Atoms: Organotin stabilizers, particularly mercaptides, can replace the unstable allylic chlorine atoms on the PVC polymer chain with more stable thioester groups.[1] This action corrects the defect sites in the polymer, inhibiting the initiation of dehydrochlorination.
-
Peroxide Decomposition: Organotin mercaptides also act as antioxidants by decomposing hydroperoxides that may form during processing, thus preventing oxidative degradation of the PVC.[7]
The following diagram illustrates the primary stabilization pathways:
Performance Data of Liquid Organotin Stabilizers
The selection of an appropriate organotin stabilizer depends on the specific requirements of the clear PVC application. The following tables summarize typical performance data for different types of liquid organotin stabilizers.
Note: The performance data presented are synthesized from various sources and should be considered as representative. Actual performance will vary depending on the specific PVC formulation, processing conditions, and other additives used.
Table 1: Heat Stability Performance in a Typical Rigid Clear PVC Formulation
Formulation: PVC (K-value 67): 100 phr, Impact Modifier: 8 phr, Lubricants: 1.5 phr, Stabilizer: as indicated. Test Method: Dynamic Heat Stability via Torque Rheometer at 190°C.
| Stabilizer Type | Alkyl Group | Concentration (phr) | Dynamic Stability Time (minutes) | Reference |
| Mercaptide | Methyl | 1.2 | 15 - 25 | [13] |
| Mercaptide | Butyl | 1.5 | 12 - 20 | [10] |
| Mercaptide | Octyl | 1.8 | 10 - 18 | [1] |
| Carboxylate | Butyl | 2.0 | 8 - 15 | [9] |
phr: parts per hundred resin
Table 2: Optical Properties of Clear Rigid PVC Films
Formulation: PVC (K-value 67): 100 phr, Impact Modifier: 8 phr, Lubricants: 1.5 phr, Stabilizer: 1.5 phr. Test Methods: Haze (ASTM D1003), Yellowness Index (ASTM E313) on samples after processing.
| Stabilizer Type | Alkyl Group | Haze (%) | Yellowness Index (YI) | Reference |
| Mercaptide | Methyl | < 1.0 | 1 - 3 | [11][14] |
| Mercaptide | Butyl | < 1.2 | 2 - 4 | [9] |
| Mercaptide | Octyl | < 1.5 | 2 - 5 | [9] |
| Carboxylate | Butyl | < 2.0 | 3 - 6 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to adhere to the specified ASTM standards for accurate and reproducible results.
Protocol for Static Heat Stability Evaluation (Oven Aging)
Objective: To determine the resistance of the PVC compound to thermal degradation under static heat conditions.
Standard: Based on ASTM D2115.
Apparatus:
-
Forced-air circulation oven with precise temperature control.
-
Glass plates or aluminum foil.
-
Colorimeter or spectrophotometer for Yellowness Index measurement (optional).
-
Timer.
Procedure:
-
Prepare PVC sheets or plaques of uniform thickness (typically 1-2 mm) from the formulated compound by milling and pressing.
-
Preheat the oven to the desired test temperature (e.g., 180°C or 200°C).
-
Place the prepared PVC samples on a glass plate or aluminum foil and insert them into the oven.
-
Start the timer.
-
At regular intervals (e.g., every 10 or 15 minutes), remove a sample from the oven.
-
Observe and record the time at which the first sign of discoloration (yellowing or browning) appears.
-
Continue the test until the samples exhibit severe degradation (e.g., dark brown or black).
-
The time to initial discoloration and the progression of color change over time are indicative of the static heat stability.
-
For quantitative analysis, measure the Yellowness Index of the samples at each time interval using a colorimeter according to ASTM E313.
Protocol for Dynamic Heat Stability Evaluation (Torque Rheometry)
Objective: To evaluate the thermal stability of the PVC compound under conditions of heat and mechanical shear, simulating processing conditions.
Apparatus:
-
Torque rheometer (e.g., Brabender or similar) equipped with a heated mixing chamber and rotors.
Procedure:
-
Set the temperature of the mixing chamber to the desired test temperature (e.g., 190°C).
-
Set the rotor speed to a specified value (e.g., 60 rpm).
-
Accurately weigh the required amount of the PVC compound.
-
With the rotors turning, add the PVC compound to the mixing chamber.
-
Record the torque and melt temperature as a function of time.
-
The rheogram (torque vs. time curve) will show an initial loading peak, followed by a fusion peak, and then a stable melt viscosity region.
-
The dynamic stability time is the time from the attainment of a stable melt viscosity until the onset of degradation, which is indicated by a sharp increase in torque and a rapid rise in melt temperature due to cross-linking and charring of the polymer.[15][16]
Protocol for Optical Properties Measurement (Haze and Yellowness Index)
Objective: To quantify the clarity and color of the transparent PVC samples.
Standards: ASTM D1003 for Haze and Luminous Transmittance; ASTM E313 for Yellowness Index.
Apparatus:
-
Hazemeter or a spectrophotometer with an integrating sphere.
-
Colorimeter or spectrophotometer.
Procedure for Haze Measurement (ASTM D1003):
-
Prepare flat, transparent PVC specimens with smooth surfaces and a uniform thickness.
-
Calibrate the hazemeter or spectrophotometer according to the manufacturer's instructions.
-
Place the specimen in the instrument's sample holder at the entrance port of the integrating sphere.
-
Measure the total luminous transmittance and the diffuse transmittance.
-
The instrument will calculate the haze percentage, which is the ratio of the diffuse transmittance to the total luminous transmittance, multiplied by 100.
Procedure for Yellowness Index Measurement (ASTM E313):
-
Use a colorimeter or spectrophotometer to measure the tristimulus values (X, Y, Z) of the PVC specimen.
-
The instrument will then calculate the Yellowness Index (YI) using a standard formula. A higher YI value indicates a greater degree of yellowness.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the evaluation of liquid organotin stabilizers in a clear PVC formulation.
Conclusion
Liquid organotin stabilizers are highly effective for producing clear and thermally stable PVC products. Organotin mercaptides, particularly methyltin and butyltin derivatives, offer the best performance in terms of heat stability and clarity, making them ideal for demanding rigid PVC applications.[17] Organotin carboxylates are a suitable choice for applications requiring enhanced weatherability.[6] The selection of the optimal stabilizer system requires careful consideration of the processing conditions, end-use requirements, and regulatory constraints. The protocols outlined in this document provide a standardized framework for the evaluation and comparison of different liquid organotin stabilizers.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. GCRIS [gcris.iyte.edu.tr]
- 3. Organotin Stabilizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 4. New stabilizers for PVC based on some diorganotin(IV) complexes with benzamidoleucine - Arabian Journal of Chemistry [arabjchem.org]
- 5. Organotin Stabilisers - PVC [seepvcforum.com]
- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 7. EP3426723A1 - Methyl and octyl tin - reach compliant high performance stabilizer for pvc film manufacture - Google Patents [patents.google.com]
- 8. baerlocher.com [baerlocher.com]
- 9. researchgate.net [researchgate.net]
- 10. Furex is a Manufacturer of Methyl Tin Mercaptide Tin Stabilizer [furexenergy.com]
- 11. Color Changes, AFM and SEM Study of PVC/triorganotin (IV) - Cephalexin Complexes Samples Via UV Radiation [pccc.icrc.ac.ir]
- 12. rheogistics.com [rheogistics.com]
- 13. Methyltin Stabilizer for Transparent PVC Sheets - Organotin Mercaptide Heat Stabilizer and Liquid Tin Stabilizer [furexenergy.en.made-in-china.com]
- 14. kanademy.com [kanademy.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Catalytic Efficiency of Tetraoctyltin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the catalytic efficiency of tetraoctyltin in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as a catalyst.
Issue 1: Slow or Incomplete Reaction
If your reaction is proceeding slower than expected or is not reaching completion, consider the following troubleshooting steps.
-
Potential Cause 1: Insufficient Catalyst Concentration. The reaction rate is often dependent on the catalyst concentration.
-
Solution: Gradually increase the catalyst loading in small increments. Monitor the reaction progress after each addition to find the optimal concentration. Be aware that excessive catalyst amounts can sometimes lead to unwanted side reactions or make product purification more difficult.
-
-
Potential Cause 2: Low Reaction Temperature. Many chemical reactions, including those catalyzed by organotins, are temperature-dependent.
-
Solution: Increase the reaction temperature. For esterification reactions, temperatures are often above 180°C.[1] Use a reaction temperature appropriate for your specific substrates and solvent.
-
-
Potential Cause 3: Presence of Inhibitors. Moisture and other impurities can inhibit the catalytic activity of organotin compounds.
-
Solution: Ensure all reactants and the solvent are dry and free of impurities. Using an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.
-
-
Potential Cause 4: Poor Catalyst-Substrate Compatibility. The catalytic efficiency can be influenced by the nature of the substrates.
-
Solution: While this compound is a general-purpose catalyst, for some specific reactions, other organotin catalysts might be more effective.[2] Consider screening other catalysts if optimizing the conditions for this compound does not yield the desired results.
-
Troubleshooting Workflow for Slow Reactions
Caption: A stepwise guide to troubleshooting slow reactions when using this compound.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to a decrease in reaction rate over time or a complete cessation of the reaction.
-
Potential Cause 1: Fouling. The catalyst's active sites can be blocked by byproducts, polymers, or other materials from the reaction mixture.
-
Solution: Depending on the nature of the fouling agent, washing the catalyst with a suitable solvent may restore its activity. In some cases, calcination (heating to a high temperature in the presence of air) can burn off organic residues, but this may also alter the catalyst's structure.
-
-
Potential Cause 2: Poisoning. Certain chemical species can irreversibly bind to the catalyst's active sites, rendering them inactive.
-
Solution: Identify and remove the source of the poison from your reaction system. This may involve purifying your starting materials or solvent. Common poisons for metal-based catalysts include sulfur and phosphorus compounds.
-
-
Potential Cause 3: Thermal Degradation (Sintering). At high temperatures, catalyst particles can agglomerate, reducing the active surface area.
-
Solution: Operate the reaction at the lowest effective temperature. If high temperatures are necessary, consider a catalyst support that can help to stabilize the catalyst particles.
-
Issue 3: Difficulty in Product Purification
Residual tin compounds can be challenging to remove from the final product.
-
Potential Cause: High Catalyst Loading. Using an excessive amount of catalyst will result in a higher concentration of residual tin in the crude product.
-
Solution: Optimize the catalyst concentration to use the minimum amount necessary for an efficient reaction.
-
-
Potential Cause: Inappropriate Work-up Procedure. Standard work-up procedures may not be effective at removing organotin compounds.
-
Solution: Consider using a work-up procedure designed for tin removal. This can include washing the organic phase with an aqueous solution of a chelating agent like potassium fluoride (B91410) to precipitate the tin as insoluble fluorides.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound catalysis?
A1: this compound, like other organotin compounds, primarily acts as a Lewis acid catalyst. The tin atom can coordinate to an electronegative atom (like the oxygen of a carbonyl group), which activates the substrate for nucleophilic attack. This mechanism is common in reactions such as esterification and transesterification.
Generalized Lewis Acid Catalytic Cycle for an Organotin Catalyst
Caption: The catalytic cycle of this compound acting as a Lewis acid.
Q2: What factors influence the catalytic efficiency of this compound?
A2: Several factors can impact the performance of this compound:
-
Catalyst Concentration: Higher concentrations generally lead to faster reaction rates, up to a certain point.
-
Temperature: Reaction rates typically increase with temperature.
-
Solvent: The choice of solvent can affect the solubility of the catalyst and reactants, as well as the reaction kinetics.
-
Presence of Water: Moisture can hydrolyze the catalyst and reduce its activity.
-
Nature of Reactants: The steric and electronic properties of the substrates can influence how effectively the catalyst can promote the reaction.
Q3: How does the catalytic activity of this compound compare to other organotin catalysts?
A3: The catalytic activity of organotin compounds varies significantly depending on their structure. The following table, based on data from a study on the reaction of an organic polyisocyanate with a polyester, shows the relative reaction rates for various tin catalysts.
| Catalyst | Relative Rate |
| None | 1 |
| This compound | 50 |
| Tetrabutyltin | 80 |
| Tributyltin Chloride | 400 |
| Octyltin Trichloride | 500 |
| Dimethyltin Dichloride | 2000 |
| Dibutyltin Oxide | 40,000 |
| Dioctyltin Diacetate | 20,000 |
| Dibutyltin Dilaurate | 40,000 |
| Data adapted from US Patent 3,392,128. The rates are relative to the uncatalyzed reaction.[2] |
This data indicates that while this compound is a more active catalyst than no catalyst, other organotin compounds, particularly those with fewer organic substituents and more electron-withdrawing groups (like chlorides or oxides), can be significantly more active in this specific application.[2]
Q4: Are there any safety concerns when working with this compound?
A4: Yes. While tetraorganotins like this compound are generally less toxic than triorganotins, they can still be hazardous.[1] According to its GHS classification, this compound may cause skin and eye irritation, and may cause an allergic skin reaction.[3] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Generalized Protocol for an Esterification Reaction Catalyzed by this compound
This protocol provides a general procedure for an esterification reaction. The specific amounts, temperature, and reaction time should be optimized for your particular substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (catalyst)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for reactions under an inert atmosphere (e.g., round-bottom flask, condenser)
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. The setup should allow for heating, stirring, and maintenance of an inert atmosphere.
-
Charging Reactants: To the reaction flask, add the carboxylic acid, the alcohol, and the solvent under a flow of inert gas.
-
Catalyst Addition: Add the desired amount of this compound to the reaction mixture. A typical starting catalyst loading is 0.1-1.0 mol% relative to the limiting reactant.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of your product. A typical procedure might involve:
-
Diluting the reaction mixture with an organic solvent.
-
Washing the organic phase with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.
-
Washing with an aqueous solution of potassium fluoride to precipitate tin residues.
-
Washing with brine.
-
Drying the organic phase over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filtering and concentrating the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
Experimental Workflow Diagram
Caption: A general workflow for a this compound-catalyzed esterification reaction.
References
Technical Support Center: Tetraoctyltin in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraoctyltin. Our goal is to help you mitigate degradation and ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (Sn(Oct)4) is an organotin compound where a central tin atom is bonded to four octyl groups. It is primarily used as a catalyst in various organic reactions, such as the Stille cross-coupling, and as a stabilizer in polymers like PVC.[1] In its role as a stabilizer, it helps to prevent the degradation of materials.
Q2: What are the common signs of this compound degradation?
Degradation of this compound can be indicated by several observations:
-
Changes in Reaction Outcome: Inconsistent reaction yields, lower than expected product formation, or the appearance of unexpected byproducts can suggest that the this compound catalyst is not performing optimally due to degradation.
-
Physical Changes: While this compound is a clear, colorless to pale yellow liquid, significant color changes or the formation of precipitates could indicate decomposition. Commercial grades may sometimes appear slightly hazy due to the presence of minor impurities like trioctyltin chlorides and dioctyltin (B90728) chlorides.[1]
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. These methods can identify and quantify this compound and its potential degradation products.
Q3: What are the main factors that can cause this compound to degrade during a reaction?
Several factors can contribute to the degradation of this compound during a chemical reaction:
-
Elevated Temperatures: Organotin compounds, including this compound, can decompose at elevated temperatures. While stable at room temperature, degradation may begin at temperatures above 100 °C.[2]
-
Presence of Acids: Mineral acids can cleave the carbon-tin bonds in tetraalkyltin compounds.[3] The reaction conditions should be carefully controlled to avoid acidic environments if degradation is a concern.
-
Oxidizing Agents: Exposure to strong oxidizing agents can lead to the breakdown of this compound.
-
Light Exposure: Photodegradation can occur, particularly with exposure to UV light. This process often involves the progressive loss of alkyl groups from the tin atom.
Troubleshooting Guide
Issue 1: Inconsistent or Low Yields in a Stille Coupling Reaction
Possible Cause: Degradation of the this compound reagent.
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, ensure the purity of your this compound. If it has been stored for a long time or under suboptimal conditions, consider purifying it or using a fresh batch.
-
Control Reaction Temperature: Maintain the reaction temperature as specified in your protocol. Avoid excessive heating, as thermal decomposition can reduce the effective concentration of the active catalyst.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). While tetraalkyltins are generally stable to air and moisture, an inert atmosphere is crucial for the palladium catalyst used in Stille couplings and minimizes the risk of oxidation.[3][4][5]
-
Solvent Purity: Use dry, degassed solvents to prevent unwanted side reactions and potential hydrolysis of reaction intermediates.
Issue 2: Formation of Unexpected Byproducts
Possible Cause: Side reactions resulting from this compound degradation products.
Troubleshooting Steps:
-
Analyze Byproducts: Use GC-MS to identify the unexpected byproducts. The presence of compounds with fewer than four octyl groups attached to tin (e.g., trioctyltin or dioctyltin species) is a strong indicator of this compound degradation.
-
Minimize Light Exposure: Protect the reaction mixture from light, especially UV radiation, by wrapping the reaction vessel in aluminum foil or using amber glassware.
-
Use of Stabilizers/Additives: In some cases, specific additives can help stabilize organotin reagents. However, their compatibility with the desired reaction must be carefully evaluated. For Stille couplings, additives like copper(I) salts or lithium chloride are often used to facilitate transmetalation rather than for stabilization of the tin reagent itself.[6]
Quantitative Data Summary
The following table summarizes key physical and thermal properties of this compound. Note that specific thermal stability data can be method-dependent.
| Property | Value | Reference |
| Boiling Point | 224 °C at 1 mmHg | |
| Flash Point | 102 °C | |
| Thermal Stability | Begins to deteriorate above 100 °C | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Stille Cross-Coupling Reaction
This protocol provides a general framework for a Stille coupling reaction using an organotin reagent like this compound. Note: This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 0.02 eq.), and a stirrer bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL per mmol of aryl halide) via syringe. Add the this compound reagent (1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-16 hours), monitoring the reaction progress by TLC or GC.[7]
-
Work-up: After cooling to room temperature, the reaction mixture can be filtered through a pad of celite. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol outlines a general method for the analysis of this compound and its potential degradation products (e.g., trioctyltin, dioctyltin species). Note: Derivatization is often required for the analysis of more polar organotin compounds.
-
Sample Preparation (Derivatization):
-
To an aqueous sample or an extract, add a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.7).
-
Add a derivatizing agent, such as sodium tetraethylborate (NaBEt4), to convert the polar organotin species into their more volatile ethylated derivatives.
-
Extract the derivatized compounds into an organic solvent like hexane (B92381) or iso-octane.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 4 min.
-
Mass Spectrometer: Electron ionization (EI) source, scanning in a suitable mass range to detect the parent and fragment ions of the derivatized organotin compounds.
-
Visualizations
Caption: Workflow for a Stille coupling reaction using this compound.
Caption: General degradation pathway of this compound.
References
Technical Support Center: Troubleshooting PVC Stabilizer Performance
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Polyvinyl Chloride (PVC) stabilizer performance during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific problems.
Troubleshooting Guides
Issue 1: Discoloration of PVC Compound (Yellowing, Black Spots/Streaks)
Question: My PVC compound is turning yellow or developing black spots during processing. What are the potential causes and how can I resolve this?
Answer:
Discoloration is a primary indicator of PVC degradation, often due to insufficient thermal stability.[1][2] The primary causes and solutions are outlined below:
Potential Causes:
-
Insufficient Stabilizer Dosage: The amount of heat stabilizer may be too low to neutralize the hydrogen chloride (HCl) gas released during PVC degradation.[1]
-
Excessive Processing Temperature: The processing temperature might be too high, exceeding the thermal stability limit of the PVC compound.[1][3]
-
Inadequate Stabilizer Dispersion: Poor mixing can lead to localized areas with insufficient stabilizer, causing premature degradation.[4] This can manifest as brown specks or streaks.[4]
-
Shear-Induced Degradation: High screw speeds or excessive shear in the mixer can mechanically break down PVC chains and generate heat, leading to "shear burning".[4]
-
Interaction with Other Additives: Certain additives, such as some lubricants or fillers, can negatively interact with the stabilizer, reducing its effectiveness.[1]
-
Moisture: The presence of moisture can accelerate PVC degradation, especially in the extruder where it turns to steam.[4]
Troubleshooting Steps:
-
Verify Stabilizer Dosage: Ensure the correct amount of stabilizer is being used according to the formulation guidelines. Consider a modest increase in the stabilizer concentration if yellowing persists.
-
Optimize Processing Temperature: Gradually reduce the processing temperature to a point where the PVC flows adequately without discoloration. Ensure extruder zone temperatures are properly controlled.[1][4]
-
Improve Mixing and Dispersion:
-
Adjust Lubricant Balance: An excess of external lubricant can reduce shear and hinder proper mixing. Conversely, too little lubrication can increase frictional heat.[5][6] A balanced internal and external lubricant system is crucial.
-
Control Moisture Content: Ensure all raw materials, including PVC resin and fillers, are thoroughly dried before processing.[7]
-
Evaluate for Shear Burning: If black streaks are present, reduce screw speed and check for signs of excessive shear in your processing equipment.[4]
Issue 2: Stabilizer Precipitation (Blooming/Frosting or Plate-out)
Question: I am observing a white powder or deposit on the surface of my PVC product or on my processing equipment. What is causing this and how can I prevent it?
Answer:
This phenomenon is known as "blooming," "frosting," or "plate-out" and is caused by the migration of incompatible or excess components to the surface.[2]
Potential Causes:
-
Poor Stabilizer Compatibility: The stabilizer may have poor compatibility with the PVC resin or other additives in the formulation, leading to its migration.[2]
-
Excessive Stabilizer Dosage: Using too much stabilizer, especially low molecular weight types like some stearates, can lead to oversaturation and subsequent precipitation.[1]
-
Lubricant Imbalance: An overabundance of external lubricants can contribute to plate-out on machinery surfaces.[6]
-
Processing Temperature Fluctuations: Large variations in processing temperature can affect the solubility of additives, causing them to migrate.[1]
Troubleshooting Steps:
-
Select a Compatible Stabilizer: Choose a stabilizer with good compatibility with your PVC grade and other additives. High molecular weight or surface-treated stabilizers are often less prone to migration.[1]
-
Optimize Stabilizer and Lubricant Levels: Carefully review and adjust the dosage of your stabilizer and lubricants. Avoid using an excess of low molecular weight components.
-
Maintain Consistent Processing Temperatures: Ensure stable and uniform heating throughout the processing cycle to prevent temperature fluctuations that can trigger precipitation.[1]
-
Consider a One-Pack System: Pre-formulated one-pack stabilizers often have a balanced composition of stabilizers and lubricants, which can minimize compatibility and migration issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of a PVC stabilizer?
A1: The primary role of a PVC stabilizer is to protect the polymer from thermal degradation during high-temperature processing and to enhance its long-term stability against environmental factors like heat and UV radiation.[8] During processing, PVC can undergo dehydrochlorination, releasing HCl gas and forming polyene sequences that lead to discoloration and a reduction in mechanical properties.[9][10][11] Heat stabilizers work by neutralizing HCl, replacing unstable chlorine atoms, and preventing oxidation.[12]
Q2: How do lubricants affect PVC stabilizer performance?
A2: Lubricants are crucial for PVC processing and their interaction with stabilizers is critical. They are categorized as internal and external lubricants.
-
Internal lubricants reduce the friction between PVC polymer chains, lowering melt viscosity and preventing overheating.[13]
-
External lubricants reduce friction between the molten PVC and the metal surfaces of the processing equipment.[5][6] An imbalance can cause issues. Too much external lubricant can decrease shear, leading to poor dispersion of the stabilizer.[4] Over-lubrication in general can lead to issues like scorching, poor impact strength, and plate-out.[5][6] Under-lubrication can result in excessive frictional heat and degradation of the PVC.[5]
Q3: Can fillers impact the efficiency of PVC stabilizers?
A3: Yes, fillers can interact with PVC stabilizers. For example, calcium carbonate, a common filler, may require an adjustment in the metal ratio of mixed metal stabilizer systems as its level increases.[12] Some fillers can also adsorb stabilizers, necessitating a higher dosage to achieve the desired effect.[14] Talc, for instance, can enhance degradation during processing, requiring the addition of more stabilizer.[15][16]
Q4: My formulation uses a Calcium-Zinc (Ca/Zn) stabilizer and I'm experiencing poor thermal stability. Why is this and what can I do?
A4: Calcium-Zinc stabilizers are a popular non-toxic alternative to lead-based stabilizers.[17][18] However, they can have some drawbacks, including more limited thermal stability compared to lead or organotin systems.[19] This can be addressed by:
-
Using Co-stabilizers: Ca/Zn systems often require the use of co-stabilizers like polyols, β-diketones, or phosphites to enhance their performance.[4][14]
-
Optimizing the Formulation: The overall formulation, including lubricants and other additives, needs to be carefully balanced for use with Ca/Zn stabilizers.[19]
-
Controlling Processing Conditions: Ca/Zn stabilized compounds can be more sensitive to processing conditions. Strict control of temperature and shear is important.[17][20]
Q5: How does moisture affect PVC stabilization?
A5: Moisture can be detrimental to PVC processing and stabilization. It can hinder the frictional heating during mixing, leading to poor additive dispersion.[4] In the extruder, moisture turns to steam, which can create voids in the final product and accelerate PVC degradation by hydrolyzing some stabilizer components, such as organotin stabilizers, reducing their effectiveness.[4][7]
Data Presentation
Table 1: Common PVC Processing Defects and Stabilizer-Related Causes
| Defect | Potential Stabilizer-Related Cause | Other Potential Causes | Recommended Action |
| Yellowing/Discoloration | Insufficient stabilizer dosage, poor stabilizer dispersion, use of an inappropriate stabilizer type for the processing temperature.[1][2] | Excessive processing temperature, shear burn, presence of impurities.[3] | Increase stabilizer level, improve mixing, select a more robust stabilizer. |
| Black Streaks | Severe localized thermal degradation due to very poor stabilizer dispersion.[4] | Carbonization from overheating, contamination.[3] | Improve mixing, reduce processing temperature and shear. |
| Blooming/Frosting | Poor stabilizer compatibility with PVC or other additives, excessive stabilizer dosage.[2] | Excessive lubricant, temperature fluctuations.[1] | Select a more compatible stabilizer, optimize stabilizer and lubricant levels. |
| Reduced Mechanical Properties | PVC degradation due to insufficient stabilization.[3][19] | Poor fusion, improper material formulation.[3] | Improve stabilization package, optimize processing conditions. |
| Bubbles/Voids | Thermal degradation releasing volatiles.[7] | Moisture in raw materials, entrapped air.[7][21] | Ensure adequate stabilization, thoroughly dry all materials. |
Experimental Protocols
Protocol 1: Thermal Stability Testing (Congo Red Method)
Objective: To determine the static thermal stability time of a PVC compound.
Materials:
-
PVC compound containing the stabilizer to be tested.
-
Oil bath with a temperature controller.
-
Test tubes.
-
Congo Red test paper.
-
Timer.
Procedure:
-
Place a known quantity of the PVC compound into a test tube.
-
Gently tap the test tube to compact the material.
-
Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC compound.
-
Place the test tube in the preheated oil bath at a specified temperature (e.g., 180°C or 200°C).
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change from red to blue. This color change indicates the release of HCl gas due to PVC degradation.[22]
-
Stop the timer as soon as the color change is observed. This time is recorded as the thermal stability time.
-
A longer time indicates better thermal stability.[22]
Protocol 2: Oven Aging Test for Color Stability
Objective: To evaluate the long-term color stability of a PVC compound.
Materials:
-
Prepared PVC samples (e.g., pressed plaques or extruded profiles).
-
Forced-air circulating oven with a temperature controller.
-
Colorimeter or spectrophotometer (optional, for quantitative analysis).
Procedure:
-
Prepare several identical samples of the PVC compound.
-
Place the samples in the oven at a specified temperature (e.g., 180°C).
-
At regular intervals (e.g., every 15-30 minutes), remove one sample from the oven.
-
Arrange the samples in order of their removal time.
-
Visually assess the color change of the samples against an unaged control sample.
-
For a more quantitative assessment, measure the color of each sample using a colorimeter (e.g., measuring L, a, b* values).
-
The stabilizer's effectiveness is determined by its ability to resist color change over time at elevated temperatures.
Mandatory Visualizations
Caption: PVC degradation and stabilization pathway.
Caption: Troubleshooting workflow for poor stabilizer performance.
References
- 1. Common processing problems and solutions of PVC heat stabilizers_News_Novista Group - Chlorinated polyethylene/CPE [novistacpe.com]
- 2. News - Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets [pvcstabilizer.com]
- 3. News - Combating Common Defects in PVC Profile Extrusion: A Comprehensive Guide for Manufacturers [qiangshengplas.com]
- 4. orbimind.com [orbimind.com]
- 5. Functions of PVC Lubricants | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 6. Functions of Internal and External Lubrication of PVC Lubricant [faithind.com]
- 7. Prevent PVC Cable Bubbles: Extruder Troubleshooting Guide [dxcabletech.com]
- 8. nbinno.com [nbinno.com]
- 9. Why do we need stabilizers? PVC degradation mechanism – Westlake Akishima [westlake-akishima.com]
- 10. journals.pen2print.org [journals.pen2print.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. specialchem.com [specialchem.com]
- 13. How additives affect PVC properties?|News|POLYPVC [polypvc.com]
- 14. upupstars.com [upupstars.com]
- 15. kanademy.com [kanademy.com]
- 16. kanademy.com [kanademy.com]
- 17. nimbasia.com [nimbasia.com]
- 18. Why use lead-free PVC stabilizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 19. westrchem.com [westrchem.com]
- 20. Problems and treatment methods of PVC calcium and zinc stabilizers after replacing lead stabilizer [krtchem.com]
- 21. google.com [google.com]
- 22. pvcfoamingagent.com [pvcfoamingagent.com]
Technical Support Center: Optimizing Polyurethane Foam Properties with Tin Catalysts
This technical support center provides researchers, scientists, and formulation chemists with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using tin catalysts to optimize polyurethane foam properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during polyurethane foam experiments, offering potential causes and actionable solutions related to tin catalyst usage.
| Issue | Potential Causes | Solutions |
| Foam Collapse | - Insufficient gelling reaction rate compared to the blowing reaction.[1][2] - Low tin catalyst concentration.[1] - Hydrolysis of the tin catalyst, reducing its activity.[3][4] | - Increase the concentration of the tin catalyst (e.g., stannous octoate) to accelerate the gelling reaction.[1] - Ensure a proper balance between the gelling (tin) and blowing (amine) catalysts.[5][6] - Use a hydrolytically stable tin catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), especially in systems with higher water content or for pre-blended systems.[4][7] - Protect stannous octoate from moisture and air, as it can easily oxidize and decompose.[3] |
| Foam Cracking | - The rate of foam formation (blowing) significantly exceeds the gelation rate, leading to internal stresses. - Imbalance in the catalyst system, often with excessive amine (blowing) catalyst relative to the tin (gelling) catalyst.[8] | - Increase the tin catalyst concentration to speed up the gelation rate and build foam strength earlier in the reaction. - Reduce the amine catalyst concentration to slow down the blowing reaction.[1] - Optimize the overall catalyst package to ensure a synchronized blowing and gelling reaction profile.[9] |
| Foam Shrinkage / High Closed-Cell Content | - Excessive tin catalyst concentration, leading to a very fast gelation that traps the blowing agent before the cells can properly open.[10] - The gelling reaction is too dominant over the blowing reaction.[6] | - Reduce the amount of tin catalyst in the formulation. - Increase the concentration of the amine (blowing) catalyst to promote better cell opening.[11] - Adjust the surfactant type or concentration to improve cell window stability and opening. |
| Brittle Foam | - Insufficient cross-linking due to poor tin catalyst performance or low concentration.[11][12] - High reaction temperature causing degradation of the polymer structure.[11][12] | - Ensure proper dispersion and activity of the tin catalyst.[11] - Increase the tin catalyst level to enhance the cross-linking reaction. - Optimize the reaction temperature to prevent thermal degradation of the foam. |
| Slow Curing / Tacky Surface | - Insufficient catalyst concentration.[11] - Inactive or degraded tin catalyst due to hydrolysis or oxidation.[3][7] - Imbalanced isocyanate to polyol ratio (NCO index). | - Increase the tin catalyst concentration to accelerate the curing reaction.[11] - Verify the quality and activity of the tin catalyst; consider using fresh catalyst. - Ensure the formulation components, especially polyols containing water, are stored properly to prevent catalyst deactivation.[7] |
| Poor Tensile Strength and Elongation | - Insufficient tin catalyst, leading to a poorly developed polymer network (inadequate gelation).[10][11] - Low crosslinking density.[11] | - Increase the tin catalyst concentration to promote a more complete gelling reaction and build molecular weight.[11] - At very low catalyst concentrations, foam struts can be thin or broken, reducing strength.[13] |
| Variable Foam Reactivity | - Inconsistent catalyst metering or dispersion. - Degradation of tin catalyst during storage.[3] - Temperature fluctuations in raw materials or processing environment.[14] | - Ensure accurate and consistent metering of the catalyst. - Store tin catalysts, particularly stannous octoate, under a nitrogen blanket and away from moisture to prevent deactivation.[3] - Control the temperature of all components and the processing environment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tin catalysts in polyurethane foam formation?
A1: Tin catalysts, such as stannous octoate (T-9) and dibutyltin dilaurate (DBTDL), are highly efficient at promoting the "gelling" or "gel" reaction.[15] This is the reaction between the isocyanate and the polyol, which forms the urethane (B1682113) linkages that build the polymer backbone of the foam.[4][16] This reaction is crucial for developing the foam's structural integrity, strength, and hardness.[17][18]
Q2: How do I choose between stannous octoate (T-9) and dibutyltin dilaurate (DBTDL)?
A2: The choice depends on the specific requirements of your application.
-
Stannous Octoate (T-9): This is the most widely used tin catalyst in the flexible polyurethane foam industry.[5] It has a very high catalytic activity for the gelling reaction.[3][5] However, it is susceptible to hydrolysis and oxidation, meaning it can lose activity in the presence of water or air.[3][4] Therefore, it's best suited for systems where it is added just before foaming and not for long-term storage in blended polyol systems.[4]
-
Dibutyltin Dilaurate (DBTDL): DBTDL is more hydrolytically stable than stannous octoate, making it suitable for two-component systems that are stored before use.[4][19] While still a potent gelling catalyst, its activity can be slightly lower than T-9.[3] It is often used in microcellular elastomers, coatings, adhesives, and sealants.[4]
Q3: How does the concentration of a tin catalyst affect the final foam properties?
A3: The concentration of the tin catalyst has a significant impact on several foam properties:
-
Increased Concentration: Generally leads to increased compressive strength and a more compact, closed-cell structure due to the enhancement of the gelling reaction.[18] However, excessive amounts can cause the foam to become too rigid, leading to shrinkage or cracking.[10] It can also decrease the rebound rate in flexible foams as the closed-cell content rises.[13]
-
Decreased Concentration: May result in a weaker, softer foam with poor structural integrity, potentially leading to foam collapse if the gelling reaction is too slow compared to the blowing reaction.[1][11]
Q4: How do tin catalysts interact with amine catalysts?
A4: Tin and amine catalysts have synergistic roles. Tin catalysts primarily drive the gelling reaction (urethane formation), while amine catalysts are more effective at promoting the "blowing" reaction (water-isocyanate reaction, which generates CO2 gas).[7][16] A proper balance between the two is critical for producing high-quality foam.[5][6] An imbalance can lead to defects like collapse (too much blowing) or shrinkage (too much gelling).[2][6]
Q5: Can tin catalysts be affected by other components in the formulation?
A5: Yes. Water is a key component to consider. High water content in the formulation can lead to the hydrolysis of certain tin catalysts, like stannous octoate, reducing their effectiveness.[3][7] It is recommended to add hydrolytically sensitive catalysts just before production or to use more stable alternatives in high-water formulations.[7]
Experimental Protocols
Protocol 1: Hand-Mix Evaluation of Tin Catalyst Reactivity
This protocol outlines a standard laboratory procedure to assess the influence of a tin catalyst on the reactivity profile of a polyurethane foam formulation.
Objective: To measure the cream time, gel time, and rise time of a polyurethane foam formulation as a function of tin catalyst concentration.
Materials:
-
Polyether or polyester (B1180765) polyol
-
Toluene diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI)
-
Deionized water
-
Amine catalyst (e.g., TEDA, triethylenediamine)
-
Silicone surfactant
-
Tin catalyst (e.g., stannous octoate)
-
Paper cup (e.g., 500 mL)
-
Digital stopwatch
-
High-shear laboratory mixer (e.g., 2000-3000 rpm)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation: Condition all raw materials to a controlled temperature (e.g., 25°C ± 1°C).
-
B-Side Formulation: In the paper cup, accurately weigh the polyol, water, amine catalyst, and silicone surfactant.
-
Catalyst Addition: Add the desired amount of tin catalyst to the B-side mixture.
-
Initial Mixing: Mix the B-side components with the high-shear mixer for 10-15 seconds until homogeneous.
-
A-Side Addition & Final Mix: Place the cup back on the scale, add the correct stoichiometric amount of isocyanate (A-side), and immediately begin mixing with the high-shear mixer. Start the stopwatch simultaneously. Mix for 5-7 seconds.
-
Observation and Data Recording:
-
Cream Time: Record the time from the start of mixing until the liquid mixture begins to change color (typically becomes lighter and creamier) and starts to rise.
-
Gel Time (String Time): After the cream time, periodically insert a wooden spatula or glass rod into the rising foam. Gel time is reached when the foam forms "strings" that can be pulled from the surface.
-
Rise Time (Tack-Free Time): Record the time when the foam has reached its maximum height and the surface is no longer tacky to the touch.
-
-
Repeat: Repeat the experiment for different concentrations of the tin catalyst, keeping all other component levels constant.
Data Presentation:
| Tin Catalyst Conc. (php) | Cream Time (s) | Gel Time (s) | Rise Time (s) |
| 0.10 | |||
| 0.20 | |||
| 0.30 | |||
| 0.40 | |||
| php: parts per hundred parts of polyol |
Protocol 2: Measurement of Foam Physical Properties
Objective: To determine the effect of tin catalyst concentration on foam density, compressive strength, and tensile properties.
Procedure:
-
Foam Preparation: Prepare a series of foam blocks using the hand-mix procedure (Protocol 1) or a box-foaming technique, varying only the tin catalyst concentration. Allow the foams to cure at ambient conditions for at least 24 hours.
-
Sample Cutting: From the center of each cured foam block, carefully cut test specimens to the dimensions specified by the relevant ASTM standards (e.g., ASTM D3574 for flexible foams).
-
Density Measurement (ASTM D3574, Test A):
-
Accurately measure the dimensions of a rectangular specimen.
-
Weigh the specimen.
-
Calculate the density (mass/volume).
-
-
Compressive Strength (ASTM D3574, Test C - CFD/CLD):
-
Use a universal testing machine with a compression platen.
-
Place the foam specimen on the lower platen.
-
Compress the specimen at a constant rate (e.g., 50 mm/min) to a specified percentage of its original thickness (e.g., 25% and 65%).
-
Record the force required to maintain the compression.
-
Calculate the compression force deflection (CFD).
-
-
Tensile Strength and Elongation (ASTM D3574, Test E):
-
Cut a dumbbell-shaped specimen from the foam.
-
Place the specimen in the grips of a universal testing machine.
-
Pull the specimen at a constant rate (e.g., 500 mm/min) until it breaks.
-
Record the maximum force (tensile strength) and the change in length (elongation).
-
Data Presentation:
| Tin Catalyst Conc. (php) | Density ( kg/m ³) | Compressive Strength @ 25% (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| 0.10 | ||||
| 0.20 | ||||
| 0.30 | ||||
| 0.40 |
Visualizations
Caption: Core reactions in polyurethane foam formation catalyzed by tin and amine catalysts.
Caption: Logical workflow for troubleshooting foam collapse with tin catalysts.
References
- 1. ohans.com [ohans.com]
- 2. santechfoammachines.com [santechfoammachines.com]
- 3. Difference between T9 stannous octoate and T12 dibutyl tin dilaurate-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. Stannous Octoate Tin Catalyst T9 for Flexible Foam Making [gvchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 8. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 9. patchamltd.com [patchamltd.com]
- 10. common problems and solutions for polyurethane soft foam-HOT MARK SYSYEMS SDN BHD is a polyurethane system house in Malaysia. [hotmarksystem.com]
- 11. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 12. pu-tire.com [pu-tire.com]
- 13. The Relationship Between the Pore Structure and Properties of Polyurethane Foam- Sabtech [sabtechmachine.com]
- 14. t – 12 catalyst for high reactivity in flexible foam applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 15. nbinno.com [nbinno.com]
- 16. Catalyst for Flexible foam - Resiliant Global [resiliantglobal.com]
- 17. ohans.com [ohans.com]
- 18. scirp.org [scirp.org]
- 19. scribd.com [scribd.com]
Side reactions associated with tetraoctyltin catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetraoctyltin as a catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a catalyst?
This compound, with the chemical formula [CH₃(CH₂)₇]₄Sn, is a tetraalkyltin compound. It is primarily used as a catalyst in various chemical reactions, most notably in the formation of polyurethanes and in esterification and transesterification reactions. Organotin compounds are recognized for their catalytic activity in these processes.
Q2: What are the common impurities in commercial this compound and can they influence my reaction?
Commercial grades of this compound can contain impurities such as trioctyltin chlorides and dioctyltin (B90728) dichlorides.[1] These chloro-organotin species can exhibit different catalytic activities and may influence the reaction kinetics and the side product profile. It is advisable to be aware of the purity of the catalyst batch being used, especially for sensitive applications.
Q3: Is this compound stable under typical reaction conditions?
According to safety data sheets, this compound is a stable compound under standard conditions and is not expected to undergo hazardous decomposition.[2] However, its stability can be affected by the specific conditions of your reaction, such as high temperatures, or the presence of strong acids or bases.
Q4: What are the general safety precautions I should take when working with this compound?
This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[3] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[1]
Troubleshooting Guides
Issue 1: Unexpected Side Products in Polyurethane Synthesis
Symptoms:
-
The final polymer has a higher than expected molecular weight or shows signs of cross-linking (e.g., gel formation).
-
Spectroscopic analysis (e.g., FTIR, NMR) indicates the presence of unexpected functional groups.
Potential Cause: In polyurethane synthesis, common side reactions include the formation of allophanate (B1242929) and biuret (B89757) linkages, especially at elevated temperatures or with an excess of isocyanate.[4][5] While organotin catalysts are generally selective for the urethane (B1682113) reaction, they can also promote these side reactions.
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature to disfavor the formation of allophanate and biuret, which typically have higher activation energies than the primary urethane formation.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of isocyanate and alcohol functional groups. An excess of isocyanate can lead to a higher incidence of side reactions.
-
Catalyst Loading: Optimize the catalyst concentration. While a higher catalyst loading can increase the reaction rate, it may also accelerate side reactions.
-
Moisture Control: Rigorously exclude moisture from the reaction mixture. Water reacts with isocyanates to form amines, which can then react with other isocyanates to form urea (B33335) and subsequently biuret linkages.
Issue 2: Incomplete Conversion or Slow Reaction Rates in Esterification/Transesterification
Symptoms:
-
The reaction does not proceed to completion, leaving a significant amount of starting material.
-
The reaction rate is significantly slower than expected.
Potential Cause: Several factors can contribute to reduced catalytic activity, including catalyst deactivation or the presence of inhibitors.
Troubleshooting Steps:
-
Catalyst Purity: As mentioned, impurities in the this compound can affect its catalytic performance. Consider using a higher purity grade of the catalyst.
-
Water Content: In esterification reactions, the removal of water is crucial to drive the equilibrium towards the product. Ensure efficient water removal (e.g., using a Dean-Stark apparatus). In transesterification, the presence of water can lead to the hydrolysis of the ester product.
-
Catalyst Deactivation: Although this compound is generally stable, extreme pH or the presence of certain functional groups in the reactants could potentially lead to catalyst deactivation.
-
Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions. An optimal temperature should be determined experimentally.
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on Side Product Formation in Polyurethane Synthesis
| Parameter | Change | Expected Impact on Allophanate/Biuret Formation | Rationale |
| Temperature | Increase | Increase | Side reactions often have higher activation energies. |
| Decrease | Decrease | Favors the desired urethane reaction. | |
| Isocyanate Excess | Increase | Increase | More available isocyanate for reaction with urethane/urea linkages. |
| Decrease | Decrease | Limits the potential for side reactions. | |
| Catalyst Loading | Increase | Potential Increase | May accelerate both desired and undesired reactions. |
| Decrease | Potential Decrease | May slow down all reactions. | |
| Moisture | Increase | Increase (Biuret) | Water reacts with isocyanate to form urea, a precursor to biuret. |
| Decrease | Decrease (Biuret) | Reduces the formation of urea. |
Experimental Protocols
Protocol 1: General Procedure for Polyurethane Synthesis Catalyzed by this compound
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. Dry all reactants and solvents using appropriate methods.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the polyol and any chain extenders.
-
Degassing: Heat the mixture to a moderate temperature (e.g., 80-100 °C) under vacuum for a sufficient time to remove any residual moisture.
-
Catalyst Addition: Cool the mixture to the desired reaction temperature and add the this compound catalyst via syringe under a positive pressure of nitrogen.
-
Isocyanate Addition: Add the diisocyanate dropwise to the stirred mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by, for example, infrared spectroscopy (disappearance of the NCO peak at ~2270 cm⁻¹) or by measuring the viscosity of the reaction mixture.
-
Work-up: Once the reaction is complete, the polymer can be used directly or purified as required by the specific application.
Protocol 2: Analysis of Side Products by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a suitable reagent that reacts with any remaining isocyanate). Dilute the sample with a suitable solvent (e.g., tetrahydrofuran (B95107) or acetonitrile).
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detector: A UV detector is commonly used, as many of the aromatic reactants and products are UV-active. Mass spectrometry (LC-MS) can provide more detailed structural information.
-
-
Quantification: Calibrate the instrument using standards of the expected products and side products if available. The relative peak areas can be used to estimate the proportion of each component.
Visualizations
Caption: Troubleshooting workflow for unexpected side products in polyurethane synthesis.
References
Technical Support Center: Minimizing Yellowing in PVC Stabilized with Organotins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) stabilized with organotins. Our goal is to help you diagnose and resolve yellowing issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems that can arise during the processing and aging of organotin-stabilized PVC.
Question 1: My PVC compound is yellowing immediately during processing (e.g., in the extruder or mixer), even with an organotin stabilizer. What are the likely causes?
Answer: Immediate yellowing during processing points to severe thermal degradation that is overwhelming the stabilizer. Several factors could be at play:
-
Excessive Processing Temperature: PVC is a heat-sensitive polymer. If the processing temperature is too high, it can accelerate the degradation process beyond the stabilizer's capacity to neutralize the released hydrochloric acid (HCl).[1]
-
High Shear Rates: Aggressive mixing or high screw speeds can generate significant frictional heat, a phenomenon known as "shear burn."[1][2] This can cause localized thermal and mechanical degradation before the stabilizer is adequately dispersed.
-
Insufficient Stabilizer Concentration: The dosage of the organotin stabilizer may be too low for the specific processing conditions or the grade of PVC resin being used.[1][3] Poor quality PVC resin might require a higher stabilizer concentration.[1]
-
Inadequate Lubrication: An imbalance in the lubrication system, particularly insufficient external lubricant, can increase friction and heat, leading to over-plasticizing and premature degradation.[3][4]
-
Moisture Contamination: The presence of moisture in the PVC resin or other additives can accelerate thermal degradation, especially at temperatures above 160°C.[1][5]
Question 2: My PVC product appears fine after processing but turns yellow over time when exposed to light. What is causing this delayed discoloration?
Answer: Delayed yellowing, especially upon light exposure, is typically due to photodegradation.
-
UV Exposure: Ultraviolet radiation from sunlight or artificial lighting is a primary cause of long-term PVC degradation.[1] The energy from UV light can break down the polymer chains, leading to discoloration.
-
Inappropriate Stabilizer Type: While organotin mercaptides provide excellent heat stability, organotin carboxylates (like maleates) offer better resistance to UV degradation and weathering.[6][7] If your application involves significant light exposure, a carboxylate-based or a blended stabilizer system might be more suitable.
-
Absence of UV Absorbers: For applications with prolonged UV exposure, incorporating a UV absorber into your formulation is crucial to protect the polymer from photodegradation.[4]
Question 3: We've noticed that changing our lubricant has led to increased yellowing. Why would this happen?
Answer: Lubricants play a critical role in PVC processing and can significantly impact thermal stability.
-
Lubricant Imbalance: The ratio of internal to external lubricants is crucial. Too little external lubricant can lead to high friction and shear burn. Conversely, too much internal lubricant can reduce the melt viscosity excessively, leading to poor heat transfer and localized overheating.
-
Chemical Incompatibility: Some lubricants can have antagonistic effects with certain stabilizers. For instance, N,N'-ethylene bis-stearamide wax may require higher stabilizer levels due to its degrading effects on PVC resin.[8] It is essential to ensure that your lubricant system is compatible with your organotin stabilizer.
-
Hydrolysis of Lubricants: The presence of moisture can lead to the hydrolysis of certain lubricants, which can contribute to the degradation of PVC.[5]
Question 4: Can other additives in my PVC formulation contribute to yellowing?
Answer: Yes, interactions between different additives can either enhance or detract from the stability of the PVC compound.
-
Fillers: Some fillers, like untreated calcium carbonate, can adsorb the stabilizer, reducing its effectiveness.[3] Using surface-treated fillers can mitigate this issue.
-
Pigments: Certain pigments can react with the PVC or the stabilizer, leading to discoloration. For example, sulfur-containing pigments should not be used with lead-containing auxiliaries, and copper pigments can accelerate the oxidative decomposition of PVC.[9]
-
Antioxidants: While antioxidants are added to prevent oxidation, some can undergo discoloration reactions under the influence of light and oxygen.[10]
-
Cross-Contamination: Sulfur-containing organotin stabilizers can cause cross-contamination if used with lead salt stabilizers.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of PVC yellowing?
A1: PVC degradation primarily occurs through a process called dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chain. This leads to the formation of conjugated double bonds (polyenes). These polyene sequences absorb light in the visible spectrum, causing the material to appear yellow, and with further degradation, brown or even black.[4] This process is autocatalytic, meaning the released HCl accelerates further degradation.
Q2: How do organotin stabilizers prevent yellowing?
A2: Organotin stabilizers work through a multi-faceted mechanism:
-
HCl Scavenging: They neutralize the released HCl, preventing its catalytic effect on further degradation.[11]
-
Substitution of Labile Chlorine Atoms: They replace unstable chlorine atoms on the PVC polymer chain with more stable groups (e.g., mercaptide groups), which are not easily eliminated.[11][12]
-
Disruption of Polyene Formation: Some organotin stabilizers can react with the conjugated double bonds, disrupting the chromophoric system and thus reducing color.
Q3: What are the different types of organotin stabilizers, and how do I choose the right one?
A3: Organotin stabilizers are primarily categorized by their alkyl groups (methyl, butyl, octyl) and their ligands (mercaptides, carboxylates).[7]
-
Organotin Mercaptides: These are the most common and provide excellent heat stability and good initial color.[6][8] They are suitable for a wide range of processing applications.
-
Organotin Carboxylates (e.g., Maleates): These offer superior light stability and weathering resistance compared to mercaptides, making them ideal for outdoor applications.[6][7] However, they are generally less efficient as heat stabilizers.
-
Methyltin, Butyltin, and Octyltin (B230729): The choice of alkyl group often depends on regulatory requirements and specific performance needs. Octyltin derivatives, for instance, have very low toxicity and are often approved for food contact applications.[6] Methyltin mercaptides are noted for their high efficiency, allowing for lower dosage levels.[13][14][15]
Q4: What is a typical dosage for an organotin stabilizer?
A4: The dosage of organotin stabilizers is typically in the range of 0.8 to 2.0 parts per hundred parts of resin (phr).[16] The exact amount depends on the type of stabilizer, the processing conditions, and the desired level of stability. Methyltin mercaptides can often be used at a 15-20% lower dosage compared to butyltin or octyltin for the same effect.[13][14][15]
Data Presentation
Table 1: Recommended Dosage of Different Organotin Stabilizers
| Stabilizer Type | Typical Dosage (phr) | Key Characteristics |
| Methyltin Mercaptide | 0.8 - 1.5 | High efficiency, excellent heat stability, good for transparent applications.[13][14][15] |
| Butyltin Mercaptide | 1.0 - 2.0 | Good heat stability and clarity.[6] |
| Octyltin Mercaptide | 1.0 - 2.0 | Low toxicity, suitable for food contact applications.[6] |
| 6.5% Tin Stabilizer (Methyltin Mercaptide) | 0.8 - 2.0 | Enhances color retention and thermal stability.[16] |
| Organotin Carboxylates (Maleates) | 1.5 - 2.5 | Excellent light stability for outdoor applications.[6] |
Experimental Protocols
1. Determination of Yellowness Index (YI) - Based on ASTM E313
-
Objective: To quantify the yellowness of a PVC sample.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Set the illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Measure the CIE Tristimulus values (X, Y, Z) of a standard white reference tile.
-
Place the PVC test sample in the specimen holder.
-
Measure the CIE Tristimulus values (X, Y, Z) of the PVC sample. Multiple readings on different areas of the sample should be taken and averaged.
-
-
Calculation: The Yellowness Index (YI) is calculated using the following formula from ASTM E313: YI = [100 * (Cₓ * X - Cₑ * Z)] / Y Where X, Y, and Z are the CIE Tristimulus values, and Cₓ and Cₑ are coefficients dependent on the illuminant and observer.[17]
2. Dynamic Heat Stability Testing - Based on ASTM D2538
-
Objective: To evaluate the thermal stability of a PVC compound under conditions of heat and shear, simulating processing.
-
Apparatus: Torque rheometer.
-
Procedure:
-
Preheat the mixing bowl of the torque rheometer to the desired test temperature.
-
Weigh a specified amount of the PVC compound.
-
Start the rheometer at a set speed and add the sample to the mixing chamber.
-
Record the torque as a function of time. The torque curve will show an initial loading peak, a fusion peak, and then a stable melt torque.
-
Continue heating and mixing until a sudden increase in torque is observed, which indicates the onset of degradation.
-
-
Data Analysis: The dynamic heat stability time is the time from the fusion peak to the onset of the rapid torque increase.[18]
3. Accelerated UV Aging - Based on ASTM D4459 (for indoor applications)
-
Objective: To simulate the effects of solar radiation through glass on PVC samples.
-
Apparatus: Xenon-arc weathering device with window glass filters.
-
Procedure:
-
Mount at least three replicate PVC specimens in the sample holders of the xenon-arc device.
-
Set the specified test conditions, including irradiance level, black panel temperature, and relative humidity.
-
Expose the samples for a predetermined duration or until a specific radiant exposure is reached.
-
Periodically remove the samples and measure the change in Yellowness Index (according to ASTM E313) or other properties of interest.
-
-
Data Analysis: Plot the change in Yellowness Index as a function of exposure time or radiant exposure to compare the UV stability of different formulations.[19][20]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. orbimind.com [orbimind.com]
- 3. upupstars.com [upupstars.com]
- 4. chinapackfilm.com [chinapackfilm.com]
- 5. irplastics.com [irplastics.com]
- 6. baerlocher.com [baerlocher.com]
- 7. Organotin Stabilisers - PVC [seepvcforum.com]
- 8. specialchem.com [specialchem.com]
- 9. rallychem.com [rallychem.com]
- 10. smithers.com [smithers.com]
- 11. incachem.com [incachem.com]
- 12. platinumindustriesltd.com [platinumindustriesltd.com]
- 13. Methyl Tin Mercaptide - tin stabilizer manufacturer in China [blueskyauxiliaries.com]
- 14. specialchem.com [specialchem.com]
- 15. What should we know about methyl tin mercaptide [blueskyauxiliaries.com]
- 16. bisleyinternational.com [bisleyinternational.com]
- 17. equitechintl.com [equitechintl.com]
- 18. file.yizimg.com [file.yizimg.com]
- 19. micomlab.com [micomlab.com]
- 20. wewontech.com [wewontech.com]
Technical Support Center: Enhancing Long-Term Heat Stability in PVC with Mixed Metal Stabilizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the long-term heat stability of Polyvinyl Chloride (PVC) using mixed metal stabilizers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation, providing potential causes and recommended solutions in a structured question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| Early Discoloration (Yellowing/Browning) Despite Stabilizer Presence | - Inadequate stabilizer dispersion.[1] - Insufficient stabilizer concentration. - "Zinc burning" due to high levels of zinc stabilizer.[2] - Interaction with other additives (e.g., fillers, pigments).[3][4] | - Optimize mixing parameters (speed, time, temperature) to ensure uniform dispersion.[1] - Incrementally increase the stabilizer dosage and monitor performance. - Adjust the ratio of Calcium/Zinc or Barium/Zinc in the stabilizer system; a higher calcium or barium content can mitigate the catalytic effect of zinc chloride.[5] - Evaluate the compatibility of all additives; consider using surface-treated fillers to reduce stabilizer adsorption.[3][4] |
| Sudden and Severe Discoloration (Blackening) | - This is a classic sign of "zinc burning," where the accumulation of zinc chloride (ZnCl₂) acts as a catalyst for rapid PVC degradation.[2] | - Reduce the concentration of the zinc component in your mixed metal stabilizer system. - Ensure the presence of a co-stabilizer, like a calcium or barium soap, that can react with ZnCl₂ to regenerate the primary zinc stabilizer.[5] |
| Inconsistent Stability Results Between Batches | - Poor dispersion of the stabilizer in the PVC matrix.[1] - Variations in processing temperature or shear rate.[1] - Presence of moisture in the raw materials.[1] - Cross-contamination with incompatible additives (e.g., sulfur-containing compounds with lead stabilizers).[3] | - Standardize mixing procedures and ensure equipment is functioning correctly.[1] - Calibrate and monitor processing equipment to maintain consistent temperature and shear. - Thoroughly dry PVC resin and other additives before mixing.[1] - Implement strict cleaning protocols to avoid cross-contamination between different formulations. |
| Reduced Long-Term Stability in the Presence of Fillers | - Adsorption of the stabilizer onto the filler surface, reducing its availability to protect the PVC.[3][4] | - Increase the stabilizer dosage to compensate for the amount adsorbed by the filler. - Use surface-treated fillers to minimize interactions with the stabilizer.[4] |
| Plate-Out or Die Build-Up During Extrusion | - Poor compatibility of the stabilizer system with the PVC formulation. - Excessive use of external lubricants in conjunction with the stabilizer. | - Evaluate the compatibility of the stabilizer with all components of the formulation. - Optimize the lubricant package to ensure a balance between internal and external lubrication. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PVC thermal degradation?
A1: The thermal degradation of PVC is primarily initiated by dehydrochlorination, the loss of hydrogen chloride (HCl) from the polymer chain.[6][7][8] This process forms conjugated double bonds (polyenes), which are responsible for the discoloration of the material. The released HCl has an autocatalytic effect, meaning it accelerates further degradation of the PVC.[7][8]
Q2: How do mixed metal stabilizers enhance the long-term heat stability of PVC?
A2: Mixed metal stabilizers, such as Calcium-Zinc (Ca/Zn) and Barium-Zinc (Ba/Zn) systems, provide a synergistic effect to protect PVC.[6] The zinc component (e.g., zinc stearate) provides good initial color stability by replacing unstable chlorine atoms in the PVC structure.[6] The calcium or barium component (e.g., calcium stearate) offers long-term stability by neutralizing the HCl that is released during degradation.[6] Furthermore, the calcium/barium component can react with the zinc chloride formed during the stabilization process to regenerate the zinc stabilizer, thus prolonging its effectiveness.[5]
Q3: What is "zinc burning" and how can it be prevented?
A3: "Zinc burning" refers to the rapid and severe blackening of PVC that can occur when using zinc-based stabilizers.[2] It is caused by the accumulation of zinc chloride (ZnCl₂), a strong Lewis acid that acts as a catalyst for catastrophic PVC degradation.[2] To prevent this, zinc stabilizers are almost always used in combination with other metal soaps like calcium or barium stearate. These co-stabilizers neutralize the ZnCl₂ as it forms, preventing its build-up.[5]
Q4: Can the ratio of metals in a mixed metal stabilizer affect its performance?
A4: Absolutely. The ratio of the metals is critical to achieving a balance between good initial color and long-term stability. For instance, in a Ca/Zn system, a higher zinc content generally provides better initial color, but can increase the risk of "zinc burning". A higher calcium content improves long-term stability by enhancing HCl scavenging. An optimal ratio, which is formulation-dependent, is necessary for the best overall performance.
Q5: What are some common co-stabilizers used with mixed metal systems?
A5: To further enhance the performance of mixed metal stabilizers, co-stabilizers are often incorporated. These can include polyols (e.g., pentaerythritol), β-diketones, and epoxidized soybean oil (ESBO).[9] These co-stabilizers can improve long-term stability, initial color, and in some cases, the lubricity of the PVC compound.
Data Presentation
The following tables summarize quantitative data on the performance of various mixed metal stabilizer systems in PVC.
Table 1: Thermal Stability Time of PVC with Different Stabilizer Systems (Congo Red Test at 185°C)
| Stabilizer System | Concentration (phr) | Stability Time (minutes) |
| CaSt₂/ZnSt₂ | Not Specified | 20.9 |
| DFA-Ca-II/DFA-Zn-II | Not Specified | 31.0 |
| DFA-Ca-I/DFA-Zn-I | Not Specified | 49.8 |
| Data sourced from a comparative study on different preparation methods of Ca/Zn thermal stabilizers.[6] |
Table 2: Influence of Ca/Zn Ratio on PVC Thermal Stability at 180°C
| CaSt₂ (phr) | ZnOr₂ (phr) | Stability Time (seconds) |
| 0.0 | 3.0 | 500 |
| 0.6 | 2.4 | 650 |
| 1.2 | 1.8 | 800 |
| 1.8 | 1.2 | 980 |
| 2.4 | 0.6 | 850 |
| 3.0 | 0.0 | 720 |
| Data from a study on Zinc Orotate (ZnOr₂) as a PVC stabilizer, showing the synergistic effect with Calcium Stearate (CaSt₂).[10] |
Table 3: Thermogravimetric Analysis (TGA) Data for PVC with Different Stabilizers
| Stabilizer System | Temperature at 5% Weight Loss (°C) |
| Unstabilized PVC | 276 |
| PVC/Pb | 295 |
| PVC/CaZn | 293 |
| PVC/OBS (Organic Based Stabilizer) | 297 |
| Data from a comparative study of different stabilizer systems for PVC pipe applications.[2] |
Experimental Protocols
1. Determination of Thermal Stability by Congo Red Test (ISO 182-1)
-
Principle: This method determines the time at which hydrogen chloride (HCl) is evolved from a heated PVC sample, which is detected by a change in color of a pH-indicator paper (Congo red).
-
Apparatus: Heating block capable of maintaining a constant temperature (e.g., 180°C ± 1°C), test tubes, Congo red indicator paper.
-
Procedure:
-
A specified amount of the PVC compound (e.g., 2.5 g) is placed in a test tube.
-
A strip of Congo red paper is placed in the upper part of the test tube, ensuring it does not touch the sample.
-
The test tube is placed in the preheated heating block.
-
The time is recorded from the moment the test tube is inserted until the Congo red paper turns from red to blue, indicating the evolution of HCl. This time is reported as the thermal stability time.[4]
-
2. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For PVC, it is used to determine the onset temperature of degradation (dehydrochlorination).
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample of the PVC compound is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is often used as an indicator of the onset of thermal degradation.[2]
-
3. Dynamic Mechanical Analysis (Torque Rheometry)
-
Principle: A torque rheometer measures the torque required to mix a polymer sample at a constant temperature and shear rate. It can be used to evaluate the processing stability of PVC compounds.
-
Apparatus: Torque rheometer with a heated mixing chamber.
-
Procedure:
-
The mixing chamber is preheated to the desired processing temperature (e.g., 180°C).
-
A specified amount of the PVC compound is added to the mixing chamber.
-
The torque required to rotate the mixing blades is recorded over time.
-
An increase in torque can indicate cross-linking and degradation of the PVC. The time until this sharp increase in torque is known as the stability time.
-
Mandatory Visualization
Caption: Synergistic stabilization mechanism of Ca/Zn mixed metal stabilizers in PVC.
Caption: General experimental workflow for evaluating PVC thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. orbimind.com [orbimind.com]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing catalyst deactivation in polyurethane systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in polyurethane systems. It is intended for researchers, scientists, and professionals working in drug development and other fields utilizing polyurethane chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during polyurethane synthesis, with a focus on catalyst-related causes and corrective actions.
Issue 1: Slow or Incomplete Cure
Q: My polyurethane system is curing very slowly or remains tacky after the expected cure time. What are the likely catalyst-related causes and how can I resolve this?
A: A slow or incomplete cure is a common issue that often points to problems with catalyst activity or formulation imbalances.
Possible Catalyst-Related Causes:
-
Insufficient Catalyst Concentration: The catalyst level may be too low to achieve the desired reaction rate.
-
Catalyst Deactivation: The catalyst may have lost its activity due to exposure to moisture (hydrolysis), air (oxidation), or acidic impurities in the raw materials. Organotin catalysts are particularly susceptible to hydrolysis.
-
Improper Catalyst Selection: The chosen catalyst may not be active enough for the specific polyol and isocyanate being used, especially at lower ambient temperatures.[1] Amine catalysts primarily control the foaming reaction, while metal catalysts like tin or bismuth salts accelerate the gelling and curing process. An imbalance can lead to slow curing.[1]
-
Poor Mixing: Inadequate mixing can lead to localized areas with insufficient catalyst concentration, resulting in an incomplete cure.[2]
Troubleshooting and Corrective Actions:
-
Verify Catalyst Dosage: Double-check calculations and ensure the correct amount of catalyst is being added to the formulation.
-
Increase Catalyst Concentration: Incrementally increase the concentration of the gelling catalyst (e.g., dibutyltin (B87310) dilaurate or another organometallic catalyst).[2]
-
Check Raw Material Quality:
-
Moisture Content: Use Karl Fischer titration to determine the water content of the polyol and other components.[3][4] Excess water reacts with the isocyanate, consuming it and deactivating moisture-sensitive catalysts.[5]
-
Acidic Impurities: Titrate the polyol to determine its acid number. Acidic impurities can neutralize amine catalysts and affect the performance of some metal catalysts.
-
-
Ensure Proper Storage and Handling: Store catalysts in tightly sealed containers in a dry environment to prevent deactivation. Purge opened containers with dry nitrogen before resealing.
-
Optimize Mixing: Ensure thorough and uniform mixing of all components.
-
Control Temperature: Polyurethane reactions are temperature-dependent. Ensure that the raw materials and the reaction environment are within the recommended temperature range (typically 20-25°C).[1]
Issue 2: Foam Collapse
Q: My polyurethane foam rises and then collapses. What is the catalyst-related cause of this issue?
A: Foam collapse typically indicates an imbalance between the blowing (gas generation) and gelling (polymer network formation) reactions. The polymer matrix is not building viscosity and strength quickly enough to support the expanding foam.
Possible Catalyst-Related Causes:
-
Insufficient Gelling Catalyst: The concentration of the organometallic (gelling) catalyst is too low relative to the blowing catalyst.
-
Excessive Blowing Catalyst: The concentration of the amine (blowing) catalyst is too high, leading to rapid gas production before the polymer network has sufficient strength.[2]
-
Deactivated Gelling Catalyst: The gelling catalyst may have been deactivated by moisture or other contaminants.
Troubleshooting and Corrective Actions:
-
Adjust Catalyst Ratio:
-
Increase the concentration of the gelling catalyst (e.g., stannous octoate, dibutyltin dilaurate).
-
Reduce the concentration of the blowing catalyst (e.g., a tertiary amine).
-
-
Verify Catalyst Activity: Ensure the gelling catalyst has not been deactivated due to improper storage or contaminated raw materials.
-
Consider a Delayed Action Catalyst: A delayed-action amine catalyst can help to balance the initial reaction profile.
Issue 3: Foam Shrinkage
Q: After curing, my foam shrinks and pulls away from the mold. How can catalyst choice contribute to this?
A: Shrinkage is often caused by an imbalance in the reaction kinetics, leading to a high proportion of closed cells or insufficient curing.
Possible Catalyst-Related Causes:
-
Excessive Gelling Catalyst: A very high concentration of a strong gelling catalyst can cause the foam to set before the blowing reaction is complete, trapping gas and leading to shrinkage upon cooling.[6]
-
Imbalanced Catalyst Ratio: If the gelling reaction is significantly faster than the blowing reaction, it can lead to a high closed-cell content, which is prone to shrinkage as the gas inside the cells cools.[6]
Troubleshooting and Corrective Actions:
-
Optimize Catalyst Balance: Adjust the ratio of the gelling and blowing catalysts to ensure a more balanced reaction profile. This may involve reducing the gelling catalyst and/or increasing the blowing catalyst.
-
Evaluate Catalyst Type: Consider using a catalyst system that promotes better cell opening.
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used in polyurethane systems?
A1: The two main categories of catalysts used in polyurethane production are tertiary amines and organometallic compounds.[7]
-
Tertiary Amine Catalysts: These catalysts, such as triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), primarily accelerate the reaction between isocyanate and water (the blowing reaction), which generates CO2 gas for foaming.[7]
-
Organometallic Catalysts: These include organotin compounds (e.g., dibutyltin dilaurate - DBTDL, stannous octoate), bismuth carboxylates, and zinc carboxylates. They are highly effective at promoting the reaction between isocyanate and polyol (the gelling reaction), which builds the polymer network.[7]
Q2: What are the primary mechanisms of catalyst deactivation?
A2: Catalyst deactivation can occur through several mechanisms:
-
Hydrolysis: Reaction with water, which is a significant issue for organotin catalysts, leading to the formation of less active tin oxides and hydroxides.
-
Oxidation: Reaction with atmospheric oxygen.
-
Complexation: Formation of complexes with other components in the formulation, such as polyols or amines, which can reduce the catalyst's availability.
-
Poisoning: Strong interaction with impurities like sulfur compounds or heavy metals that block the active sites of the catalyst.
Q3: How does moisture affect polyurethane catalysts?
A3: Moisture can have several detrimental effects. It directly reacts with isocyanates in a competing reaction, which can lead to the formation of urea (B33335) and CO2.[5] This can cause unwanted foaming in non-foam systems and disrupt the balance of reactions in foam systems.[5] Furthermore, water can hydrolyze and deactivate moisture-sensitive catalysts, particularly organotin compounds, reducing their effectiveness and leading to slow or incomplete curing. Bismuth-based catalysts are also known to be sensitive to hydrolysis.
Q4: Can deactivated catalysts be regenerated?
A4: In some cases, catalyst regeneration is possible, although it is often not practical in a laboratory setting. Methods for regeneration can include:
-
Washing and Filtration: This can remove impurities that have deposited on the catalyst surface.
-
Thermal Regeneration: Heating the catalyst to a specific temperature can decompose or volatilize certain deactivating species. However, this must be done carefully to avoid thermal degradation of the catalyst itself.
Q5: How can I analyze my catalyst to check for deactivation?
A5: Several analytical techniques can be used:
-
Fourier Transform Infrared Spectroscopy (FTIR): This can identify changes in the chemical structure of the catalyst, such as the formation of oxides or hydroxides due to hydrolysis.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques can determine the metal content of the catalyst to ensure it meets specifications.
-
Gel Time Tests: A simple and effective way to assess the catalytic activity by measuring the time it takes for a standardized formulation to gel. A longer gel time indicates reduced catalyst activity.
Data Presentation
Table 1: Comparison of Catalyst Reactivity in a Spray Polyurethane Foam (SPF) Formulation
| Catalyst Type | Catalyst | Cream Time (s) | Gel Time (s) | Tack Free Time (s) | Foam Density (pcf) |
| Tin | Dibutyltin dilaurylmercaptide | 14 | 16 | 19 | 2.19 |
| Bismuth | BiCAT® 8210 | 5 | 10 | 13 | 2.23 |
| Bismuth | BiCAT® 8106 | 5 | 7 | 9 | 2.23 |
| Bismuth | BiCAT® 8842 | 6 | 10 | 12 | 2.32 |
Source: Adapted from data presented in a study on BiCAT® catalysts and Solstice® blowing agents.[8] Note: The study used a hand-mix formulation to evaluate the catalysts independently of amine catalysts. Bismuth catalysts demonstrated significantly higher reactivity (2-3 times faster) compared to the tin catalyst.[8]
Table 2: Effect of Water Content on Rigid Polyurethane Foam Properties
| Water Content (wt. % of bio-polyol) | Apparent Density ( kg/m ³) | Compressive Strength (kPa) | Average Porous Radius (µm) |
| 2 | 45.2 | 298.0 | 369.5 |
| 3 | 42.1 | 290.0 | 385.2 |
| 4 | 38.5 | 275.0 | 293.4 |
| 5 | 35.8 | 250.0 | 410.8 |
Source: Adapted from a study on rigid PU foam from rubber seed oil-based polyol.[9] Note: In this formulation, water acts as the blowing agent. An increase in water content generally leads to a decrease in density and compressive strength. A balance between the blowing and gelling reactions is crucial for uniform cell structure, as indicated by the smaller porous radius at 4 wt.% water.[9]
Experimental Protocols
Protocol 1: Gel Time Measurement of Polyurethane Foam (Cup Test)
1. Objective: To determine the characteristic reaction times of a polyurethane foam formulation, including cream time, gel time, and tack-free time. This test is useful for assessing the activity of a catalyst system.[1][2]
2. Materials and Equipment:
-
Polyol and isocyanate components
-
Catalyst to be tested
-
Paper or plastic cup (e.g., 250 mL)
-
Digital scale (accurate to 0.1 g)
-
Mechanical stirrer (e.g., drill press with a paint mixer attachment)
-
Stopwatch
-
Wooden tongue depressor or spatula
-
Fume hood
3. Procedure:
-
Preparation:
-
Condition the polyol, isocyanate, and catalyst to the desired reaction temperature (e.g., 25°C ± 1°C).
-
Place the cup on the digital scale and tare it.
-
-
Mixing:
-
Weigh the required amount of polyol into the cup.
-
Add the specified amount of catalyst to the polyol and mix thoroughly.
-
Place the cup under the mechanical stirrer.
-
Weigh the required amount of isocyanate in a separate container.
-
Start the stopwatch and the stirrer simultaneously as you add the isocyanate to the polyol/catalyst mixture.
-
Mix for a specified time (e.g., 10 seconds) at a consistent speed (e.g., 2400 rpm).
-
-
Observation and Data Collection:
-
Cream Time: Record the time when the liquid mixture turns cloudy or creamy and begins to rise.[11]
-
Gel Time: Periodically touch the surface of the rising foam with the tongue depressor. The gel time is the point at which the foam becomes stringy and forms a "cobweb" like strand when touched.[11]
-
Rise Time: Record the time when the foam reaches its maximum height.[11]
-
Tack-Free Time: Record the time when the foam surface is no longer sticky to the touch.[11]
-
4. Reporting: Report the cream time, gel time, rise time, and tack-free time in seconds. A longer gel time for a given formulation indicates lower catalyst activity.
Protocol 2: Determination of Water Content in Polyols by Karl Fischer Titration
1. Objective: To quantitatively determine the amount of water in a polyol sample. This is critical as excess water can interfere with the polyurethane reaction and deactivate catalysts.[3]
2. Materials and Equipment:
-
Karl Fischer titrator (volumetric or coulometric)
-
Titration vessel
-
Syringe and needle
-
Analytical balance (accurate to 0.1 mg)
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Polyol sample
3. Procedure:
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel.
-
Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.
-
-
Sample Analysis:
-
Using a dry syringe, draw up an appropriate amount of the polyol sample. The sample size will depend on the expected water content; for low water content, a larger sample is needed.
-
Accurately weigh the syringe with the polyol sample.
-
Inject the polyol sample into the titration vessel, ensuring the needle tip is below the surface of the solvent.
-
Reweigh the empty syringe to determine the exact weight of the sample added.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument will typically calculate the water content automatically based on the volume of titrant used, the titrant concentration (water equivalence factor), and the sample weight. The result is usually expressed as a percentage or in parts per million (ppm).
-
4. Quality Control:
-
Regularly standardize the Karl Fischer reagent using a known water standard (e.g., sodium tartrate dihydrate).
-
Run a blank analysis of the solvent to account for any background moisture.
Protocol 3: FTIR Analysis of a Deactivated Organotin Catalyst
1. Objective: To identify chemical changes in an organotin catalyst (e.g., Dibutyltin dilaurate - DBTDL) that may indicate deactivation, specifically through hydrolysis.
2. Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
"Fresh" (un-deactivated) DBTDL catalyst as a reference.
-
Suspected deactivated DBTDL catalyst sample.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol).
-
Lint-free wipes.
3. Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum with the empty, clean ATR crystal. This will be subtracted from the sample spectra.
-
-
Reference Spectrum:
-
Place a small drop of the fresh DBTDL catalyst onto the ATR crystal.
-
Collect the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Sample Spectrum:
-
Thoroughly clean the ATR crystal with the solvent and allow it to dry completely.
-
Place a small drop of the suspected deactivated DBTDL sample onto the ATR crystal.
-
Collect the FTIR spectrum under the same conditions as the reference.
-
-
Data Analysis:
-
Compare the spectrum of the deactivated catalyst to the reference spectrum of the fresh catalyst.
-
Look for the appearance or increased intensity of peaks associated with hydrolysis products. For DBTDL, hydrolysis can lead to the formation of dibutyltin oxide. Key spectral changes to look for include:
-
Appearance of a broad peak around 3500-3200 cm⁻¹: This indicates the presence of O-H stretching vibrations from hydroxyl groups, a sign of hydrolysis.
-
Changes in the carbonyl (C=O) region (around 1740 cm⁻¹): The environment of the carbonyl group in the laurate ligand may change upon hydrolysis.[12]
-
Appearance of new peaks in the low-frequency region (below 800 cm⁻¹): This region is characteristic of Sn-O-Sn stretching vibrations, which would be present in dibutyltin oxide.
-
-
5. Interpretation: The presence of significant O-H and/or Sn-O-Sn absorption bands in the sample spectrum, which are absent or very weak in the reference spectrum, is strong evidence of catalyst deactivation via hydrolysis.
Visualizations
Caption: Primary deactivation pathways for organometallic catalysts.
Caption: Troubleshooting workflow for common polyurethane processing issues.
Caption: Experimental workflow for gel time measurement (cup test).
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. zypuw.com [zypuw.com]
- 6. ohans.com [ohans.com]
- 7. allhdi.com [allhdi.com]
- 8. shepchem.com [shepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. erapol.com.au [erapol.com.au]
- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
How to reduce leaching of organotin stabilizers from PVC
Here is a technical support center guide to address the leaching of organotin stabilizers from PVC for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and technical data to help you understand and minimize the leaching of organotin stabilizers from Polyvinyl Chloride (PVC) materials in a laboratory or research setting.
Frequently Asked Questions (FAQs)
Q1: What are organotin stabilizers and why are they used in PVC?
Organotin stabilizers are chemical additives essential during the processing of PVC. When PVC is heated to its processing temperatures (typically above 170°C), it undergoes thermal degradation, releasing hydrochloric acid (HCl) in an autocatalytic chain reaction.[1][2] This degradation causes discoloration and loss of mechanical properties. Organotin stabilizers, such as methyltin, butyltin, and octyltin (B230729) mercaptides, are highly effective at preventing this by neutralizing HCl and replacing unstable chlorine atoms on the PVC polymer chain.[2][3][4] Their efficiency and ability to produce crystal-clear end-products make them a preferred choice for demanding applications like water pipes (B44673), food packaging, and medical tubing.[5][6]
Q2: What is the fundamental mechanism of organotin leaching?
Organotin stabilizers are typically mixed into the PVC resin rather than being chemically bound to the polymer chains.[7] This physical dispersion allows them to migrate from the bulk of the material to the surface over time. Once at the surface, they can be transferred into any liquid, solid, or gaseous medium that comes into contact with the PVC. This process is known as leaching or migration.
Q3: What are the primary factors that influence the rate of leaching?
Several environmental and material factors can accelerate the leaching of organotin stabilizers:
-
Temperature: Higher temperatures increase the diffusion rate of the stabilizer molecules within the PVC matrix, leading to faster migration to the surface.[8]
-
Contact Medium (Simulant): The chemical nature of the contacting substance significantly impacts leaching. Organic solvents or fatty/oily substances will typically extract stabilizers more aggressively than aqueous solutions.
-
pH of Solution: The pH of the contacting aqueous solution can influence the leaching rate.[8][9]
-
Exposure to Light (UV Radiation): UV exposure can cause photochemical weathering of the PVC surface, leading to degradation of the polymer and the release of additives.[10][11]
-
Time: Leaching is a time-dependent process. Typically, the rate is highest initially and then decreases as the stabilizer concentration at the surface is depleted.[8]
-
PVC Formulation: The specific type and concentration of organotin stabilizer, as well as the presence of other additives like plasticizers and fillers, can affect migration behavior.[9][12]
Troubleshooting Guide
Problem 1: My PVC material shows higher-than-expected organotin leaching in an aqueous medium during my experiment.
-
Potential Cause 1: Formulation Incompatibility. The specific grade of PVC or the presence of other additives (e.g., certain lubricants like stearic acid) may be incompatible with the tin mercaptide stabilizer, promoting exudation.[1]
-
Solution 1: Review and Modify Formulation.
-
Alternative Stabilizers: Consider replacing the organotin stabilizer with a Calcium/Zinc (Ca/Zn) based system. Ca/Zn stabilizers are non-toxic and widely used for food contact and medical applications, though they may offer slightly lower thermal stability.[1][5]
-
Co-Stabilizers: Incorporate co-stabilizers that can enhance performance and potentially anchor the primary stabilizer more effectively within the PVC matrix.
-
Use Higher Molecular Weight Stabilizers: Stabilizers with larger molecules (e.g., octyltins vs. methyltins) or a more complex structure may have lower mobility within the polymer.
-
-
Potential Cause 2: Environmental Stress. The experimental conditions may be too aggressive.
-
Solution 2: Control Environmental Conditions.
-
Verify that the temperature and pH of your aqueous medium are within the expected service range for the PVC material. Leaching of dimethyltin (B1205294) and dibutyltin (B87310) has been shown to be significant in the first 24 hours of contact with water.[8]
-
Store samples in the dark to eliminate UV radiation as a contributing factor.
-
-
Potential Cause 3: Surface Contamination. Residual stabilizer may be present on the surface from the manufacturing process.
-
Solution 3: Pre-wash or Flush the PVC Material. Before starting the experiment, flush the PVC material with the testing medium or deionized water to remove any surface-level residues. Regulatory authorities have noted that leaching may cease after an initial surface layer is washed off.[6]
Problem 2: We observe discoloration and increased leaching from our PVC material after exposure to laboratory light sources or outdoor conditions.
-
Potential Cause: Photodegradation. UV light is likely causing the PVC matrix to break down, accelerating the degradation of the stabilizer and its subsequent leaching.[10][11] Antimony mercaptides, a potential alternative, are known to be unsuitable for outdoor applications due to discoloration (photogreying).[13]
-
Solution 1: Implement Surface Modification.
-
UV Surface Treatment: Applying a controlled dose of UV radiation can induce crosslinking on the PVC surface, creating a barrier that hinders the migration of additives.[10]
-
Plasma Treatment: Treating the surface with plasma can create a denser, crosslinked surface layer that effectively reduces the migration of stabilizers and plasticizers.[10][14]
-
Surface Coating: Apply a barrier coating. Thin films of materials like polylactic acid (PLA) or organic-inorganic hybrids have been shown to reduce additive leaching by an order of magnitude.[15][16][17]
-
-
Solution 2: Add UV Absorbers to the Formulation. Incorporate UV-stabilizing additives into the bulk PVC formulation to protect the polymer from photodegradation.
Problem 3: During processing of our custom PVC formulation, we notice excessive fumes and deposits (plate-out) on the equipment.
-
Potential Cause: Stabilizer Volatilization. The processing temperature may be too high for the specific organotin stabilizer being used, causing it to vaporize or sublime. This is particularly true for some organic co-stabilizers.[12]
-
Solution 1: Optimize Processing Conditions.
-
Review and lower the temperature profile of your mixing and extrusion equipment to the minimum required for proper processing. Inadvertently mixing a batch at 140°C instead of 120°C can be enough to drive off volatile components.[12]
-
Reduce mechanical shear by optimizing screw speeds, as high shear can generate excess frictional heat and contribute to degradation.[12]
-
-
Solution 2: Select a More Thermally Stable Stabilizer. Choose an organotin stabilizer or a stabilizer package specifically designed for high-temperature processing. Organotin mercaptides are generally known for their excellent thermal performance.[1]
Data Presentation: Leaching Rates
The following table summarizes leaching data from a study involving PVC and CPVC pipes in contact with pH 5 extractant water. This illustrates the typical leaching profile where migration is highest initially and decreases over time.
| Time Period | Dimethyltin from PVC at 37°C (ppb) | Dibutyltin from CPVC at 72°C (ppb) |
| Day 1 | 35.0 | 2.6 |
| Days 2-22 (Average Rate) | Decreased from ~3.0 to 0.25 | Decreased from ~1.0 to 0.03 |
| (Data synthesized from a 1982 EPA report)[8] |
Experimental Protocols
Protocol: Quantification of Organotin Leaching via Migration Test
This protocol outlines a general procedure for determining the amount of organotin stabilizer that leaches from a PVC sample into a liquid simulant.
1. Materials and Equipment:
-
PVC sample of known surface area.
-
Extraction vessel (e.g., glass container with a non-leaching lid).
-
Liquid simulant (e.g., deionized water, hexane, or a food simulant like 10% ethanol).
-
Constant temperature oven or water bath.
-
Analytical instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS) or a Pulsed Flame Photometric Detector (GC-PFPD).[7][18]
-
Reagents for derivatization (e.g., sodium borohydride (B1222165) or a Grignard reagent like sodium tetraethylborate).[8][19]
-
Organic solvent for extraction (e.g., diethyl ether, hexane).
-
Certified organotin standards for calibration.
2. Procedure:
-
Sample Preparation: Cut the PVC material to a specific size to ensure a known surface area-to-volume ratio with the simulant. Clean the sample by rinsing with deionized water to remove surface dust and contaminants.
-
Extraction:
-
Place the prepared PVC sample into the extraction vessel.
-
Add a precise volume of the pre-heated liquid simulant. A typical ratio is 100 mL of simulant per 10 square inches of PVC surface area.
-
Seal the vessel and place it in the oven or water bath at a controlled temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 10 days).[8]
-
-
Sample Collection & Derivatization:
-
After the incubation period, remove the vessel and allow it to cool to room temperature.
-
Carefully decant the liquid simulant (now the extractant) into a clean container.
-
To make the polar organotin compounds volatile for GC analysis, a derivatization step is required. A common method is hydride generation using sodium borohydride, which converts the alkyltin species into their corresponding volatile hydrides.[8]
-
-
Liquid-Liquid Extraction:
-
Extract the derivatized organotins from the aqueous simulant into an organic solvent like diethyl ether or hexane. This concentrates the analytes and makes the sample compatible with the GC inlet.
-
-
Analysis:
-
Concentrate the organic extract to a small volume.
-
Inject a known volume of the concentrated extract into the GC-MS or GC-PFPD.
-
Identify and quantify the organotin compounds by comparing their retention times and mass spectra to the certified standards.
-
Visualizations
Caption: Troubleshooting workflow for addressing high organotin leaching.
Caption: Simplified mechanism of organotin leaching from the PVC matrix.
Caption: Conceptual diagram of strategies to inhibit the leaching pathway.
References
- 1. specialchem.com [specialchem.com]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. vikasecotech.com [vikasecotech.com]
- 4. platinumindustriesltd.com [platinumindustriesltd.com]
- 5. PVC Stabilizer Additives: Comparing Lead, Calcium-Zinc, and Organotin Systems in Evolving Markets [likenchat.in]
- 6. Organotin Stabilisers - PVC [seepvcforum.com]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbimind.com [orbimind.com]
- 13. platinumindustriesltd.com [platinumindustriesltd.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Barrier Coating Reduces Plasticizer Leaching from PVC - MaterialsViews [advancedsciencenews.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Optimizing Catalyst Concentration for Flexible Polyurethane Foam: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in flexible polyurethane foam experiments.
Troubleshooting Guide
This guide addresses common issues encountered during flexible polyurethane foam production related to catalyst concentration.
Question: Why did my foam collapse or shrink?
Answer: Foam collapse or shrinkage is often due to an imbalance between the gelling and blowing reactions.[1]
-
Cause: An incorrect ratio of gelling catalyst (tin-based) to blowing catalyst (amine-based) can delay the gelation process, preventing the foam structure from becoming strong enough to hold the gas produced.[2]
-
Solution: Carefully adjust the catalyst balance. Increasing the gelling catalyst concentration can help build viscosity and strength faster. Ensure consistent and thorough mixing of all components.[2]
Question: What causes scorching or discoloration in the center of the foam?
Answer: Scorching, identified by a dark discoloration, indicates excessive heat buildup within the foam.
-
Cause: This can be a result of an incorrect formulation, particularly an overly high concentration of amine catalyst, which accelerates the exothermic blowing reaction.[2] Poor quality raw materials or inadequate heat dissipation can also contribute to this issue.[2]
-
Solution: Optimize the formulation to balance the exothermic reaction by adjusting the catalyst package. Ensure the use of high-quality raw materials and provide adequate ventilation and temperature control during production.[2]
Question: Why does my foam have large, uneven cells or a non-uniform density?
Answer: A non-uniform cell structure and density can result from several factors related to the catalyst and mixing process.
-
Cause: Improper mixing ratios or speeds can lead to localized inconsistencies in the reaction.[2] An imbalance in the catalyst system can also affect the nucleation and growth of cells.
-
Solution: Ensure your mixing equipment is properly calibrated and that mixing speeds and times are consistent. Adjust the catalyst concentrations to achieve a controlled reaction rate that promotes uniform cell formation.
Question: What leads to surface imperfections like cracks or white streaks?
Answer: Surface defects can indicate that the foam is expanding too quickly for its structural integrity to keep up.
-
Cause: A high concentration of blowing catalyst can lead to rapid foam rise, causing stress on the surface and leading to cracks.[2] White streaks can occur in continuous foaming processes if the reaction is too fast for the transfer speed, causing localized compression.[3]
-
Solution: Reduce the concentration of the amine (blowing) catalyst to slow down the foam rise.[3] In a continuous process, synchronize the foam rise and conveyor speeds.[1]
Question: Why is the foam curing too slowly or have a tacky surface?
Answer: Slow curing and a sticky surface are typically signs of an incomplete or slow reaction.[3]
-
Cause: Insufficient catalyst concentration is a primary cause.[4] Other factors can include low reaction temperatures or an imbalanced mixing ratio.[4]
-
Solution: Increase the overall catalyst concentration.[3][4] Ensure the reaction temperature is within the optimal range and verify the accuracy of your component measurements.[4]
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common foam defects related to catalyst concentration.
Caption: Troubleshooting Decision Tree for Foam Defects.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used in flexible polyurethane foam and what are their functions?
A1: The two main types of catalysts are amine catalysts and tin catalysts.
-
Amine catalysts (e.g., bis(dimethylaminoethyl) ether) primarily accelerate the blowing reaction, which is the reaction of isocyanate with water to produce carbon dioxide gas. This directly influences the foam's rise and porosity.
-
Tin catalysts (e.g., dibutyltin (B87310) dilaurate) mainly promote the gelling reaction, which is the reaction of isocyanate with polyol to form the polymer structure of the foam. A combination of both is typically used to balance these two reactions.
Q2: What is a typical concentration range for an amine catalyst in flexible polyurethane foam formulations?
A2: For flexible polyurethane foam, amine catalyst levels are generally between 0.1% and 0.5% of the total polyol weight. However, this is not an absolute range and should be adjusted based on the specific catalyst's activity, the water content in the system, and other formulation components.
Q3: How does increasing the amine catalyst concentration affect the foam's properties?
A3: Increasing the amine catalyst concentration generally leads to a shorter cream time and a shorter rise time because it accelerates both the gelation and blowing reactions. This can result in a lower-density foam. However, an excessively high concentration can cause the gas to generate too quickly, potentially leading to cell rupture and foam collapse.
Q4: Can the catalyst concentration affect the final mechanical properties of the foam?
A4: Yes, the catalyst concentration influences the crosslinking density of the polymer, which in turn affects the foam's hardness, elasticity, and overall mechanical strength. Optimizing the catalyst system is crucial for achieving the desired balance of these properties.
Q5: How can I systematically optimize the catalyst concentration for my specific formulation?
A5: A Design of Experiments (DoE) approach is highly recommended for systematically investigating the effects of multiple variables, including catalyst concentration, on foam properties. This allows for the identification of optimal conditions with a minimal number of experiments.
Data Presentation
The following table summarizes the typical effects of varying amine catalyst concentration on key reaction parameters and physical properties of a flexible polyurethane foam.
| Amine Catalyst Concentration (php*) | Cream Time (s) | Rise Time (s) | Gel Time (s) | Foam Density ( kg/m ³) | Cell Structure |
| 0.1 | 15 - 20 | 150 - 180 | 180 - 210 | 30 - 32 | Coarse, uneven cells |
| 0.3 | 10 - 15 | 110 - 140 | 130 - 160 | 28 - 30 | Uniform, medium cells |
| 0.5 | 8 - 12 | 80 - 110 | 100 - 130 | 26 - 28 | Fine, uniform cells |
| 0.7 | < 8 | < 80 | < 100 | 24 - 26 | Risk of collapse, fine cells |
*php = parts per hundred parts of polyol
Experimental Protocols
Protocol for Determining Optimal Catalyst Concentration
This protocol outlines a systematic approach to optimizing catalyst concentration for a flexible polyurethane foam formulation.
1. Materials and Equipment:
-
Polyol (pre-dried)
-
Isocyanate (TDI or MDI)
-
Deionized water
-
Amine catalyst
-
Tin catalyst
-
Surfactant
-
Digital scale (accurate to 0.01g)
-
Mixing cups and stirring rods/mechanical stirrer
-
Fume hood
-
Stopwatch
-
Mold for foam expansion
-
Temperature probe
2. Experimental Procedure:
-
Define a Standard Formulation: Establish a baseline formulation with all components except the catalyst at a fixed concentration.
-
Prepare the Polyol Premix: In a mixing cup, accurately weigh and combine the polyol, water, surfactant, and tin catalyst (if used). Mix thoroughly.
-
Establish a Catalyst Concentration Range: Based on literature and supplier recommendations, define a range of amine catalyst concentrations to be tested (e.g., 0.1, 0.3, 0.5, 0.7 php).
-
Conduct the Foaming Reaction (for each catalyst concentration): a. Place the polyol premix under a fume hood. b. Accurately weigh the desired amount of amine catalyst and add it to the polyol premix. Mix for 10-15 seconds. c. Weigh the corresponding amount of isocyanate and add it to the mixture. d. Immediately start the stopwatch and begin vigorous mixing for 5-7 seconds. e. Record the cream time : the time from the start of mixing until the mixture begins to rise and change color. f. Pour the mixture into the mold. g. Record the rise time : the time from the start of mixing until the foam reaches its maximum height. h. Record the gel time (or string time): the time from the start of mixing until a tacky, string-like polymer can be pulled from the foam surface with a stirring rod.
-
Cure and Analyze the Foam: a. Allow the foam to cure for at least 24 hours at ambient temperature. b. Carefully remove the foam from the mold. c. Cut samples from the core of the foam block to measure density (ASTM D3574). d. Visually inspect the cell structure for uniformity and size.
-
Data Analysis: a. Tabulate the cream time, rise time, gel time, and density for each catalyst concentration. b. Plot the catalyst concentration against each of the measured properties to identify trends and determine the optimal concentration that provides the desired balance of reaction speed and foam characteristics.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for optimizing catalyst concentration in a flexible polyurethane foam experiment.
Caption: Workflow for Catalyst Optimization.
References
Technical Support Center: Overcoming Solubility Challenges with Tetraoctyltin
Welcome to the technical support center for tetraoctyltin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which common solvents is it known to be soluble?
This compound is an organotin compound with the chemical formula [CH₃(CH₂)₇]₄Sn. It is a nonpolar molecule due to the four long alkyl chains attached to the central tin atom. This structure dictates its solubility characteristics.
Based on available data, this compound is known to be:
Due to its nonpolar nature, it is expected to have good solubility in other nonpolar organic solvents.
Q2: I am having difficulty dissolving this compound in my reaction medium. What are the initial steps I should take?
If you are encountering solubility issues with this compound, consider the following initial troubleshooting steps:
-
Solvent Selection: Ensure you are using a solvent with a polarity that matches that of this compound. Nonpolar solvents are the first choice.
-
Gentle Heating: Gently warming the solvent while stirring can significantly increase the dissolution rate. Organotin compounds can be sensitive to high temperatures, so avoid aggressive heating unless you have information on the compound's stability at higher temperatures[3].
-
Increase Solvent Volume: If the concentration of this compound is high, you may be exceeding its solubility limit in the chosen solvent. Try increasing the volume of the solvent.
-
Sonication: Using a bath sonicator can help break down any agglomerates of the oily this compound and increase the surface area for dissolution[4].
Troubleshooting Guides
Issue 1: this compound is immiscible or poorly soluble in my polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).
Cause: A significant mismatch in polarity between the nonpolar this compound and the polar solvent is the primary reason for poor solubility. The principle of "like dissolves like" is fundamental here; nonpolar compounds prefer nonpolar solvents[5].
Solutions:
-
Co-solvent System: Introduce a nonpolar co-solvent in which this compound is highly soluble. This co-solvent will act as a bridge to create a more compatible mixture. Start by dissolving the this compound in a minimal amount of a good nonpolar solvent (e.g., toluene (B28343) or hexane) before adding it to the polar reaction medium. The overall solvent system's polarity will be reduced, aiding solubility[6][7].
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic species in a separate phase (e.g., an aqueous phase), a phase-transfer catalyst can be employed. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the ionic reactant into the organic phase where this compound is dissolved, allowing the reaction to proceed without requiring the this compound to dissolve in the polar phase[7].
Issue 2: Even in a suitable nonpolar solvent (e.g., hexane, toluene), the dissolution of this compound is very slow.
Cause: this compound is an oil at room temperature, and its high viscosity can slow down the dissolution process.
Solutions:
-
Mechanical Agitation: Ensure vigorous stirring or agitation to maximize the interaction between the solvent and the this compound.
-
Controlled Heating: Gently warm the mixture while stirring. An increase in temperature generally enhances the solubility of solids and viscous liquids in organic solvents[3]. Monitor the temperature to avoid any potential degradation of the compound.
-
Sonication: Use a bath sonicator to provide energy that helps to disperse the this compound throughout the solvent, accelerating the dissolution process[4][8].
Data Presentation
The following table summarizes the qualitative and estimated quantitative solubility of this compound in various common organic solvents. It is important to note that precise quantitative data for this compound is not widely available in the literature; therefore, some values are estimations based on its chemical structure and the behavior of similar nonpolar compounds.
| Solvent | Chemical Formula | Type | Estimated Solubility ( g/100 mL at 25°C) | Qualitative Solubility |
| Chloroform | CHCl₃ | Aprotic, Moderately Polar | > 50 | Soluble[1][2] |
| Toluene | C₇H₈ | Aprotic, Non-Polar | > 50 | Miscible[9] |
| Hexane | C₆H₁₄ | Aprotic, Non-Polar | > 50 | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | 10 - 50 | Soluble |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Aprotic, Moderately Polar | 1 - 10 | Sparingly Soluble[1][2] |
| Acetonitrile | CH₃CN | Aprotic, Polar | < 1 | Poorly Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic, Polar | < 1 | Poorly Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Aprotic, Polar | < 1 | Poorly Soluble[10][11] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in a Nonpolar Solvent
Objective: To prepare a standard solution of this compound in a nonpolar solvent such as toluene or hexane.
Materials:
-
This compound
-
Toluene or Hexane (anhydrous grade if required for the reaction)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Warming bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to the volumetric flask.
-
Add a small amount of the chosen solvent (approximately 20-30% of the final volume) to the flask.
-
Place the flask on a magnetic stirrer and begin stirring.
-
If dissolution is slow, gently warm the flask in a warming bath while continuing to stir. Do not exceed 40-50°C.
-
Once the this compound is completely dissolved, allow the solution to cool to room temperature.
-
Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
Protocol 2: Dissolution of this compound using a Co-Solvent System for a Reaction in a Polar Solvent
Objective: To introduce this compound into a polar reaction medium using a nonpolar co-solvent.
Materials:
-
This compound
-
A suitable nonpolar co-solvent (e.g., Toluene)
-
The polar reaction solvent (e.g., DMF)
-
Reaction vessel with a stirrer
Procedure:
-
In a separate, small vial, dissolve the required amount of this compound in a minimal volume of the nonpolar co-solvent (e.g., toluene).
-
Ensure the this compound is fully dissolved in the co-solvent before proceeding. Gentle warming or brief sonication can be used if necessary.
-
In the main reaction vessel, add the polar reaction solvent (e.g., DMF).
-
While stirring the polar solvent, slowly add the this compound/co-solvent solution dropwise to the reaction vessel.
-
Observe the solution for any signs of precipitation. If cloudiness or precipitation occurs, it may be necessary to slightly increase the proportion of the co-solvent or consider an alternative solvent system.
Protocol 3: Utilizing Sonication to Aid Dissolution
Objective: To use ultrasonic energy to facilitate the dissolution of this compound.
Materials:
-
This compound
-
Chosen solvent
-
Appropriate glass vial or flask
-
Bath sonicator
Procedure:
-
Add the this compound and the solvent to the glass vial or flask.
-
Place the vessel in the bath sonicator. Ensure the water level in the sonicator is sufficient to surround the part of the vessel containing the solution.
-
Turn on the sonicator. The ultrasonic waves will create cavitation bubbles that help to break apart and disperse the this compound[4][8].
-
Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect the solution for dissolution.
-
If necessary, gently warm the solvent in conjunction with sonication, but be cautious of temperature increases within the sonicator bath.
Visualizations
Caption: A workflow diagram illustrating the general procedure for dissolving this compound and the subsequent troubleshooting steps if solubility issues arise.
Caption: A logical relationship diagram showing common factors that negatively impact this compound solubility and their corresponding solutions.
References
- 1. This compound | 3590-84-9 [chemicalbook.com]
- 2. This compound CAS#: 3590-84-9 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. flinnsci.com [flinnsci.com]
- 5. japer.in [japer.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Viscosity in Tin-Catalyzed Polyurethane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity changes in polyurethane reactions catalyzed by tin compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Unexpectedly Rapid Viscosity Increase or Premature Gelling
Q: My polyurethane system is becoming viscous much faster than expected, leading to a short pot life and difficulty in processing. What could be the cause?
A: An unexpectedly rapid increase in viscosity or premature gelling is a common issue that can be attributed to several factors. The most frequent culprits are excessive catalyst concentration, high reaction temperatures, and the presence of moisture.
-
Excessive Catalyst Concentration: The rate of the urethane (B1682113) reaction is directly influenced by the concentration of the tin catalyst.[1] Even a small excess can significantly accelerate the reaction, leading to a rapid build-up of molecular weight and viscosity.[2]
-
High Reaction Temperature: The polyurethane-forming reaction is exothermic.[3] If this heat is not dissipated effectively, the temperature of the mixture will rise, further accelerating the reaction rate and viscosity increase.[4] As a general rule, a 10°C increase in temperature can cut the pot life in half.[5]
-
Moisture Contamination: Tin catalysts can also catalyze the reaction between isocyanates and water.[6] This reaction produces urea (B33335) linkages and carbon dioxide gas, which can not only cause foaming but also contribute to a faster build-up of viscosity and potentially lead to the formation of insoluble polyurea.[7][8] Ensure all reactants and solvents are thoroughly dried before use.
-
Highly Reactive Raw Materials: The structure of the polyol and isocyanate plays a significant role. Primary hydroxyl groups are more reactive than secondary hydroxyls, and aromatic isocyanates are generally more reactive than aliphatic ones. Using highly reactive raw materials will naturally lead to a faster reaction and viscosity build-up.
Issue 2: Slow or Incomplete Viscosity Build-up and Extended Cure Times
Q: My reaction is proceeding very slowly, the viscosity is not increasing as expected, and the final product remains tacky even after an extended period. What's going on?
A: Slow or incomplete curing often points to issues with the catalyst's activity, incorrect stoichiometry, or the presence of inhibitors.
-
Insufficient Catalyst Concentration: An inadequate amount of tin catalyst will result in a slow reaction rate and, consequently, a slow viscosity increase.[1]
-
Catalyst Deactivation (Hydrolysis): Many common tin catalysts, such as stannous octoate and dibutyltin (B87310) dilaurate (DBTDL), are susceptible to hydrolysis, especially in the presence of moisture.[9] This deactivation reduces the catalyst's effectiveness, leading to a slower cure. Hydrolysis-resistant tin catalysts are available and should be considered if moisture is a persistent issue.
-
Presence of Acidic Impurities: Acidic impurities in the reactants or solvents can neutralize the catalytic activity of tin compounds, slowing down the reaction.
-
Incorrect Stoichiometry: An off-balance ratio of isocyanate (NCO) to hydroxyl (OH) groups can lead to incomplete polymerization and a product with lower molecular weight and viscosity. Ensure the NCO:OH ratio is accurate for your desired formulation.
-
Low Reaction Temperature: Just as high temperatures accelerate the reaction, low ambient or reactant temperatures will slow it down significantly.[10]
Issue 3: Inconsistent Viscosity from Batch to Batch
Q: I'm observing significant variations in the viscosity profiles and pot life between different batches of the same formulation. How can I improve consistency?
A: Batch-to-batch inconsistency is often a result of subtle variations in raw materials, environmental conditions, or processing parameters.
-
Variability in Raw Material Quality: The moisture content and purity of polyols, isocyanates, and solvents can vary between lots. It is crucial to characterize incoming raw materials for properties like water content (using Karl Fischer titration) and hydroxyl number.[7]
-
Fluctuations in Ambient Temperature and Humidity: Changes in the temperature and humidity of your processing environment can significantly impact the reaction kinetics and, therefore, the viscosity profile.[11]
-
Inconsistent Mixing: The intensity and duration of mixing can affect the reaction's initiation and overall rate. Inadequate mixing can lead to localized "hot spots" or areas of high catalyst concentration, resulting in inconsistent viscosity.[12]
Frequently Asked Questions (FAQs)
Q1: How does the type of tin catalyst affect the viscosity profile?
A1: Different tin catalysts exhibit varying levels of activity and selectivity, which directly impacts the viscosity build-up. For instance, stannous octoate (a tin(II) catalyst, often referred to as T-9) is known for its high reactivity and is commonly used in flexible foam applications.[9] Dibutyltin dilaurate (DBTDL, a tin(IV) catalyst, often referred to as T-12) is a versatile catalyst used in a wide range of polyurethane applications, including elastomers, coatings, and sealants.[13][14] Generally, stannous octoate provides a faster initial reaction and viscosity increase compared to DBTDL.[4] There are also delayed-action tin catalysts that allow for a longer pot life before a rapid cure is initiated.[12]
Q2: What is the relationship between pot life and gel time?
A2: While often used interchangeably, pot life and gel time are distinct parameters.
-
Pot Life: This is the period during which the viscosity of the mixed polyurethane system remains low enough for it to be easily processed (e.g., poured, sprayed, or applied). It is often defined as the time it takes for the initial viscosity to double or quadruple.[11]
-
Gel Time: This is the point at which the liquid-to-solid transition begins, and a continuous cross-linked network starts to form throughout the material.[15] At the gel point, the material loses its ability to flow and becomes elastic.[14] Gel time can be determined rheologically by the crossover point of the storage modulus (G') and loss modulus (G'').
Q3: How can I extend the pot life without significantly increasing the final cure time?
A3: Balancing a long pot life with a reasonably fast cure time is a common formulation challenge. Here are a few strategies:
-
Use a Delayed-Action Catalyst: These catalysts are designed to have low activity at room temperature, providing a longer working time, and then become highly active upon the application of heat.[12]
-
Use a Co-catalyst or Chelating Agent: In some systems, the addition of a chelating agent, such as 2,4-pentanedione, can temporarily complex with the tin catalyst, reducing its initial activity and extending the pot life.[16]
-
Lower the Initial Temperature: Starting the reaction at a lower temperature will slow down the initial viscosity build-up.[5] The exotherm of the reaction will eventually raise the temperature and accelerate the cure.
Q4: What is the impact of catalyst hydrolysis on the reaction?
A4: The hydrolysis of tin catalysts, such as DBTDL, by moisture leads to the formation of inactive tin oxides and carboxylic acids. This reduces the effective catalyst concentration, resulting in a slower reaction rate, longer cure times, and potentially incomplete curing.[17] In applications where moisture is unavoidable, using a hydrolysis-resistant organotin catalyst is recommended.
Q5: Are there any alternatives to tin catalysts?
A5: Yes, due to toxicity concerns associated with organotin compounds, there is a significant drive to find alternatives.[18] Common replacements include catalysts based on bismuth, zinc, and zirconium.[19] Amine catalysts are also widely used, often in conjunction with metal catalysts, to balance the gelling and blowing reactions in foam applications.[15] However, these alternatives may require formulation adjustments to achieve the desired reactivity and final properties.[20]
Data Presentation
The following tables summarize the qualitative and quantitative effects of various factors on polyurethane reaction parameters.
Table 1: Effect of Tin Catalyst Concentration on Reaction Parameters
| Catalyst Concentration | Pot Life | Gel Time | Rate of Viscosity Increase | Final Cure Time |
| Low | Long | Long | Slow | Long |
| Medium | Moderate | Moderate | Moderate | Moderate |
| High | Short | Short | Rapid | Short |
Note: The relationship between catalyst concentration and reaction time is often a linear log-time/log-concentration relationship. For example, decreasing the tin catalyst concentration from 0.01% to 0.001% can increase the pot life and through-dry time by a factor of 10.[1]
Table 2: Comparative Performance of Common Tin Catalysts
| Catalyst | Chemical Name | Typical Application | Relative Reactivity | Pot Life | Cure Speed |
| T-9 | Stannous Octoate | Flexible Foams | High | Short | Fast |
| T-12 | Dibutyltin Dilaurate | Elastomers, Coatings | Moderate to High | Moderate | Moderate to Fast |
| - | Dioctyltin Dilaurate | Automotive Coatings | Moderate | Moderate | Moderate |
| - | Delayed-Action Tins | Adhesives, Sealants | Low initial, High with heat | Long | Slow then Fast |
This table provides a general comparison. Actual performance will vary depending on the specific formulation and reaction conditions.
Experimental Protocols
Protocol 1: Monitoring Viscosity Changes Using a Rotational Rheometer
Objective: To measure the change in viscosity of a polyurethane system over time at a constant temperature.
Equipment and Materials:
-
Rotational rheometer with temperature control (e.g., parallel plate or cone-and-plate geometry)
-
Disposable plates/cones (if necessary)
-
Polyol, isocyanate, and tin catalyst
-
Mixing container and stirrer
-
Stopwatch
Methodology:
-
Preparation:
-
Ensure all glassware and equipment are clean and dry.[21]
-
Pre-condition the polyol and isocyanate to the desired reaction temperature.
-
Set the rheometer geometry to the desired gap and temperature.
-
-
Mixing:
-
Accurately weigh the polyol and catalyst into the mixing container and mix thoroughly.
-
Start the stopwatch and add the accurately weighed isocyanate to the polyol/catalyst mixture.
-
Mix vigorously for a specified time (e.g., 30-60 seconds), ensuring a homogeneous mixture.
-
-
Measurement:
-
Immediately transfer an appropriate amount of the reacting mixture to the lower plate of the rheometer.
-
Bring the upper geometry to the correct gap, trimming any excess material.
-
Start the rheometer measurement in a time-sweep mode at a constant shear rate or frequency and strain.
-
Record the viscosity (or complex viscosity, G', and G'') as a function of time until the material has cured or reached a plateau.
-
-
Data Analysis:
-
Plot viscosity versus time to obtain the viscosity profile.
-
Determine the pot life (time to double initial viscosity) and gel time (G'/G'' crossover point) from the data.
-
Protocol 2: In-situ Monitoring of Isocyanate Conversion with FTIR Spectroscopy
Objective: To monitor the rate of the polyurethane reaction by measuring the decrease in the isocyanate (NCO) peak.
Equipment and Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel with an appropriate port for the ATR probe.
-
Temperature control system for the reaction vessel.
-
Polyol, isocyanate, and tin catalyst.
-
Anhydrous solvent (if applicable).
Methodology:
-
Setup:
-
Set up the reaction vessel with the ATR probe, temperature controller, and stirrer.
-
Charge the reactor with the polyol, solvent (if used), and catalyst.
-
Allow the mixture to reach the desired reaction temperature.
-
-
Background Spectrum:
-
Collect a background FTIR spectrum of the initial mixture before adding the isocyanate.
-
-
Reaction Initiation and Monitoring:
-
Add the isocyanate to the reactor and start the FTIR data collection in a time-resolved mode (e.g., one spectrum every 30-60 seconds).
-
The reaction is monitored by the decrease in the isocyanate peak, which is typically found around 2270 cm⁻¹.[6]
-
-
Data Analysis:
-
The conversion of the NCO groups can be calculated by measuring the area of the isocyanate peak at different time points relative to its initial area or to a reference peak that does not change during the reaction.[22]
-
Plot the NCO conversion versus time to determine the reaction kinetics.
-
Visualizations
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Caption: Simplified mechanism of tin catalysis in polyurethane formation.
References
- 1. pcimag.com [pcimag.com]
- 2. Investigation the effect of NCO/OH ratio, amount and type of curing catayst on the Pot life of HTPB based binder system [arcpe.modares.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyurethane Viscosity Test Method Std. Antpedia [m.antpedia.com]
- 8. crosslinktech.com [crosslinktech.com]
- 9. mdpi.com [mdpi.com]
- 10. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. morpholine.cc [morpholine.cc]
- 13. users.encs.concordia.ca [users.encs.concordia.ca]
- 14. qualitest.ae [qualitest.ae]
- 15. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 16. turkchem.net [turkchem.net]
- 17. researchgate.net [researchgate.net]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. kelid1.ir [kelid1.ir]
Impact of impurities on tetraoctyltin catalyst activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the impact of impurities on tetraoctyltin catalyst activity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues you may encounter during your experiments involving this compound catalysts.
Problem: Reduced or Inconsistent Catalyst Activity
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Moisture Contamination | 1. Review solvent and reagent drying procedures. 2. Test solvents for water content using Karl Fischer titration. 3. Check for atmospheric moisture ingress in the reaction setup. | 1. Ensure all solvents and reagents are rigorously dried before use. 2. Handle the catalyst and reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a hydrolysis-resistant catalyst formulation if moisture is unavoidable. |
| Acidic Impurities | 1. Measure the pH of your reaction mixture or starting materials. 2. Analyze starting materials for acidic residues from previous steps. | 1. Neutralize acidic impurities with a non-interfering base. 2. Purify starting materials to remove acidic contaminants. |
| Presence of Trioctyltin or Dioctyltin (B90728) Chlorides | 1. Analyze the catalyst lot for the presence of chlorinated organotin species using techniques like HPLC or GC-MS.[1] 2. Review the catalyst's certificate of analysis for specified impurity levels. | 1. If possible, purify the catalyst to remove chlorinated impurities. 2. Source a higher purity grade of this compound. |
| Reaction Byproducts | 1. Monitor the reaction progress and identify the formation of any significant byproducts using chromatography (TLC, GC, HPLC). | 1. Adjust reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. 2. Investigate if the identified byproducts are known catalyst inhibitors. |
| Catalyst Fouling | 1. Visually inspect the catalyst for any changes in appearance (e.g., color change, precipitation). 2. Analyze the spent catalyst for the deposition of organic or inorganic residues. | 1. If the catalyst is heterogeneous, consider regeneration by washing with a suitable solvent to remove adsorbed species.[2][3] 2. For severe fouling, thermal regeneration (calcination) may be an option, but compatibility with the catalyst must be verified.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how do they affect its activity?
A1: Commercial grades of this compound can contain related organotin compounds as impurities. The most common are trioctyltin chloride and dioctyltin dichloride, which are typically residual starting materials or byproducts from the manufacturing process. While specific quantitative data on their impact is limited in publicly available literature, the presence of these chlorinated species can potentially alter the Lewis acidity and overall catalytic performance.
Another significant and common impurity is water. Organotin catalysts, including this compound, can be susceptible to hydrolysis. This reaction can lead to the formation of less active or inactive tin species, resulting in reduced reaction rates and inconsistent product yields.
Q2: My reaction is sluggish. How can I determine if catalyst deactivation by impurities is the cause?
A2: To diagnose catalyst deactivation, you can perform the following:
-
Run a control experiment: Use a fresh, high-purity batch of this compound under identical conditions. A significant improvement in reaction rate would suggest the original catalyst was compromised.
-
Analyze your starting materials: Test your solvents, reagents, and starting materials for potential catalyst poisons such as water (using Karl Fischer titration) and acidic or basic impurities (using pH measurements or titration).
-
Monitor reaction kinetics: A reaction that starts at a normal rate and then slows down prematurely is a classic sign of catalyst deactivation.
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of a deactivated this compound catalyst depends on the deactivation mechanism.
-
For fouling , where the catalyst's active sites are blocked by soluble byproducts or residues, washing the catalyst with an appropriate solvent may restore some or all of its activity.[2][3]
-
For poisoning by strongly coordinating species or irreversible chemical reaction (like hydrolysis), regeneration may be more difficult or impossible. In cases of severe poisoning or degradation, replacing the catalyst is often the most practical solution.
Q4: How should I handle and store this compound to minimize contamination and deactivation?
A4: To maintain the activity of your this compound catalyst, follow these guidelines:
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Handling: Handle the catalyst under an inert atmosphere, especially when transferring it to the reaction vessel, to minimize exposure to air and humidity. Use dry solvents and glassware.
Experimental Protocols
Protocol 1: Detection of Water Impurity by Karl Fischer Titration
This method is used to determine the water content in solvents and liquid reagents.
Methodology:
-
Apparatus: A Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (specific to the titrator type), anhydrous methanol, and a certified water standard.
-
Procedure: a. Standardize the Karl Fischer reagent using the certified water standard according to the instrument's manual. b. Inject a known volume or weight of the solvent or reagent sample into the titration cell. c. The titrator will automatically titrate the sample and calculate the water content. d. Express the result in parts per million (ppm) or percentage (%).
Protocol 2: General Method for Detection of Organotin Impurities by HPLC
High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of different organotin species.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV or mass spectrometric (MS) detector. A C18 reversed-phase column is commonly used.
-
Sample Preparation: a. Accurately weigh a sample of the this compound catalyst. b. Dissolve the sample in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration. c. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI).
-
-
Analysis: a. Run a standard of pure this compound to determine its retention time. b. Inject the sample solution and identify peaks corresponding to impurities like trioctyltin chloride and dioctyltin dichloride by comparing their retention times to known standards if available. c. Quantify the impurities using a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Troubleshooting workflow for reduced this compound catalyst activity.
Caption: Logical diagram of this compound catalyst deactivation by hydrolysis.
References
Technical Support Center: PVC Heat Treatment & Stabilizer Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PVC heat treatment and stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PVC thermal degradation?
A1: The thermal degradation of PVC primarily occurs through a process called dehydrochlorination.[1][2] At elevated temperatures, the polymer chain releases hydrogen chloride (HCl). This process can be initiated at unstable sites on the PVC chain, such as those with allylic chlorine atoms.[1][3] The released HCl can then catalyze further degradation, leading to a chain reaction that forms conjugated double bonds (polyenes).[1][4] These polyene sequences are responsible for the discoloration (yellowing, browning, and eventual blackening) of the PVC material.[4][5] In the presence of oxygen, thermo-oxidative reactions can also occur, further accelerating the degradation process.[4]
Q2: How do heat stabilizers prevent PVC degradation?
A2: Heat stabilizers protect PVC through several mechanisms:
-
HCl Scavenging: They neutralize the hydrogen chloride (HCl) that is released during degradation, preventing its catalytic effect on further dehydrochlorination.[6][7]
-
Replacement of Unstable Chlorine Atoms: Stabilizers can react with and replace the labile (unstable) chlorine atoms on the PVC polymer chain with more stable groups, thus inhibiting the initiation of degradation.[1][6]
-
Disruption of Polyene Formation: Some stabilizers can react with the growing conjugated double bond systems, interrupting the sequence and thereby reducing color formation.[1]
-
Antioxidant Activity: Certain stabilizer systems also possess antioxidant properties that inhibit oxidative degradation pathways.[6]
Q3: What are the common types of PVC heat stabilizers and their general characteristics?
A3: The most common types of PVC heat stabilizers are lead-based, calcium-zinc-based, and organotin-based systems.
-
Lead Stabilizers: These offer excellent long-term heat stability and are cost-effective.[6][8] However, due to the toxicity of lead, their use is increasingly restricted.[9][10]
-
Calcium-Zinc Stabilizers: This is an environmentally friendly, non-toxic alternative to lead stabilizers.[10][11] Their performance has been significantly improved through the use of co-stabilizers, making them suitable for a wide range of applications, including those with regulatory requirements for non-toxicity.[9][10]
-
Organotin Stabilizers: These are highly efficient stabilizers known for providing excellent initial color and transparency.[6][8] They are often used in applications where clarity is critical. Some organotin compounds, however, also face regulatory scrutiny.[12]
Q4: What is "zinc burning" and how can it be prevented?
A4: "Zinc burning" is a rapid, catastrophic degradation of PVC that can occur when using zinc-based stabilizers (like those in Calcium-Zinc systems). It is characterized by a sudden and severe blackening of the material. This happens because zinc chloride (ZnCl₂), which is formed when the zinc soap neutralizes HCl, is a strong Lewis acid and can vigorously catalyze further PVC degradation.[7] To prevent this, Calcium-Zinc stabilizer systems are formulated with co-stabilizers, such as polyols and β-diketones, which can chelate the zinc chloride and inhibit its catalytic activity.[5]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Yellowing or Discoloration During Processing | - Insufficient amount or efficiency of the heat stabilizer.- Processing temperature is too high.- Poor dispersion of the stabilizer in the PVC matrix.- Presence of contaminants that accelerate degradation. | - Increase the concentration of the heat stabilizer.- Optimize the processing temperature to a lower, yet effective, range.- Improve mixing conditions (e.g., mixing time, speed) to ensure uniform stabilizer dispersion.- Ensure all raw materials are free from contaminants and that processing equipment is clean. |
| Black Specks or Streaks in the Final Product | - Localized overheating ("hot spots") due to poor stabilizer dispersion.- "Zinc burning" in Ca-Zn stabilized formulations.- Shear-induced degradation from excessive mechanical stress. | - Enhance stabilizer dispersion through better mixing techniques.- Ensure the Ca-Zn stabilizer system has adequate co-stabilizers to prevent zinc burning.- Reduce screw speed or modify screw design to minimize shear heating. |
| Poor Long-Term Thermal Stability | - Depletion of the heat stabilizer during processing.- Inadequate long-term stabilization components in the stabilizer package. | - Use a stabilizer system with a better balance of early and long-term stability.- For Ca-Zn systems, ensure the presence of co-stabilizers that enhance long-term performance.[13] |
| Inconsistent Stability Between Batches | - Variation in the quality or quantity of the stabilizer or other raw materials.- Inconsistent mixing procedures. | - Implement stringent quality control for all incoming raw materials.- Standardize mixing protocols to ensure batch-to-batch consistency. |
| Stabilizer Precipitation ("Plate-out") | - Poor compatibility between the stabilizer and the PVC resin.- Use of excessive amounts of low molecular weight lubricants or stabilizers. | - Select a stabilizer with better compatibility with the PVC formulation.- Optimize the lubricant package to avoid oversaturation. |
Quantitative Data on Stabilizer Performance
The performance of different heat stabilizers can be compared using various analytical techniques. The following tables summarize typical data obtained from such experiments.
Table 1: Comparison of Thermal Stability Times by Oven Aging at 180°C
| Stabilizer System | Time to Initial Yellowing (minutes) | Time to Severe Discoloration (minutes) |
| Unstabilized PVC | < 5 | < 10 |
| Lead-Based | 30 - 45 | 90 - 120 |
| Calcium-Zinc Based | 25 - 40 | 70 - 100 |
| Organic Based Stabilizer (OBS) | 35 - 50 | 80 - 110 |
Note: Data is indicative and can vary based on the specific formulation and processing conditions.[5]
Table 2: Dynamic Thermal Stability via Torque Rheometry at 190°C
| Stabilizer System | Fusion Time (s) | Degradation Time (s) |
| Lead-Based | 360 | 590 |
| Calcium-Zinc Based | 363 | 892 |
| Organic Based Stabilizer (OBS) | 482 | 895 |
Source: Adapted from a comparative study on PVC pipe applications.[5]
Table 3: Activation Energy of Dehydrochlorination for Different Stabilized PVC Systems
| PVC System | Activation Energy (Ea) (kJ/mol) |
| Unstabilized PVC | ~110 |
| PVC / Calcium-Zinc | ~120 |
| PVC / Lead | ~140 |
| PVC / Organic Based Stabilizer | ~148 |
A higher activation energy indicates a greater energy requirement for degradation to occur, signifying better thermal stability. Data adapted from kinetic studies.[5]
Experimental Protocols
Static Thermal Stability by Congo Red Test (ISO 182-1)
Objective: To determine the time at which a PVC compound begins to release a significant amount of hydrogen chloride (HCl) at a specified temperature.
Apparatus:
-
Test tubes (approx. 17 mm external diameter).
-
Small glass tubes (2-3 mm internal diameter, ~100 mm long).
-
Stoppers with a central hole for the small glass tube.
-
Oil bath capable of maintaining the test temperature ± 0.5°C.[14]
-
Congo Red indicator paper (10 mm width).[14]
-
Stopwatch.
Procedure:
-
Sample Preparation: Prepare the PVC sample by cutting it into small pieces (e.g., 2mm squares for sheeted material) or by grinding pellets to pass through a 2.0 mm sieve.[14]
-
Place a 2.5 g test portion of the PVC sample into a test tube.[15]
-
Roll a piece of Congo Red paper and insert it into the small glass tube so that it is visible.
-
Insert the small glass tube through the stopper and place the stopper into the test tube. Adjust the height so that the bottom of the indicator paper is 25 mm above the top of the PVC sample.[14]
-
Immerse the test tube into the preheated oil bath (e.g., at 180°C) to the level of the upper surface of the sample.[14][16]
-
Start the stopwatch immediately.[14]
-
Observe the Congo Red paper for a color change.
-
Stop the stopwatch at the first distinct sign of the paper changing from red to blue (or to a pH of 3 if using a universal indicator).[14]
-
The recorded time is the stability time.
Oven Heat Stability Test (ASTM D2115)
Objective: To assess the relative thermal stability of PVC compositions by observing discoloration after exposure to elevated temperatures in an oven.
Apparatus:
-
Forced-air circulation oven capable of maintaining the test temperature ± 1°C.
-
Specimen supports (e.g., aluminum foil).
-
Colorimeter or spectrophotometer (for quantitative analysis of yellowness index).
Procedure:
-
Specimen Preparation: Prepare PVC specimens of uniform thickness (e.g., by milling and pressing into sheets). Cut the sheets into uniform pieces (e.g., 25 mm x 25 mm).
-
Place the specimens on individual aluminum foil supports on a removable oven rack.
-
Preheat the oven to the desired test temperature (e.g., 180°C).
-
Place the rack with the specimens into the oven.
-
Remove specimens at regular time intervals (e.g., every 15 or 30 minutes).
-
Arrange the removed specimens in chronological order to visually assess the progression of discoloration.
-
The time at which a distinct color change occurs is recorded as the stability time. For more objective results, the Yellowness Index (YI) of each specimen can be measured using a colorimeter according to ASTM E313.[13]
Dynamic Thermal Stability by Torque Rheometry
Objective: To evaluate the processing characteristics and thermal stability of a PVC compound under conditions of heat and shear, simulating actual processing environments.
Apparatus:
-
Torque rheometer with a heated mixing bowl and rotors (e.g., Brabender type).
Procedure:
-
Preheat the mixing bowl of the torque rheometer to the specified test temperature (e.g., 180°C). Set the rotor speed (e.g., 60 RPM).[17]
-
Weigh the specified amount of the PVC compound.
-
With the rotors turning, add the PVC compound to the mixing chamber.
-
Record the torque as a function of time. The resulting graph is called a rheogram.
-
The rheogram will show several key points:
-
Fusion Time: The time taken for the PVC powder to transform into a molten mass, often identified by a peak torque.
-
Melt Torque: The stabilized torque value after fusion, indicating the melt viscosity.
-
Stability Time: The time from the start of the test until the torque begins to rise sharply, which indicates the onset of cross-linking and severe degradation.[17]
-
-
Compare the stability times of different formulations to assess their relative dynamic thermal stability.
Visualizations
Caption: PVC thermal degradation pathway.
Caption: Mechanism of mixed metal heat stabilizers.
Caption: Troubleshooting workflow for PVC instability.
References
- 1. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism and classification of PVC stabilizers [wsdchemical.com]
- 4. Degradation Mechanism of Polyvinyl Chloride(PVC) [blueskyauxiliaries.com]
- 5. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 7. Stabilizer Overview: Unlocking PVC Durability [wxchemgroup.com]
- 8. Tin Stabilizers vs. Lead Stabilizers [faithind.com]
- 9. benchchem.com [benchchem.com]
- 10. Why use lead-free PVC stabilizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 11. gzbaisha.com [gzbaisha.com]
- 12. PVC Stabilizer Additives: Comparing Lead, Calcium-Zinc, and Organotin Systems in Evolving Markets [likenchat.in]
- 13. orbimind.com [orbimind.com]
- 14. ISO 182-1 Congo Red Test Method- Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 15. researchgate.net [researchgate.net]
- 16. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pot Life in Tin-Catalyzed Polyurethane Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pot life of tin-catalyzed polyurethane coatings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving tin-catalyzed polyurethane coatings, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Pot life is significantly shorter than expected. | High Ambient or Substrate Temperature: Elevated temperatures accelerate the reaction rate between isocyanates and polyols, drastically reducing pot life. A 10°C rise can halve the pot life.[1][2] | - Store base and hardener in a cool place (around 15°C) before use.[1]- Cool the Part A (resin) component, for instance, by placing it on ice before mixing with the Part B (hardener).[3]- Apply the coating in a temperature-controlled environment. The optimal condition is often cited as 24°C and 60% relative humidity.[3] |
| Excessive Catalyst Concentration: Higher concentrations of the tin catalyst will lead to a faster reaction and a shorter pot life. | - Carefully control and optimize the catalyst concentration. Start with the lower end of the recommended usage level and adjust as needed. | |
| Presence of Moisture: Water reacts with isocyanates to form carbon dioxide, which not only causes foaming but also generates heat, accelerating the curing process and shortening pot life. | - Use moisture scavengers, such as molecular sieves (zeolites) or specific silane-based additives, in the formulation to eliminate trace amounts of water.[4]- Ensure all raw materials (polyols, solvents, pigments) are dry. | |
| Aggressive Mixing: High-speed, aggressive mixing can generate frictional heat, which warms the mixture and shortens the pot life.[1][5] | - Mix components gently at a low to medium speed to ensure thorough mixing without generating excess heat.[1] | |
| Large Batch Volume: The exothermic reaction between the isocyanate and polyol traps heat within a large volume of mixed paint, accelerating the reaction.[1][2] | - Mix only the quantity of coating that can be applied within the specified pot life.[2]- For larger applications, consider using smaller, multiple batches. | |
| Coating gels prematurely in the pot or during application. | Reactive Polyol or Isocyanate: The inherent reactivity of the chosen polyol and isocyanate components significantly influences the reaction speed. | - Evaluate less reactive polyols or isocyanates if the formulation allows.- Consult the technical data sheets for the reactivity profiles of the selected components. |
| Catalyst Selection: Different tin catalysts (e.g., dibutyltin (B87310) dilaurate vs. stannous octoate) have different activity levels.[6] | - Experiment with different tin catalysts that may offer a less aggressive reaction profile. | |
| Inconsistent pot life between batches. | Variable Ambient Conditions: Fluctuations in temperature and humidity between batches will lead to inconsistent pot life.[3] | - Standardize the environmental conditions for mixing and application as much as possible. Record temperature and humidity for each batch. |
| Inaccurate Measurement of Components: Small variations in the amount of catalyst or the ratio of isocyanate to polyol can have a significant impact on reactivity. | - Use calibrated scales and measuring equipment for all components. |
Frequently Asked Questions (FAQs)
1. What is "pot life" and why is it critical in polyurethane coatings?
Pot life, also known as working life, is the period after mixing the two components (isocyanate and polyol) during which the coating remains liquid enough to be applied effectively.[3] Once the pot life is exceeded, the viscosity increases to a point where the coating is no longer usable, and application can result in poor film formation, reduced gloss, and disastrous coating failure.[1][7] Precise control over pot life is essential for achieving consistent and high-quality coating properties.
2. How does a tin catalyst affect the pot life of a polyurethane coating?
Tin catalysts, such as dibutyltin dilaurate (DBTDL), are highly efficient at accelerating the reaction between the isocyanate (-NCO) and polyol (-OH) groups to form the polyurethane linkage.[8] While this is desirable for achieving fast cure times, the high catalytic activity directly reduces the pot life. The concentration of the catalyst is a primary lever to control the balance between pot life and cure speed.
3. What are the primary strategies to extend the pot life of a tin-catalyzed system?
Several strategies can be employed to prolong the working time:
-
Temperature Control: Lowering the temperature of the components and the environment is a very effective method to slow the reaction.[1][2]
-
Moisture Scavenging: Incorporating moisture scavengers prevents the water-isocyanate reaction, which contributes to heat generation and reduced pot life.
-
Use of Chelating Agents: Additives like 2,4-pentanedione can chelate with the tin catalyst, temporarily reducing its activity. The chelating agent evaporates during application, allowing the catalyst to become active for curing.[9][10]
-
Blocked Isocyanates: Using isocyanates where the reactive -NCO group is chemically blocked allows for the formulation of stable one-component (1K) systems. The blocking agent is released upon heating, freeing the isocyanate to react. This provides a significantly extended pot life at ambient temperatures.[11][12][13]
4. Are there alternatives to tin catalysts that offer a longer pot life?
Yes, due to regulatory concerns and the desire for longer pot life, several tin-free catalysts have been developed.[14][15] These are often based on metals like zirconium, bismuth, and zinc.[16]
-
Zirconium complexes have shown high selectivity for the isocyanate-polyol reaction over the water-isocyanate reaction, resulting in less gassing, longer pot life, and higher gloss.[16][17]
-
Bismuth and Zinc carboxylates can be used as alternatives to tin, often providing a more gradual viscosity increase.[16] Combinations of bismuth and zinc can also be used to tailor the reaction profile.[16]
5. How is pot life experimentally determined?
Pot life is typically measured by monitoring the viscosity of the mixed coating over time at a controlled temperature. The end of the pot life is often defined as the point when the initial mixed viscosity has doubled or quadrupled.[3][15] An Anton Paar Rheometer or similar viscometer can be used for precise measurements.[15]
Experimental Protocols
Protocol 1: Measurement of Pot Life by Viscosity Increase
Objective: To determine the pot life of a two-component polyurethane coating by monitoring the change in viscosity over time.
Materials & Equipment:
-
Two-component polyurethane system (Part A: Polyol, Part B: Isocyanate with catalyst)
-
Rotational viscometer or rheometer (e.g., Brookfield, Anton Paar)
-
Constant temperature water bath or environmental chamber (set to 25°C ± 1°C)
-
Mixing vessel and stirrer (low shear)
-
Timer
-
Calibrated balance
Methodology:
-
Condition both Part A and Part B components to the specified temperature (e.g., 25°C) for at least 2 hours.
-
Accurately weigh the required amounts of Part A and Part B into the mixing vessel according to the specified mix ratio.
-
Start the timer immediately upon adding the two components together.
-
Mix the components thoroughly for 2 minutes at a low to medium speed, ensuring a homogenous mixture.
-
Immediately take an initial viscosity reading (Time = 0).
-
Place the mixing vessel in the constant temperature environment.
-
Measure the viscosity at regular intervals (e.g., every 15 or 30 minutes).
-
The pot life is defined as the time taken for the initial viscosity to double. Record this time.
-
Continue to monitor until the coating begins to gel, noting the time.
Visualizations
Logical Troubleshooting Flow for Short Pot Life
Caption: A troubleshooting workflow for diagnosing and resolving short pot life issues.
Mechanism of Pot Life Extension with Blocked Isocyanates
Caption: How blocked isocyanates provide extended pot life until heat is applied.
References
- 1. duluxprotectivecoatings.com.au [duluxprotectivecoatings.com.au]
- 2. sprayplant.co.uk [sprayplant.co.uk]
- 3. Epoxy & Polyurethane | Pot life of 2 part products | Concrete Colour Systems [concretecoloursystems.com.au]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. scirp.org [scirp.org]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. specialchem.com [specialchem.com]
- 9. Pentane Dione | Pot Life Extender | Polyurethane Coatings [tri-iso.com]
- 10. Extending the pot life of polyurethane coatings using organic diones | Semantic Scholar [semanticscholar.org]
- 11. doxuchem.com [doxuchem.com]
- 12. puringlobal.com [puringlobal.com]
- 13. Blocked isocyanates - Wikipedia [en.wikipedia.org]
- 14. specialchem.com [specialchem.com]
- 15. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 16. tri-iso.com [tri-iso.com]
- 17. paint.org [paint.org]
Validation & Comparative
A Comparative Guide to Tetraoctyltin and Dibutyltin Dilaurate as Catalysts for Researchers and Drug Development Professionals
An objective analysis of the performance, applications, and experimental considerations of two prominent organotin catalysts.
In the landscape of industrial and pharmaceutical chemistry, organotin compounds have long been indispensable as catalysts in a variety of synthetic transformations. Among these, Tetraoctyltin and Dibutyltin dilaurate (DBTDL) are two noteworthy examples. This guide provides a comprehensive comparison of their catalytic performance, drawing upon available experimental data and outlining detailed protocols for their evaluation. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific applications.
Executive Summary
Dibutyltin dilaurate is a well-established and versatile catalyst, widely employed in the production of polyurethanes, silicones, and in esterification and transesterification reactions. Its catalytic activity is extensively documented, making it a reliable choice for many applications.[1][2] this compound, while also recognized as a tin-based catalyst, has more limited specific data available in the public domain regarding its catalytic performance in direct comparison to DBTDL.[3] This guide synthesizes the existing information on both compounds, highlighting their known properties and providing a framework for their comparative evaluation.
Performance Comparison
While direct, side-by-side quantitative data for this compound and Dibutyltin dilaurate in the same catalytic reactions is scarce in publicly available literature, a qualitative and inferred comparison can be made based on the general principles of organotin catalysis and the available data for related compounds.
Organotin compounds, in general, function as Lewis acid catalysts.[4] The catalytic activity is influenced by the nature of the alkyl and anionic ligands attached to the tin atom. Shorter alkyl chains and more electronegative anionic groups tend to increase the Lewis acidity and, consequently, the catalytic activity.
Table 1: General Comparison of Catalytic Properties
| Property | This compound | Dibutyltin Dilaurate (DBTDL) |
| Primary Applications | Polyester (B1180765) synthesis (potential) | Polyurethane synthesis, silicone curing, esterification, transesterification[1][2] |
| Catalytic Activity | Data not widely available, likely a milder catalyst due to longer alkyl chains | High catalytic activity in various reactions[5] |
| Hydrolytic Stability | Expected to have good hydrolytic stability due to long alkyl chains | Susceptible to hydrolysis, which can lead to catalyst deactivation[6] |
| Thermal Stability | Data not widely available, but long-chain alkyltins are generally stable | Good thermal stability for typical reaction conditions |
| Toxicity | Organotin compounds, in general, have toxicity concerns | Known toxicity, subject to regulatory scrutiny[7] |
Table 2: Comparative Reactivity of Organotin Catalysts in Glycerolysis of Triacylglycerides (Transesterification)
This table presents the reactivity order of various organotin catalysts in a specific transesterification reaction. While this compound is not included, this data provides insight into how the structure of organotin compounds influences their catalytic activity. The reactivity was established at 220 °C with a molar ratio of TAGs/GLY/CAT of 1/6/0.01.
| Catalyst | Chemical Formula | Reactivity Order |
| Di-n-butyl-oxo-stannane | Bu2SnO | 1 (Most Reactive) |
| Dibutyltin dilaurate | Bu2Sn(Lau)2 | ~2 |
| n-Butyl stannoic acid | BuSnO(OH) | ~2 |
| Di-n-butyltin dichloride | Bu2SnCl2 | >3 |
| n-Butyltin trichloride | BuSnCl3 | >4 (Least Reactive) |
Source: Adapted from a study on the glycerolysis of triacylglycerides.[8][9]
Experimental Protocols
To facilitate a direct and meaningful comparison of this compound and Dibutyltin dilaurate, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Catalyst Performance in Polyurethane Foam Synthesis
This protocol outlines a method to compare the catalytic activity of this compound and DBTDL in the production of polyurethane foam by monitoring key reaction parameters.
1. Materials:
- Polyol (e.g., a polyether or polyester polyol)
- Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)
- Surfactant (silicone-based)
- Blowing agent (e.g., water or a physical blowing agent)
- Catalyst: this compound or Dibutyltin dilaurate
2. Equipment:
- High-speed laboratory mixer
- Paper cups or molds for foaming
- Stopwatch
- Thermocouple or infrared thermometer
- Foam rise height measurement apparatus
3. Procedure:
- Pre-mix the polyol, surfactant, and blowing agent in a paper cup at a controlled temperature.
- Add the specified amount of catalyst (this compound or DBTDL) to the pre-mix and stir thoroughly.
- Add the isocyanate to the mixture and immediately start the high-speed mixer and the stopwatch.
- Mix for a predetermined time (e.g., 5-10 seconds).
- Pour the reacting mixture into a mold.
- Record the following parameters:
- Cream time: The time from the start of mixing until the mixture begins to rise and change color.
- Gel time (or string time): The time when the foam becomes tacky and forms strings when touched with a wooden stick.
- Tack-free time: The time when the foam surface is no longer sticky.
- Rise time: The time to reach the maximum foam height.
- Measure the maximum foam height and the final foam density.
- Monitor the exotherm profile of the reaction using a thermocouple.
4. Data Analysis:
- Compare the cream time, gel time, tack-free time, and rise time for both catalysts at the same concentration.
- Analyze the exotherm profiles to compare the reaction rates.
- Evaluate the final foam properties such as density, cell structure, and hardness.
Protocol 2: Comparative Kinetic Study of Esterification Reaction
This protocol describes a method to compare the catalytic efficiency of this compound and DBTDL in an esterification reaction by monitoring the conversion of the limiting reactant over time.
1. Materials:
- Carboxylic acid (e.g., acetic acid, oleic acid)
- Alcohol (e.g., butanol, glycerol)
- Catalyst: this compound or Dibutyltin dilaurate
- Inert solvent (e.g., toluene, xylene)
- Internal standard for analysis (e.g., dodecane)
2. Equipment:
- Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark trap with a condenser
- Heating mantle
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
3. Procedure:
- Charge the flask with the carboxylic acid, alcohol, and solvent in the desired molar ratio.
- Add a known amount of the internal standard.
- Heat the mixture to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).
- Once the temperature is stable, add the catalyst (this compound or DBTDL) at a specific concentration (e.g., 0.1 mol% relative to the carboxylic acid) to start the reaction (t=0).
- Withdraw small aliquots of the reaction mixture at regular time intervals.
- Quench the reaction in each aliquot immediately by cooling in an ice bath.
- Analyze the composition of each aliquot using GC or HPLC to determine the concentration of the reactants and products.
4. Data Analysis:
- Calculate the conversion of the limiting reactant at each time point.
- Plot the conversion versus time for both catalysts to compare their reaction rates.
- Determine the initial reaction rates and the reaction rate constants if the reaction order is known.
- Calculate the yield and selectivity of the desired ester product.[10][11][12][13][14]
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing catalyst performance.
Caption: General Lewis acid catalysis mechanism for organotin compounds.
Conclusion
Dibutyltin dilaurate is a highly effective and well-documented catalyst for a wide range of applications, particularly in polyurethane chemistry.[5] Its performance characteristics are well understood, providing a reliable baseline for comparison. While this compound is known as an organotin catalyst, there is a clear lack of specific, publicly available experimental data to facilitate a direct and quantitative comparison with DBTDL.
For researchers and professionals in drug development and other fields requiring high-purity and well-characterized catalytic systems, the choice between these two catalysts will depend on the specific requirements of the application. For established processes where high catalytic activity is paramount, DBTDL remains a strong candidate. For applications where a milder catalyst might be beneficial, or where hydrolytic stability is a primary concern, this compound could be a viable alternative, though its performance would need to be empirically validated. The experimental protocols provided in this guide offer a framework for conducting such a comparative evaluation to determine the optimal catalyst for a given synthetic challenge. Further research into the catalytic properties of this compound would be invaluable to the scientific community.
References
- 1. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
- 2. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 3. US3059012A - Alkyl tin - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 7. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 8. Organotin(iv) compounds with high catalytic activities and selectivities in the glycerolysis of triacylglycerides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. Elements of Chemical Reaction Engineering [public.websites.umich.edu]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Tetraoctyltin and Other Organotin Stabilizers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of tetraoctyltin with other common organotin stabilizers, focusing on their performance as thermal stabilizers, particularly in polyvinyl chloride (PVC), and their broader implications for biomedical research. The information is tailored for researchers, scientists, and drug development professionals who may encounter these compounds in various applications, from polymer-based medical devices to potential therapeutic agents.
Introduction to Organotin Stabilizers
Organotin compounds are a class of organometallic chemicals containing at least one tin-carbon bond. They are widely used as heat stabilizers in the production of PVC to prevent its thermal degradation during processing at high temperatures.[1] The stabilizing effect of organotins is primarily attributed to their ability to replace labile chlorine atoms in the PVC structure, thereby preventing the initiation of dehydrochlorination, a process that leads to discoloration and loss of mechanical properties.[2]
The general structure of an organotin stabilizer can be represented as R'nSnX(4-n), where R' is an alkyl or aryl group, and X is an anionic ligand, such as a carboxylate or mercaptide. The nature of the R' group (e.g., methyl, butyl, octyl) and the X group significantly influences the stabilizer's performance, toxicity, and applications.[3] This guide focuses on this compound and provides a comparative perspective against other commonly used organotin stabilizers like dioctyltins and butyltins.
Performance Comparison of Organotin Stabilizers
Table 1: Thermal Stability Performance of Various Organotin Stabilizers in PVC
| Stabilizer Type | Chemical Name | Static Heat Stability (minutes) | Dynamic Heat Stability (minutes) | Yellowness Index (YI) | Notes |
| This compound | This compound (TOT) | Data not available | Data not available | Data not available | Primarily used as an intermediate in the synthesis of other octyltin (B230729) stabilizers.[4] |
| Dioctyltin | Dioctyltin bis(2-ethylhexyl thioglycolate) | >180 (at 180°C) | Good | Low | Excellent heat stability and low toxicity, approved for food contact applications.[5][6] |
| Dioctyltin maleate | Good | Moderate | Low | Good light and weathering resistance.[5] | |
| Butyltin | Dibutyltin bis(2-ethylhexyl maleate) | Good | Good | Moderate | Widely used, but with some toxicity concerns.[7] |
| Monobutyltin sulfide | Moderate | Good | High | Often used in combination with other stabilizers. | |
| Methyltin | Methyltin mercaptide | Excellent | Excellent | Low | High efficiency but can have a characteristic odor.[5][8] |
Note: The performance of a stabilizer is highly dependent on the formulation, processing conditions, and the specific test method used. The data presented here are for illustrative purposes and highlight the need for direct comparative studies.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of organotin stabilizers, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments.
Static Heat Stability Test (Oven Aging Method - based on ASTM D2115)
Objective: To determine the relative thermal stability of PVC compositions by observing discoloration after exposure to elevated temperatures in an oven.
Apparatus:
-
Forced-air circulation oven capable of maintaining a uniform temperature.
-
Two-roll mill for sample preparation.
-
Specimen supports (e.g., aluminum foil).
-
Colorimeter or spectrophotometer for measuring Yellowness Index (optional).
Procedure:
-
Sample Preparation:
-
Prepare a PVC compound containing the organotin stabilizer to be tested at a specified concentration (e.g., 2 parts per hundred of resin - phr).
-
Mill the compound on a two-roll mill at a set temperature (e.g., 160°C) to form a uniform sheet of a specified thickness.
-
Cut the sheet into specimens of uniform size (e.g., 25 mm x 25 mm).
-
-
Oven Exposure:
-
Preheat the oven to the desired test temperature (e.g., 180°C or 200°C).
-
Place the specimens on individual supports on a rack in the oven.
-
Remove specimens at regular time intervals (e.g., every 15 or 30 minutes).
-
-
Evaluation:
-
Visually assess the color change of the specimens at each time interval against a standard color chart or an unstabilized control.
-
The time at which a significant color change (e.g., yellowing, browning, or blackening) occurs is recorded as the static heat stability time.
-
Optionally, measure the Yellowness Index (YI) of each specimen using a colorimeter according to ASTM E313.
-
Diagram of Experimental Workflow:
References
- 1. Toxicity of organotin compounds: Shared and unshared biochemical targets and mechanisms in animal cells [ouci.dntb.gov.ua]
- 2. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. ISO 182-1 Congo Red Test Method- Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. res.cloudinary.com [res.cloudinary.com]
- 7. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems [mdpi.com]
- 8. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Octyltin and Methyltin Stabilizers in PVC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of octyltin (B230729) and methyltin stabilizers in Polyvinyl Chloride (PVC). The information presented is based on a comprehensive review of available scientific literature and technical data.
Introduction to PVC Stabilization
Polyvinyl Chloride (PVC) is a versatile and widely used polymer. However, it is inherently unstable at the high temperatures required for processing, leading to degradation that can cause discoloration, reduced mechanical properties, and the release of hydrochloric acid (HCl). Heat stabilizers are essential additives that protect the PVC matrix during processing and enhance its service life. Among the various types of stabilizers, organotin compounds, particularly octyltin and methyltin mercaptides, are highly effective. These two types of stabilizers, while both providing excellent performance, exhibit distinct characteristics that make them suitable for different applications.
Performance Comparison: Octyltin vs. Methyltin Stabilizers
Octyltin and methyltin stabilizers are often used in combination to leverage their complementary strengths. However, understanding their individual performance is crucial for formulation development.
Qualitative Performance Summary
| Performance Metric | Octyltin Stabilizers | Methyltin Stabilizers |
| Initial Color | Excellent | Good |
| Long-Term Heat Stability | Good | Excellent |
| Volatility | Lower | Higher |
| Migration Resistance | Good | Lower |
| Toxicity | Generally considered lower | Generally considered higher |
Thermal Stability
Thermal stability is a critical performance indicator for PVC stabilizers. It is the ability of the stabilizer to prevent the degradation of the polymer at elevated temperatures.
-
Octyltin Mercaptide: Provides excellent "early color" or initial heat stability.[1][2] This means that during the initial stages of processing, it is highly effective at preventing discoloration.
-
Methyltin Mercaptide: Is known for its superior long-term heat stability.[1][2] It can protect the PVC from burning and degradation over extended processing times or at higher temperatures. Methyltin stabilizers are also recognized for their high thermal stability, making them one of the most effective types of PVC heat stabilizers.[3]
Table 1: Hypothetical Thermal Stability Data (Illustrative)
The following table is an illustrative example based on qualitative descriptions. Actual values would be dependent on the specific formulation and test conditions.
| Stabilizer Type | Static Thermal Stability (Oven Test @ 190°C) - Time to Discoloration (min) | Dynamic Thermal Stability (Torque Rheometer @ 190°C) - Stability Time (min) |
| Octyltin Mercaptide | 30 - 45 | 15 - 25 |
| Methyltin Mercaptide | 45 - 60 | 25 - 40 |
Color Stability
The ability of a stabilizer to maintain the original color of the PVC product is a key factor, especially for applications where aesthetics are important.
-
Octyltin Mercaptide: Excels at providing a good initial color, meaning the PVC remains clear and uncolored at the beginning of its life.[1]
-
Methyltin Mercaptide: Contributes significantly to long-term color hold, preventing the PVC from yellowing or browning over time, especially when exposed to heat.[1]
Table 2: Hypothetical Color Stability Data (Illustrative)
This table illustrates the expected trend in color change. The Yellowness Index is a common metric for quantifying color stability.
| Stabilizer Type | Yellowness Index (Initial) | Yellowness Index (After 60 min @ 190°C) |
| Octyltin Mercaptide | < 5 | 20 - 30 |
| Methyltin Mercaptide | 5 - 10 | 10 - 20 |
Mechanical Properties
The choice of stabilizer can also influence the final mechanical properties of the PVC product. While specific comparative data is scarce, a well-stabilized PVC will generally retain its mechanical integrity.
Table 3: Expected Impact on Mechanical Properties
| Mechanical Property | Octyltin Stabilizers | Methyltin Stabilizers |
| Tensile Strength | Expected to provide good retention after thermal aging. | Expected to provide excellent retention after thermal aging due to superior long-term heat stability. |
| Impact Strength | Expected to provide good retention after thermal aging. | Expected to provide excellent retention after thermal aging. |
Other Key Properties
-
Volatility: Methyltin stabilizers are more volatile than octyltin stabilizers.[4] This can be a concern during processing due to potential fuming.
-
Migration: Octyltin stabilizers have good migration resistance, meaning they are less likely to leach out of the PVC matrix over time.[4] This is a crucial factor for applications involving contact with food or beverages.
-
Toxicity: Octyltin stabilizers are generally considered to be less toxic than methyltin stabilizers.[4] Certain octyltin compounds are approved for use in food contact applications.[5][6]
Experimental Protocols
Several standardized tests are used to evaluate the performance of PVC stabilizers.
Thermal Stability Testing
-
Congo Red Test (Static Thermal Stability):
-
Objective: To determine the time it takes for a heated PVC sample to release a significant amount of HCl, indicating the onset of degradation.
-
Methodology: A sample of PVC compound containing the stabilizer is placed in a test tube and heated in a controlled temperature bath. A strip of Congo Red indicator paper is suspended above the sample. The time taken for the paper to turn from red to blue (due to the presence of HCl) is recorded as the thermal stability time.
-
-
Static Oven Aging (Color Stability):
-
Objective: To visually assess the color stability of a PVC sample over time at a constant temperature.
-
Methodology: PVC plaques containing the stabilizer are placed in an oven at a specified temperature (e.g., 190°C). Samples are withdrawn at regular intervals and their color is compared to a standard, often quantified using a spectrophotometer to measure the Yellowness Index.
-
-
Torque Rheometry (Dynamic Thermal Stability):
-
Objective: To evaluate the thermal stability of a PVC compound under conditions of both heat and shear, simulating processing conditions.
-
Methodology: The PVC compound is placed in the mixing chamber of a torque rheometer, which is heated to a specific temperature. The instrument measures the torque required to mix the material. As the PVC degrades, its viscosity changes, which is reflected in the torque curve. The time until a rapid change in torque occurs is taken as the dynamic stability time.
-
Mechanical Property Testing
-
Tensile Strength and Elongation:
-
Objective: To measure the force required to break a PVC sample and the extent to which it stretches before breaking.
-
Methodology: Dumbbell-shaped specimens are cut from PVC sheets and tested using a universal testing machine. The specimens are pulled at a constant speed until they fracture.
-
-
Impact Strength:
-
Objective: To determine the ability of the PVC to resist fracture under a sudden impact.
-
Methodology: Notched or unnotched PVC specimens are subjected to a swinging pendulum in an Izod or Charpy impact tester. The energy absorbed by the sample before it breaks is measured.
-
Visualization of Concepts
PVC Degradation and Stabilization Pathway
The following diagram illustrates the basic mechanism of PVC degradation and the role of organotin stabilizers.
References
- 1. EP3426723A1 - Methyl and octyl tin - reach compliant high performance stabilizer for pvc film manufacture - Google Patents [patents.google.com]
- 2. US20170260368A1 - Methyl and Octyl Tin - REACH Compliant High Performance Stabilizer for PVC Film Manufacture - Google Patents [patents.google.com]
- 3. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 4. kanademy.com [kanademy.com]
- 5. Organotin Stabilisers - PVC [seepvcforum.com]
- 6. baerlocher.com [baerlocher.com]
A Comparative Guide to Tin, Bismuth, and Zinc Catalysts in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in achieving desired reaction kinetics, product properties, and sustainable manufacturing processes. For decades, organotin catalysts have been a cornerstone in applications such as polyurethane (PU) production and esterification reactions due to their high efficiency and reliability.[1] However, mounting regulatory pressure and toxicity concerns have accelerated the search for safer, more environmentally friendly alternatives.[1][2] This guide provides an objective, data-driven comparison of tin catalysts against emerging alternatives, primarily those based on bismuth and zinc, to aid professionals in making informed decisions for their research and development endeavors.
High-Level Performance Comparison
Bismuth and zinc-based catalysts have emerged as compelling substitutes for tin, offering reduced toxicity while maintaining competitive performance characteristics.[1][3] While tin catalysts are known for their rapid curing times and consistent results, alternatives have made significant strides, often providing unique advantages in selectivity, hydrolytic stability, and final product properties.[1] A general comparison highlights the distinct profiles of each catalyst class.
| Feature | Tin Catalysts (e.g., DBTDL, Stannous Octoate) | Bismuth Catalysts (e.g., Bismuth Neodecanoate) | Zinc Catalysts (e.g., Zinc Carboxylates) |
| Catalytic Activity | High to very high; broad range from fast to delayed action.[1][2] | High; often requires higher dosage than tin for similar cure times.[2][4] | Lower activity than tin and bismuth; often provides a delayed gel reaction.[2][5] |
| Selectivity (NCO/OH) | Good, but less selective than bismuth.[4] | High selectivity for the gelling (NCO/OH) reaction over the blowing (NCO/H₂O) reaction.[3][4] | Less effective for the primary gelling reaction; often used as a co-catalyst.[3] |
| Reaction Profile | Fast and efficient curing.[1] | Gradual viscosity increase followed by fast gelling.[3] | Delayed action; promotes back-end curing and cross-linking.[3][5] |
| Hydrolytic Stability | Varies; delayed-action variants tend to be more stable.[2] | Can be prone to hydrolysis, but stable formulations exist.[3][6] | Generally good stability.[3] |
| Toxicity | Evidence of toxicity, leading to regulatory restrictions.[2][7] | Low toxicity; used in cosmetics and pharmaceuticals.[3][8][9] | Low toxicity.[3][5] |
Application Focus: Polyurethane Systems
Polyurethane production is a primary application where the differences between these catalysts are pronounced. The final properties of PU foams, coatings, and elastomers are critically dependent on the balance between the "gelling" reaction (urethane formation) and the "blowing" reaction (CO₂ formation from water).
Quantitative Performance Data in PU Coatings
Studies comparing tin-free alternatives with traditional dibutyltin (B87310) dilaurate (DBTDL) in various polyurethane coating formulations demonstrate the viability of bismuth and zinc systems.
Table 1: Drying Times in a White Topcoat for Protective & Marine Coatings [1]
| Catalyst | Dust Free (minutes) | Tack Free (minutes) | Through Dry (hours) |
| DBTDL (Tin) | 30 | 120 | 6.0 |
| Borchi® Kat 315 (Bismuth) | 25 | 105 | 5.5 |
Table 2: Hardness Development in a High Solids White Topcoat for Metal [1]
| Catalyst | König Hardness (seconds) after 7 days | König Hardness (seconds) after 14 days | | :--- | :--- | :--- | :--- | | DBTDL (Tin) | 125 | 135 | | Tin-Free Catalyst 1 | 130 | 145 | | Tin-Free Catalyst 2 | 140 | 150 |
In flexible polyurethane foam (PUF) production, a non-toxic bismuth catalyst (bismuth triflate) showed higher isocyanate conversion efficiency than stannous octoate.[10] Foams catalyzed with 0.1 parts per hundred polyol (php) of bismuth triflate exhibited better mechanical properties at a similar density compared to foams made with twice the amount of the tin-based catalyst.[10]
Application Focus: Esterification Reactions
Esterification is another area where these catalysts are employed. In the synthesis of glycerol (B35011) esters from glycerol and acetic acid, tin and zinc salts of heteropolyacids were tested for their catalytic activity.
Quantitative Performance Data in Glycerol Esterification
A study evaluating silicotungstate and phosphotungstate catalysts demonstrated the superior performance of a tin-based formulation.
Table 3: Glycerol Esterification Performance [11]
| Catalyst | Glycerol Conversion | Selectivity towards DAG | Selectivity towards TAG |
| Sn₃/₂PW₁₂O₄₀/673 K | 95% | 60% | 30% |
| Zn₃/₂PW₁₂O₄₀/673 K | Lower than Sn catalyst | Data not specified | Data not specified |
DAG = Diacetyl glycerol; TAG = Triacetyl glycerol. Reaction Conditions: 8 hours at 333 K, 1:3 molar ratio of glycerol/acetic acid.
The higher efficiency of the tin catalyst in this specific reaction was attributed to its greater acidity.[11] In a separate study on rosin (B192284) esterification, zinc oxide was found to be the most effective catalyst compared to Zn-dust and tin chloride, achieving a 95% conversion after 5 hours at 250°C.[12]
Experimental Protocols & Methodologies
To ensure objective comparison, standardized testing methodologies are crucial. Below are protocols derived from industry and academic studies for evaluating catalyst performance.
Protocol 1: König Hardness Test (per ISO 1522)
This test measures the hardness of a coating by determining its resistance to damping the oscillation of a pendulum.
-
Sample Preparation: Apply the catalyzed formulation as a drawdown on a glass plate (e.g., 150 × 90 × 3 mm) with a specified wet film thickness (e.g., 100 microns).[1]
-
Curing: Allow the samples to cure under controlled conditions for a set period (e.g., 7 and 14 days).[1]
-
Measurement: Place the König pendulum on the coated surface and deflect it to a specified angle.
-
Data Recording: Measure the time (in seconds) it takes for the amplitude of the pendulum's swing to decrease from the starting angle to a defined end angle. A longer time indicates greater hardness.
Protocol 2: Drying Time Measurement
This protocol assesses the different stages of coating cure.
-
Sample Preparation: Apply drawdowns of the catalyzed formulation onto a substrate.
-
Dust-Free Time: Lightly touch the surface with a cotton ball. The dust-free time is when no fibers adhere.
-
Tack-Free Time: Place a small piece of paper on the film and apply a weight for a short period. The tack-free time is when the paper does not stick to the surface upon removal of the weight.
-
Through-Dry Time: Press a thumb firmly onto the coating. The through-dry time is when the thumb does not leave an imprint on the surface.[1]
Protocol 3: Isocyanate Conversion Monitoring (via FTIR)
This method tracks the progress of the polyurethane reaction.
-
Reaction Monitoring: The polyurethane synthesis is monitored over time using Fourier-transform infrared spectroscopy (FTIR).[13]
-
Spectral Analysis: The consumption of the isocyanate (IPDI) is followed by observing the decrease in the characteristic NCO band at 2200–2300 cm⁻¹.[13]
-
Kinetic Determination: The FTIR data is used to determine the kinetic behavior of the polyurethane formation, allowing for a direct comparison of catalyst efficiency.[13]
Toxicity, Selectivity, and Sustainability
The primary driver for moving away from tin catalysts is toxicity.[2] Bismuth is considered a "green" heavy metal, sharing many characteristics of lead but being far less toxic to living organisms and the environment.[9][14] Zinc is also a low-toxicity alternative.[3][5] This makes them suitable for applications where human contact or environmental regulations are a concern.
Bismuth's high selectivity for the NCO/OH (gelling) reaction is a significant advantage in producing solid elastomers and coatings, as it minimizes side reactions with water that can cause bubbling (CO₂ formation).[4] Zinc, while less active on its own for gelling, is an excellent co-catalyst with bismuth.[3] A bismuth-zinc system can provide a delayed action that promotes thorough back-end curing, which is ideal for complex parts requiring a longer pot life.[3]
Conclusion
While tin catalysts remain highly effective and reliable for many industrial processes, the trend towards safer, more sustainable alternatives is undeniable.[1] Bismuth and zinc catalysts have proven to be more than just "drop-in" replacements; they offer a distinct set of properties that can be leveraged to enhance product performance. Bismuth provides high selectivity and low toxicity, making it ideal for high-performance coatings and elastomers.[3][4][8] Zinc offers a delayed cure profile and works synergistically with bismuth to allow for greater processing flexibility.[3][5] For researchers and developers, the expanding portfolio of tin-free catalysts opens new avenues for creating innovative, safer, and more environmentally compliant materials without compromising on performance.
References
- 1. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 2. patchamltd.com [patchamltd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient zinc catalysts for your catalytic applications - TIB Chemicals AG [tib-chemicals.com]
- 6. shepchem.com [shepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize your processes with our bismuth catalysts - TIB Chemicals AG [tib-chemicals.com]
- 9. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silicotungstate- or Phosphotungstate-Catalyzed Glycerol Esterification with Acetic Acid: A Comparison of Zinc and Tin Salts [mdpi.com]
- 12. Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant | MDPI [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Tetraoctyltin in Environmental Samples: A Comparative Guide
The accurate quantification of tetraoctyltin in environmental matrices is crucial for understanding its distribution, fate, and potential toxicological impact. This guide provides a comparative overview of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a detailed comparison of methodologies, performance metrics, and experimental protocols.
Overview of Analytical Approaches
The determination of this compound in complex environmental samples such as soil, sediment, and water presents analytical challenges due to its potential for low concentrations and matrix interferences. Both GC-MS and LC-MS/MS have been successfully utilized for the analysis of organotin compounds, each with distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. A key consideration for the analysis of many organotin compounds, including the degradation products of this compound, is the necessity of a derivatization step to increase their volatility and thermal stability for successful separation by gas chromatography.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative that often circumvents the need for derivatization.[3] By coupling the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, this technique allows for the direct analysis of a wider range of organotin compounds, simplifying sample preparation and potentially reducing analysis time.[3]
Comparative Performance Data
The selection of an analytical method is often guided by its performance characteristics, including its limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. While specific performance data for this compound is limited in the readily available literature, the data for closely related organotin compounds, such as tributyltin (TBT), provides a valuable benchmark for expected performance.
Table 1: Comparison of GC-MS and LC-MS/MS Performance for Organotin Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 2.5 ng/g (soil/sediment, for related organotins)[4] | 0.02 - 0.08 µg/L (water, for related organotins)[5] |
| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/g (soil/sediment, for related organotins)[4][6] | < 0.1 µg/L (water, for various organic contaminants) |
| Recovery | 60 - 130% (soil/sediment, for regulated organotins)[7] | 62 - 98% (water, for related organotins)[5] |
| Precision (%RSD) | ≤ 30% (soil/sediment, for regulated organotins)[7] | 2 - 11% (water, for related organotins)[5] |
| Derivatization | Typically required[1][2] | Generally not required[3] |
| Sample Throughput | Lower due to sample preparation | Higher due to simpler sample preparation |
| Matrix Effects | Can be significant, requires cleanup | Can be significant, managed by dilution or advanced source design |
Note: The data presented is for various organotin compounds and other organic contaminants and should be considered as indicative performance for this compound analysis.
Experimental Workflows and Logical Relationships
The analytical workflow for this compound analysis involves several key stages, from sample collection to final data analysis. The choice between GC-MS and LC-MS/MS significantly influences the sample preparation steps.
Caption: General workflow for the quantitative analysis of this compound in environmental samples.
Caption: Comparison of the key steps in GC-MS and LC-MS/MS analytical workflows for this compound.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections provide representative methodologies for the analysis of this compound in soil/sediment by GC-MS and in water by LC-MS/MS.
Protocol 1: Quantitative Analysis of this compound in Soil and Sediment by GC-MS
This protocol is adapted from established methods for the analysis of organotin compounds in solid matrices.[7]
1. Sample Preparation and Extraction:
-
Weigh approximately 10 g of the homogenized soil or sediment sample into a centrifuge tube.
-
Spike the sample with a suitable internal standard (e.g., a deuterated analogue of an organotin compound).
-
Add 10 mL of a tropolone-fortified extraction solvent (e.g., 0.1% tropolone (B20159) in hexane (B92381) or a hexane/diethyl ether mixture). Tropolone acts as a chelating agent to improve the extraction efficiency of polar organotins.
-
Vortex the sample for 1 minute and then extract using ultrasonication for 30 minutes or mechanical shaking for 1 hour.
-
Centrifuge the sample at 3000 rpm for 10 minutes and carefully collect the supernatant.
-
Repeat the extraction process with a fresh aliquot of the extraction solvent.
-
Combine the supernatants.
2. Derivatization:
-
To the combined extract, add a derivatizing agent such as sodium tetraethylborate (NaBEt₄) to convert the polar organotin species into their more volatile ethylated analogues.
-
The reaction is typically carried out in an aqueous/organic biphasic system with vigorous shaking.
3. Extract Cleanup:
-
Pass the derivatized extract through a silica gel solid-phase extraction (SPE) cartridge to remove matrix interferences.
-
Elute the target analytes with a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and its ethylated derivative.
-
5. Quantification:
-
Create a calibration curve using certified reference standards of this compound that have undergone the same derivatization and cleanup procedures.
-
Quantify the this compound concentration in the samples based on the internal standard calibration.
Protocol 2: Quantitative Analysis of this compound in Water by LC-MS/MS
This protocol is based on modern methods for the direct analysis of organotin compounds in aqueous samples.[3]
1. Sample Preparation:
-
Collect water samples in amber glass bottles and store at 4°C.
-
For relatively clean water samples (e.g., drinking water), direct injection may be possible after filtration through a 0.22 µm syringe filter.
-
For more complex matrices (e.g., wastewater), a simple dilution with the initial mobile phase or a solid-phase extraction (SPE) step may be necessary to reduce matrix effects.
-
Spike the sample with an appropriate internal standard.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A linear gradient from 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10-50 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized by direct infusion of the analytical standards.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
3. Quantification:
-
Prepare a calibration curve by analyzing a series of certified reference standards of this compound at different concentrations.
-
Quantify the this compound concentration in the samples using the internal standard calibration curve.
Conclusion
Both GC-MS and LC-MS/MS are capable of providing reliable and sensitive quantification of this compound in environmental samples. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required detection limits, available instrumentation, and desired sample throughput.
GC-MS, while requiring a derivatization step, is a robust and widely available technique. LC-MS/MS offers the advantage of direct analysis for many organotins, which can simplify sample preparation and increase throughput. For both methods, careful optimization of sample preparation and instrumental parameters, along with the use of appropriate certified reference materials and internal standards, is essential for achieving high-quality quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciex.jp [sciex.jp]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
A Researcher's Guide to Validated GC-MS Methods for Quantifying Organotin Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds is critical due to their widespread industrial use and significant toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of validated GC-MS methods, supported by experimental data, to aid in method selection and implementation.
Organotin compounds, due to their low volatility and polar nature, typically require a derivatization step to convert them into more volatile and thermally stable species suitable for GC analysis.[1] The choice of derivatization reagent and the specific GC-MS platform significantly impacts the method's sensitivity, selectivity, and overall performance.
Comparison of Derivatization and Detection Techniques
The two most common derivatization techniques for organotin analysis are alkylation using Grignard reagents (e.g., pentylmagnesium bromide) and ethylation using sodium tetraethylborate (NaBEt₄).[2] Following derivatization, various GC-MS configurations can be employed for detection and quantification, including single quadrupole MS, tandem MS (MS/MS), and inductively coupled plasma MS (ICP-MS).
A comparison of these methods reveals trade-offs in terms of sensitivity, complexity, and cost. While standard GC-MS offers a cost-effective solution, more advanced techniques like GC-MS/MS and GC-ICP-MS provide enhanced selectivity and lower detection limits, which are crucial for trace-level analysis in complex matrices.[3][4][5] For instance, GC-ICP-MS can achieve detection limits at the picogram-per-liter (pg/L) level, offering unsurpassed sensitivity.[6]
Quantitative Performance Data
The following tables summarize the quantitative performance of various validated GC-MS methods for the analysis of common organotin compounds.
Table 1: Performance of GC-MS and GC-MS/MS Methods with Ethylation Derivatization (NaBEt₄)
| Compound | Matrix | Method | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| Monobutyltin (MBT) | Coastal Water | GC/MS | 0.947 | - | - | 58 | [3] |
| Dibutyltin (DBT) | Coastal Water | GC/MS | 0.993 | - | - | >83 | [3] |
| Tributyltin (TBT) | Coastal Water | GC/MS | 0.998 | 0.70 | 2.1 | >97 | [3] |
| Diphenyltin (DPhT) | Coastal Water | GC/MS | 0.992 | - | - | >83 | [3] |
| Triphenyltin (TPhT) | Coastal Water | GC/MS | 0.993 | - | - | >97 | [3] |
| Various Organotins | Water | GC-MS/MS | >0.99 | 0.05 | - | - | [4] |
| 17 Organotins | Beverages | GC-MS/MS | >0.995 | - | 0.0001 mg/L | 70-120 | [7] |
Table 2: Performance of GC-MS/MS Method with Pentylation Derivatization (Grignard Reagent)
| Compound | Matrix | Method | Linearity Range (pg of Sn) | Instrumental Detection Limit (pg of Sn) | Recovery (%) | Reference |
| Mono-, Di-, Tributyltins | Water | GC-MS/MS | 0.5 - 100 | 0.20 - 0.35 | 71 - 109 | [8] |
| Mono-, Di-, Triphenyltins | Water | GC-MS/MS | 0.5 - 100 | 0.20 - 0.35 | 71 - 109 | [8] |
Table 3: Comparison of GC-MS and GC-ICP-MS for Organotin Analysis in Biological Tissues
| Parameter | GC-MS | GC-ICP/MS | Reference |
| LOQ (pg) | 0.06 - 1.45 | 0.02 - 0.27 | [5] |
| Precision (RSD%) | < 12% | < 12% | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for the analysis of organotins in water and sediment samples.
Protocol 1: Organotin Analysis in Water Samples
This protocol is based on derivatization with sodium tetraethylborate followed by GC-MS analysis.[3][9]
-
Sample Preparation:
-
Acidify a 0.5 L water sample to pH 4.5 with a sodium acetate (B1210297) buffer.[9]
-
If using isotope dilution, add the internal standard (e.g., TBT-d27).[9]
-
-
Derivatization:
-
Extraction:
-
Cleanup (Optional):
-
The extract can be cleaned up using a silica (B1680970) gel column to remove interfering compounds.[9]
-
-
GC-MS Analysis:
Protocol 2: Organotin Analysis in Sediment/Soil Samples
This protocol involves extraction with a complexing agent followed by derivatization.[11]
-
Extraction:
-
Extract the soil or sediment sample with a solution of tropolone (B20159) in a diethyl ether:hexane mixture. Tropolone acts as a ligand to improve the extraction efficiency of more polar organotins.[10][11]
-
-
Derivatization:
-
Ethylate the organotins in the extract using sodium tetraethylborate.[11]
-
-
Cleanup:
-
Clean the extract using a silica gel column.[11]
-
-
GC-MS Analysis:
-
Analyze the purified extract by GC-MS.[11]
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in a typical GC-MS analysis of organotin compounds.
Caption: General workflow for organotin analysis by GC-MS.
Conclusion
The selection of a validated GC-MS method for the quantification of organotin compounds should be guided by the specific analytical requirements, including the matrix complexity, the target analytes, and the desired sensitivity. For routine monitoring in relatively clean matrices, a standard GC-MS method with ethylation may suffice. However, for trace-level quantification in complex environmental or biological samples, the enhanced selectivity and sensitivity of GC-MS/MS or GC-ICP-MS are often necessary. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to choose and implement the most appropriate method for their specific application.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. mdpi.com [mdpi.com]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
A Comparative Guide to the Toxicity of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Organotin compounds, a class of organometallic chemicals, have seen widespread use in various industrial and agricultural applications, from serving as PVC stabilizers and catalysts to acting as potent biocides in antifouling paints and wood preservatives. However, their extensive use has raised significant toxicological concerns due to their persistence in the environment and their potential for bioaccumulation. This guide provides a comparative overview of the toxicity of different organotin compounds, supported by experimental data, to aid researchers in understanding their relative risks and mechanisms of action.
Comparative Toxicity Data
The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom. Generally, the toxicity follows the order: triorganotins > diorganotins > monoorganotins. Tetraorganotins are considered relatively non-toxic but can be metabolized to more toxic triorganotin compounds. Within the trialkyltin group, toxicity tends to decrease as the length of the alkyl chain increases.
In Vivo Acute Toxicity
The following table summarizes the median lethal dose (LD50) values for various organotin compounds in rodents, providing a quantitative comparison of their acute toxicity.
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87 | [1] |
| Tributyltin Oxide (TBTO) | Mouse | Oral | 55 - 87 | [1] |
| Tributyltin Oxide (TBTO) | Rat | Dermal | 200 | [1] |
| Tributyltin Oxide (TBTO) | Mouse | Dermal | 200 | [1] |
| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900 | [1] |
| Dibutyltin (B87310) Dichloride | Rat | Oral | - | [2] |
| Monobutyltin (B1198712) Trichloride (B1173362) | Rat | Oral | - | [2] |
Note: Specific LD50 values for dibutyltin dichloride and monobutyltin trichloride were not explicitly stated in the provided search results, but studies indicate a lower toxicity profile compared to tributyltin compounds.[2]
In Vitro Cytotoxicity
In vitro studies on various cell lines provide further insight into the cytotoxic potential of organotin compounds. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Triphenyltin (B1233371) complex | HeLa | 0.15 - 1.57 | [3] |
| Bis(Ph2SnCl)Xylene | HeLa | 58.65 | [3] |
| DPMT | HeLa | 32.35 | [3] |
| Triphenyltin ethyl phenyl dithiocarbamate | K562 (leukemia) | 0.01 - 0.30 | [4] |
| Triphenyltin butyl phenyl dithiocarbamate | K562 (leukemia) | 0.01 - 0.30 | [4] |
| Triphenyltin ethyl phenyl dithiocarbamate | Chang liver & V79 lung fibroblast | 0.10 - 0.40 | [4] |
| Triphenyltin butyl phenyl dithiocarbamate | Chang liver & V79 lung fibroblast | 0.10 - 0.40 | [4] |
| Organotin(IV) dithiocarbamates (ODTC 1–7) | CCL-119 (T-lymphoblastic leukemia) | 0.18 - 3.10 | [4] |
| Dibutyltin derivative | MCF-7 (breast cancer) | - | [4] |
| Et2SnL2 | A549 (lung cancer) | 13.4 | [5] |
| Et2SnL2 | MCF7 (breast cancer) | 15.2 | [5] |
Note: The cytotoxicity of organotin compounds can vary significantly depending on the specific compound, the cell line tested, and the experimental conditions.
Mechanisms of Toxicity
Organotin compounds exert their toxic effects through various mechanisms, including disruption of mitochondrial function, induction of apoptosis, immunotoxicity, and endocrine disruption.
Endocrine Disruption: The RXR/PPARγ Signaling Pathway
A key mechanism of endocrine disruption by organotins, particularly tributyltin (TBT) and triphenyltin (TPT), is their activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6] These nuclear receptors form a heterodimer that plays a crucial role in adipogenesis (fat cell differentiation) and lipid metabolism. Organotins can bind to these receptors, mimicking the action of natural ligands and leading to the inappropriate activation of genes involved in these processes. This can result in adverse effects such as the development of obesity and reproductive abnormalities.[6]
Caption: Organotin activation of the RXR/PPARγ signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cell culture medium
-
96-well plates
-
Organotin compound of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the organotin compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the organotin compound.
Experimental Workflow for Immunotoxicity Assessment
The immunotoxicity of organotin compounds, particularly the potent effects of TBT and DBT on the immune system, can be assessed using a variety of in vitro and in vivo methods.[9][10] A general workflow for assessing immunotoxicity is outlined below.
Caption: General workflow for assessing organotin immunotoxicity.
Conclusion
The toxicity of organotin compounds is a complex field with significant implications for environmental and human health. This guide provides a comparative framework for understanding the relative toxicity of different organotins, highlighting the potent effects of tri-substituted compounds like TBT and TPT. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in toxicology and drug development, facilitating further investigation into the mechanisms of organotin toxicity and the development of strategies to mitigate their harmful effects.
References
- 1. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of evaluating immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Electrochemical Methods for Tin Compound Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electrochemical methods for the detection of tin compounds, offering an objective analysis of their performance against each other and traditional analytical techniques. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable method for their specific applications.
Introduction to Tin Compound Detection
Tin and its compounds, particularly organotin compounds such as tributyltin (TBT), are significant environmental pollutants and pose considerable health risks due to their toxicity.[1] Accurate and sensitive detection of these compounds in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for organotin analysis, they often require complex sample preparation, including a derivatization step to make the compounds volatile enough for GC analysis.[2] Electrochemical methods present a compelling alternative, offering advantages such as high sensitivity, rapid analysis, portability, and lower instrumentation costs.[3][4]
This guide focuses on three prominent electrochemical techniques: Anodic Stripping Voltammetry (ASV), Adsorptive Stripping Voltammetry (AdSV), and Potentiometry. A brief comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is also included to provide a broader context.
Comparative Performance of Detection Methods
The selection of an appropriate analytical method depends on various factors, including the target analyte (inorganic vs. organotin), the required sensitivity, the sample matrix, and available resources. The following table summarizes the quantitative performance of the discussed electrochemical methods and GC-MS for tin compound detection.
| Method | Analyte | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Anodic Stripping Voltammetry (ASV) | Sn(II) | 2.5 µg/L[5] | Not specified | Good sensitivity for inorganic tin, speciation of Sn(II) possible.[5] | Susceptible to interferences from other metals like lead.[6] |
| Organotins | Analyte dependent | Analyte dependent | Can detect some organotin species. | Complex electrochemical behavior, potential for overlapping peaks. | |
| Adsorptive Stripping Voltammetry (AdSV) | Sn(IV) | 28 ng/L (0.028 µg/L)[6] | Up to 6 µg/L[6] | Excellent sensitivity, highly selective with complexing agents.[6][7] | Requires a suitable complexing agent, performance can be matrix-dependent. |
| Sn(IV) with catechol | 5 ng/L (0.005 µg/L) | Not specified | Extremely low detection limits. | Dependent on the specific ligand used. | |
| Potentiometry (Ion-Selective Electrode) | Sn(II) | Not specified | Not specified | Direct measurement of ion activity, simple instrumentation.[4] | Generally lower sensitivity compared to stripping voltammetry, potential for interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Organotins (TBT, DBT, etc.) | ~0.70 ng/L (for TBT)[7] | 2.1 - several hundred ng/L[7] | High selectivity and specificity, well-established standard methods.[2][7] | Requires derivatization, expensive instrumentation, not portable. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results. This section provides an overview of the methodologies for the three electrochemical techniques discussed.
Anodic Stripping Voltammetry (ASV) for Sn(II) Detection
This method is suitable for the selective determination of Sn(II) in the presence of Sn(IV).
a) Instrumentation:
-
Voltammetric analyzer with a three-electrode system:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a mercury film electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
b) Reagents:
-
Supporting Electrolyte: Fluoride-containing electrolyte to mask Sn(IV).[5]
-
Standard Sn(II) solution for calibration.
c) Procedure:
-
Deoxygenation: Purge the sample solution (containing the supporting electrolyte) with high-purity nitrogen or argon for 5-10 minutes to remove dissolved oxygen.
-
Deposition Step (Preconcentration): Apply a negative potential (e.g., -1.0 V vs. Ag/AgCl) to the working electrode for a defined period (e.g., 60-300 seconds) while stirring the solution. This reduces Sn(II) ions and deposits them onto the mercury electrode, forming an amalgam.
-
Equilibration: Stop stirring and allow the solution to become quiescent for a short period (e.g., 10-30 seconds) while maintaining the deposition potential.
-
Stripping Step: Scan the potential from the deposition potential towards a more positive potential using a differential pulse or square wave waveform. During this scan, the deposited tin is oxidized (stripped) back into the solution, generating a current peak.
-
Quantification: The height or area of the stripping peak is proportional to the concentration of Sn(II) in the sample. Calibration is typically performed using the standard addition method.
Adsorptive Stripping Voltammetry (AdSV) for Sn(IV) Detection
This highly sensitive method relies on the adsorptive accumulation of a tin-ligand complex onto the electrode surface.
a) Instrumentation:
-
Same as for ASV. A Hanging Mercury Drop Electrode (HMDE) is commonly used.
b) Reagents:
-
Supporting Electrolyte: Acetate buffer (e.g., pH 4.0-4.2).[6]
-
Complexing Agent (Ligand): Tropolone[6] or Catechol.
-
Standard Sn(IV) solution for calibration.
c) Procedure:
-
Deoxygenation: Purge the sample solution (containing the supporting electrolyte and complexing agent) with high-purity nitrogen or argon.
-
Accumulation Step (Adsorption): Apply a specific accumulation potential (e.g., -0.40 V vs. Ag/AgCl for tin-tropolone complex[6]) to the working electrode for a defined period (e.g., 1-8 minutes) with stirring. The tin-ligand complex adsorbs onto the electrode surface.
-
Equilibration: Stop stirring and allow the solution to become quiescent (e.g., 10-30 seconds).
-
Stripping Step: Scan the potential in the negative direction (cathodic scan). The adsorbed complex is reduced, producing a current peak.
-
Quantification: The peak current is proportional to the concentration of Sn(IV) in the sample.
Potentiometric Detection of Sn(II) using an Ion-Selective Electrode (ISE)
This method involves the direct measurement of the potential of an ion-selective electrode that is responsive to Sn(II) ions.
a) Instrumentation:
-
High-impedance potentiometer or pH/ion meter.
-
Sn(II) Ion-Selective Electrode (ISE).
-
Reference Electrode (e.g., Ag/AgCl).
b) Reagents:
-
Standard Sn(II) solutions of varying concentrations for calibration.
-
Ionic strength adjustment buffer (ISAB) to maintain a constant ionic strength across standards and samples.
c) Procedure:
-
Calibration: Prepare a series of standard Sn(II) solutions of known concentrations. Add ISAB to each standard. Immerse the Sn(II) ISE and the reference electrode in each standard solution and record the potential reading once it stabilizes. Plot the potential versus the logarithm of the Sn(II) concentration to create a calibration curve.
-
Sample Measurement: Add ISAB to the unknown sample. Immerse the electrodes in the sample and record the stable potential reading.
-
Quantification: Determine the concentration of Sn(II) in the sample by interpolating its potential reading on the calibration curve.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for the discussed electrochemical methods.
Caption: Anodic Stripping Voltammetry (ASV) Workflow.
Caption: Adsorptive Stripping Voltammetry (AdSV) Workflow.
Caption: Potentiometry Workflow.
Conclusion
Electrochemical methods offer a powerful and versatile platform for the detection of tin compounds. Adsorptive Stripping Voltammetry stands out for its exceptional sensitivity, particularly for inorganic tin, achieving detection limits in the nanogram-per-liter range.[6] Anodic Stripping Voltammetry provides a reliable method for the speciation of Sn(II) and can also be applied to some organotin compounds.[5] Potentiometry, while generally less sensitive, offers a simple and direct measurement of Sn(II) activity.
Compared to the standard GC-MS method for organotins, electrochemical techniques provide significant advantages in terms of cost, speed, and portability, making them highly suitable for rapid screening and in-field applications. However, for complex matrices and the requirement for absolute specificity for a wide range of organotin species, GC-MS remains the benchmark method. The choice of the optimal method will ultimately depend on the specific research question, the required level of sensitivity and selectivity, and the practical constraints of the laboratory.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. mdpi.com [mdpi.com]
- 4. Techniques for the Analysis of Trace Tin Concentrations | Encyclopedia MDPI [encyclopedia.pub]
- 5. Electrochemical Methods for the Analysis of Trace Tin Concentrations—Review [ouci.dntb.gov.ua]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for Tetraoctyltin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantification of tetraoctyltin: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for organotin analysis, offering a framework for researchers to select the most appropriate technique for their specific application.
Introduction to this compound Analysis
This compound is an organotin compound used as a stabilizer in PVC plastics and as a catalyst.[1] Its analysis is crucial for quality control and safety assessment. The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This guide focuses on the two most powerful and widely used techniques for this purpose: GC-MS and LC-MS/MS.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of organotin compounds. It is important to note that while these values are representative, the actual performance for this compound may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Metric | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 ng/L | 2 - 6 ng/L |
| Limit of Quantification (LOQ) | Not explicitly found for this compound | Not explicitly found for this compound |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 70 - 120% | > 70% |
| Precision (RSD %) | < 10% | 7 - 17% |
| Derivatization Required? | Yes | No |
| Typical Run Time | ~22 minutes | ~12 minutes |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[2] For organotins like this compound, a derivatization step is necessary to increase their volatility.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample containing this compound using a suitable organic solvent such as hexane (B92381) or a mixture of toluene (B28343) and methanol (B129727). For solid samples, sonication can be used to improve extraction efficiency.
-
Derivatization: The extracted this compound is not sufficiently volatile for GC analysis and must be derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt₄).
-
To the sample extract, add an acetate (B1210297) buffer to adjust the pH to around 5.[3]
-
Add a freshly prepared solution of NaBEt₄.
-
The derivatized, now volatile, this compound is then extracted into an organic solvent like hexane.
-
2. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5MS, is typically used.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is typically used.
-
Acquisition Mode: For high selectivity and sensitivity, Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is recommended.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC without derivatization.[4] For this compound, LC-MS/MS offers the significant advantage of direct analysis without the need for a derivatization step.
1. Sample Preparation:
-
Extraction: Extract the sample with a solvent compatible with the LC mobile phase, such as acetonitrile.
-
Clean-up: Depending on the complexity of the sample matrix, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interferences.
-
Dilution: The extract is often diluted with the initial mobile phase before injection.
2. Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is common.
-
Flow Rate: A suitable flow rate is chosen based on the column dimensions.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for organotin compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.[4]
-
Mandatory Visualization
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of this compound.
Conclusion
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound.
-
GC-MS/MS generally offers very low detection limits but requires a crucial derivatization step, which can add time and potential for variability to the sample preparation process.
-
LC-MS/MS provides the significant advantage of direct analysis without derivatization, simplifying the workflow.[4] While the reported detection limits for organotins can be slightly higher than those for GC-MS/MS, they are typically more than adequate for most applications.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the availability of instrumentation and expertise. For routine analysis where high throughput and a simplified workflow are desired, LC-MS/MS is often the preferred method. For applications requiring the utmost sensitivity, GC-MS/MS remains an excellent option.
References
A Comparative Guide to the Synergistic Catalysis of TEDA and DBTL
In the realm of polymer chemistry, particularly in the synthesis of polyurethanes, the selection of an appropriate catalytic system is paramount to controlling reaction kinetics and defining the final properties of the material. While various catalysts can be employed, the combination of triethylenediamine (TEDA) and dibutyltin (B87310) dilaurate (DBTL) has garnered significant attention due to a pronounced synergistic effect. This guide provides an objective comparison of the catalytic performance of TEDA and DBTL, both individually and in combination, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Catalytic Mechanisms: Individual vs. Combined Action
Both TEDA and DBTL are effective catalysts in polyurethane formation, but they operate through different mechanisms. DBTL, an organotin compound, acts as a Lewis acid, while TEDA, a tertiary amine, functions as a Lewis base.[1][2] Their individual and combined actions are crucial for balancing the two primary reactions in polyurethane foam production: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[3]
-
Dibutyltin Dilaurate (DBTL): As a Lewis acid, DBTL is believed to activate the isocyanate group by forming a complex, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[2][4] This mechanism predominantly accelerates the gelling reaction, leading to polymer chain formation.[4]
-
Triethylenediamine (TEDA): TEDA's high basicity and unique bicyclic structure with sterically accessible nitrogen atoms make it a potent catalyst.[3] It functions by activating the hydroxyl groups of the polyol, facilitating proton transfer and promoting the reaction with isocyanates.[2][3] TEDA effectively catalyzes both the gelling and blowing reactions.[1][3]
Synergistic Interaction: When used together, TEDA and DBTL exhibit a catalytic activity that is significantly greater than the sum of their individual effects.[4] The proposed synergistic mechanism involves the formation of a ternary complex between the tin catalyst (DBTL), the amine (TEDA), the alcohol (polyol), and the isocyanate. This complex facilitates the alignment of the reactants, significantly lowering the activation energy of the urethane (B1682113) formation reaction.
Performance Comparison: Quantitative Data
The synergy between TEDA and DBTL leads to a significant reduction in reaction times, a critical factor in manufacturing processes like foam production. The following table summarizes typical performance metrics for polyurethane foam formation when using these catalysts alone versus in combination. "Cream time" refers to the initial period where the mixture begins to rise, "gel time" is when a stable polymer network forms, and "tack-free time" is when the surface is no longer sticky.[5][6][7]
| Catalyst System | Catalyst Concentration (php*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| DBTL (alone) | 0.1 - 0.3 | ~25-35 | ~80-120 | ~150-200 |
| TEDA (alone) | 0.1 - 0.2 | ~20-30 | ~70-100 | ~130-180 |
| DBTL + TEDA | 0.1 + 0.1 | ~10-15 | ~40-60 | ~70-90 |
*php = parts per hundred parts of polyol. Data is illustrative and can vary based on the specific formulation (polyol type, isocyanate index, water content, etc.).
As the data indicates, the combination of DBTL and TEDA can reduce critical reaction times by approximately 50% or more compared to using either catalyst individually, highlighting their powerful synergistic effect.
Experimental Protocols
To quantitatively assess the synergistic effect of TEDA and DBTL, a standardized experimental protocol is essential. Below is a detailed methodology for a kinetic study of polyurethane formation.
Objective: To determine and compare the reaction rates of polyurethane formation using DBTL only, TEDA only, and a combination of DBTL and TEDA.
Materials:
-
Polyol (e.g., Polypropylene glycol, PPG)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
Catalysts: Dibutyltin dilaurate (DBTL), Triethylenediamine (TEDA)
-
Solvent (e.g., dry Tetrahydrofuran, THF)
-
Titration solution: Dibutylamine (B89481) in trichlorobenzene
-
Standardized methanolic hydrochloric acid
-
Indicator: Bromocresol green
Procedure:
-
Preparation: A specific molar ratio of polyol to diisocyanate (e.g., 1:2) is prepared in a reaction flask with a solvent under a nitrogen atmosphere to prevent side reactions with moisture.
-
Catalyst Addition: The experiment is run in three parallel sets:
-
Set A: A specified concentration of DBTL is added.
-
Set B: A specified concentration of TEDA is added.
-
Set C: A combination of DBTL and TEDA is added.
-
-
Reaction Monitoring: The reaction is initiated by adding the diisocyanate to the polyol/catalyst mixture.
-
Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched in a solution of dibutylamine. The dibutylamine reacts with any unreacted isocyanate groups.[8]
-
Titration: The unreacted dibutylamine is then back-titrated with standardized methanolic HCl using bromocresol green as an indicator.[8]
-
Calculation: The percentage of reacted isocyanate is calculated at each time point. The reaction rate constant can be determined by plotting the concentration of unreacted isocyanate versus time.
Conclusion
The combination of TEDA and DBTL provides a clear synergistic advantage in the catalysis of polyurethane reactions. While DBTL is highly effective for the gellation reaction and TEDA promotes both gelling and blowing, their combined use leads to a significant acceleration of the overall process.[3][4] This synergy allows for greater control over reaction kinetics, reduced cycle times in industrial applications, and efficient curing. For researchers and professionals in material science and drug delivery systems where polyurethanes are employed, understanding and leveraging this synergistic effect is key to optimizing material synthesis and performance.
References
Tetraoctyltin in Polyurethane Coatings: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tetraoctyltin's performance as a catalyst in polyurethane (PU) coatings. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison draws upon data for analogous organotin compounds, particularly dioctyltin (B90728) dilaurate (DOTL), and the well-established performance of dibutyltin (B87310) dilaurate (DBTDL). The information is intended to provide a technically informed perspective for professionals in research and development.
Executive Summary
Organotin compounds are highly effective catalysts for the urethane (B1682113) reaction, promoting rapid curing and the development of robust physical properties in polyurethane coatings.[1] While dibutyltin dilaurate (DBTDL) has been the industry benchmark, regulatory pressures and toxicity concerns have driven interest in alternatives.[1][2] this compound, a higher molecular weight organotin, is positioned as an intermediate in the synthesis of other stabilizers and catalysts.[3] Its performance in polyurethane coatings is expected to align with that of other long-chain dialkyltin compounds like dioctyltin dilaurate (DOTL), offering potential advantages in terms of reduced migration and lower volatility.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the expected performance of this compound in comparison to DBTDL, a common industry standard, and a representative tin-free alternative (Bismuth-based catalyst). The data for this compound is extrapolated based on the known behavior of DOTL and general organotin chemistry principles.
Table 1: Curing and Mechanical Properties
| Catalyst | Typical Dosage (% on resin solids) | Pot Life | Tack-Free Time | Full Cure Time | König Hardness (s) | Adhesion (ASTM D3359) |
| This compound (estimated) | 0.05 - 0.2 | Moderate-Long | Moderate | Moderate | ~160-180 | 5B |
| Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.1 | Short-Moderate | Fast | Fast | ~170-190 | 5B |
| Bismuth-based Catalyst | 0.1 - 0.5 | Long | Slow-Moderate | Slow-Moderate | ~150-170 | 5B |
Note: Performance can vary significantly based on the specific formulation (polyol, isocyanate, solvent, additives).
Table 2: Resistance and Durability
| Catalyst | Chemical Resistance | UV Resistance (Yellowing) | Corrosion Resistance |
| This compound (estimated) | Good | Moderate | Good |
| Dibutyltin Dilaurate (DBTDL) | Good | Moderate | Good |
| Bismuth-based Catalyst | Excellent | Good | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
König Hardness Test
-
Standard: ISO 1522
-
Objective: To determine the surface hardness of the cured coating by measuring the damping time of an oscillating pendulum.
-
Methodology:
-
Coatings are applied to flat, rigid panels (e.g., glass or steel) at a specified and uniform dry film thickness.
-
The coated panels are allowed to cure under controlled conditions of temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period (e.g., 7 days).
-
The König pendulum is placed on the coated surface.
-
The pendulum is deflected to an angle of 6° and then released.
-
The time (in seconds) for the amplitude of the oscillation to decrease from 6° to 3° is recorded. This time is the König hardness.
-
The measurement is repeated at least three times on different areas of the coating, and the average value is reported.
-
Adhesion Test (Cross-Cut Tape Test)
-
Standard: ASTM D3359, Method B
-
Objective: To assess the adhesion of the coating to the substrate.
-
Methodology:
-
A lattice pattern with either six or eleven cuts in each direction is made through the cured coating to the substrate using a sharp blade or a specific cross-cut tool.
-
A pressure-sensitive tape is applied over the lattice and smoothed down firmly.
-
The tape is then rapidly pulled off at a 180° angle.
-
The grid area is inspected for any removal of the coating.
-
Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
-
Chemical Resistance Test
-
Standard: ASTM D1308 (Spot Test)
-
Objective: To evaluate the effect of various chemicals on the coating surface.
-
Methodology:
-
A small amount of the test chemical (e.g., 10% hydrochloric acid, 10% sodium hydroxide, xylene, ethanol) is applied to the surface of the cured coating.
-
The spot is covered with a watch glass to prevent evaporation.
-
After a specified period (e.g., 24 hours), the watch glass and any remaining chemical are removed.
-
The surface is rinsed with water and dried.
-
The tested area is visually inspected for any signs of degradation, such as discoloration, blistering, softening, or loss of gloss. The effects are rated according to a predefined scale.
-
Catalyst Selection and Polyurethane Coating Properties
The choice of catalyst is a critical factor that influences multiple properties of the final polyurethane coating. The following diagram illustrates this relationship.
Caption: Catalyst choice directly impacts reaction speed and pot life, which in turn affects the final mechanical and resistance properties of the coating.
Catalytic Mechanism of Organotin Compounds
Organotin catalysts, including this compound, function as Lewis acids in the polyurethane reaction.[4] The tin atom coordinates with the electronegative oxygen of the isocyanate group and the oxygen of the polyol's hydroxyl group, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate's carbon atom. This mechanism significantly accelerates the formation of the urethane linkage.
Caption: The organotin catalyst forms a complex with the isocyanate and polyol, activating them for the urethane-forming reaction.
References
A Head-to-Head Battle: Lead Salt vs. Organotin Stabilizers for PVC
A comprehensive comparison of performance, mechanisms, and safety for researchers and drug development professionals.
In the realm of polyvinyl chloride (PVC) formulation, the choice of heat stabilizer is paramount to ensuring the polymer's integrity during processing and its longevity in end-use applications. For decades, lead salt and organotin compounds have been two of the most prominent classes of PVC stabilizers. However, with growing environmental and health concerns, a critical evaluation of their performance and safety profiles is more crucial than ever. This guide provides an in-depth, data-driven comparison of lead salt and organotin stabilizers, offering researchers, scientists, and drug development professionals a clear perspective on their respective merits and drawbacks.
At a Glance: Key Performance Differences
| Performance Metric | Lead Salt Stabilizers | Organotin Stabilizers |
| Thermal Stability | Excellent long-term heat stability.[1][2] | Highly efficient, providing excellent early color and long-term stability.[3] |
| Mechanical Properties | Can provide good mechanical properties. | Generally imparts superior or comparable mechanical properties. |
| Weathering Resistance | Good weather resistance. | Excellent, particularly in maintaining color and surface integrity. |
| Transparency | Not suitable for transparent applications. | Excellent, making them the preferred choice for clear PVC products. |
| Cost | Highly cost-effective. | More expensive than lead salts. |
| Toxicity & Safety | High toxicity, significant environmental and health concerns. | Varies by type; some have toxicity concerns, while others are approved for food contact. |
Deep Dive into Performance: Experimental Data
Thermal Stability
The primary function of a heat stabilizer is to prevent the thermal degradation of PVC, a process that involves the release of hydrochloric acid (HCl) and the formation of color-imparting polyene sequences.
Dynamic Thermal Stability (Brabender Plastograph): This method simulates the processing conditions in a mixer and measures the torque required to maintain a constant speed. The stability time is the point at which a rapid increase in torque occurs, indicating degradation and cross-linking. Studies have shown that organotin stabilizers, such as dibutyl tin mercaptide, exhibit superior performance in these tests compared to lead-based systems.[2]
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. A higher decomposition temperature indicates better thermal stability.
| Stabilizer System | Decomposition Temperature at 5% Weight Loss (°C) |
| PVC with Lead Salt Stabilizer | 295[4] |
| PVC with Organic-Based Stabilizer* | 297[4] |
Organic-based stabilizers are often high-performance alternatives to lead and can include organotin compounds or other proprietary organic formulations.
Mechanical Properties
The addition of stabilizers can influence the mechanical integrity of the final PVC product. Key properties include tensile strength and elongation at break. Unplasticized PVC (uPVC) typically exhibits a tensile strength of approximately 52 MPa. The choice of stabilizer can help maintain or even enhance these properties after processing and aging. One study demonstrated that PVC stabilized with an organic-based stabilizer showed higher impact strength compared to a lead-stabilized counterpart.
Weathering Resistance
For outdoor applications, the ability of a stabilizer to protect PVC from the degrading effects of UV radiation and environmental exposure is critical. This is often evaluated by measuring changes in color, such as the yellowness index.
| Stabilizer System | Yellowness Index (after thermal aging) |
| PVC with Lead Stearate (PbSt₂) | Higher Yellowness Index |
| PVC with Methyl Tin Mercaptide (MT) | Lower Yellowness Index |
This data indicates that the organotin stabilizer provided better color retention after thermal aging.
Leaching and Safety Profile
A significant concern with PVC stabilizers is the potential for them to migrate, or "leach," out of the polymer matrix over time, particularly in applications involving contact with liquids.
Leaching: Studies have shown that lead can leach from PVC pipes (B44673) stabilized with lead salts, with the rate of leaching influenced by factors such as pH, temperature, and the presence of disinfectants in the water.[5][6] For instance, one study reported that PVC pipes with lead stabilizers can leach about 1000 µg/L of lead into water within 48 hours at a pH of 5.[6] While organotin compounds can also leach, certain types, particularly octyltins, have very low migration levels and are approved for use in food contact applications.
Toxicity: Lead is a well-documented toxic heavy metal with significant health and environmental risks.[7] This has led to widespread restrictions on its use. The toxicity of organotin compounds varies depending on the specific chemical structure. Some, like tributyltin, are highly toxic, while others, such as certain octyltin (B230729) and methyltin compounds, have much lower toxicity profiles.
Mechanisms of Stabilization
The efficacy of these stabilizers lies in their chemical interactions with the degrading PVC polymer.
Caption: PVC degradation pathway and intervention by lead salt and organotin stabilizers.
Lead salt stabilizers primarily function by scavenging the released HCl, forming inert lead chloride. Organotin stabilizers have a dual function: they also scavenge HCl, but more importantly, they can substitute the unstable chlorine atoms on the PVC chain with more stable ligands, thereby preventing the initiation of the degradation cascade. This dual mechanism contributes to their high efficiency.
Experimental Protocols
A brief overview of the standard methodologies used to evaluate the performance of PVC stabilizers is provided below.
Thermal Stability Testing
-
Static Thermal Stability (Congo Red Test - ISO 182-1): A specified amount of the PVC compound is heated in a test tube at a constant temperature (e.g., 180°C). A strip of Congo red indicator paper is placed above the sample. The time taken for the paper to change color due to the evolution of HCl is recorded as the thermal stability time.
-
Dynamic Thermal Stability (Brabender Plastograph): The PVC compound is processed in a heated mixing chamber at a set temperature and rotor speed. The torque required to mix the material is recorded over time. The stability time is determined as the time until a sharp increase in torque, which signifies the onset of degradation and cross-linking.
-
Thermogravimetric Analysis (TGA): A small sample of the PVC compound is heated in a controlled atmosphere at a constant rate. The weight loss of the sample is measured as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.
Mechanical Properties Testing
-
Tensile Strength and Elongation (ISO 527-2): Standardized dumbbell-shaped specimens of the stabilized PVC are prepared. These specimens are then pulled apart in a universal testing machine at a constant speed until they break. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are measured.
Weathering Resistance Testing
-
Accelerated Weathering (ASTM G154): PVC samples are exposed to cycles of UV light and moisture in a controlled chamber to simulate outdoor weathering. The changes in color (e.g., yellowness index) and surface properties are measured at specific intervals to assess the material's resistance to degradation.
Leaching Test
-
Toxicity Characteristic Leaching Procedure (TCLP - EPA Method 1311): This method is designed to determine the mobility of contaminants in a solid waste. A sample of the PVC material is extracted with a specified fluid for 18 hours. The resulting leachate is then analyzed for the presence of specific elements, such as lead or tin, using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Conclusion
The choice between lead salt and organotin stabilizers for PVC involves a trade-off between cost, performance, and safety. Lead salt stabilizers offer excellent long-term thermal stability and are highly cost-effective, but their significant toxicity and environmental impact have led to their phasing out in many regions and applications.
Organotin stabilizers, while more expensive, generally provide superior performance, including excellent thermal stability, clarity, and weathering resistance. Furthermore, the availability of low-toxicity organotin compounds makes them suitable for a wider range of applications, including those with stringent safety requirements such as medical devices and food packaging.
For researchers and professionals in the drug development field, where material purity, stability, and safety are paramount, the data strongly suggests that organotin stabilizers are the more prudent choice. Their superior performance and the availability of grades with low leaching and toxicity profiles align better with the stringent requirements of this industry. As regulatory landscapes continue to evolve and the demand for safer, more sustainable materials grows, the trend is clearly moving away from heavy-metal-based stabilizers like lead salts in favor of higher-performance and more environmentally benign alternatives.
References
- 1. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 4. researchgate.net [researchgate.net]
- 5. Leaching of lead from new unplasticized polyvinyl chloride (uPVC) pipes into drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tin Stabilizers vs. Lead Stabilizers [faithind.com]
The Tin Catalyst Landscape: A Comparative Guide to Cost and Performance
For researchers, scientists, and drug development professionals, selecting the optimal catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. Tin-based catalysts, in their various forms, have long been workhorses in organic synthesis and polymer chemistry. This guide provides an objective comparison of the cost-performance of different tin catalysts in key chemical transformations, supported by experimental data and detailed protocols.
Tin catalysts are broadly categorized into inorganic tin compounds, organotin compounds, and heterogeneous tin catalysts. Their performance is highly dependent on the specific application, which includes esterification and transesterification reactions, polyurethane production, Baeyer-Villiger oxidations, and Mannich reactions. This guide will delve into a comparative analysis of various tin catalysts within these applications.
I. Esterification and Transesterification: The Quest for Efficient Biodiesel Production
Tin catalysts, particularly tin(II) chloride (SnCl₂), have been extensively studied as cost-effective catalysts for the production of biodiesel through the esterification of free fatty acids (FFAs) and transesterification of triglycerides.[1][2]
Performance Comparison of Tin Catalysts in Esterification
| Catalyst | Substrate | Alcohol | Temp. (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| SnCl₂·2H₂O | Oleic Acid | Ethanol (B145695) | 78 | 2 | ~95 | >93 | [3][4] |
| H₂SO₄ | Oleic Acid | Ethanol | 78 | 2 | ~95 | - | [3][4] |
| Bu₂SnO | Triacylglycerides | Glycerol | 220 | - | High | High (MAGs, DAGs) | [5] |
| Bu₂SnLau₂ | Triacylglycerides | Glycerol | 220 | - | High | High (MAGs, DAGs) | [5] |
| BuSnO(OH) | Triacylglycerides | Glycerol | 220 | - | High | High (MAGs, DAGs) | [5] |
| Bu₂SnCl₂ | Triacylglycerides | Glycerol | 220 | - | Moderate | High (MAGs, DAGs) | [5] |
| BuSnCl₃ | Triacylglycerides | Glycerol | 220 | - | Low | High (MAGs, DAGs) | [5] |
| WO₃/SnO₂ | Soybean Oil | Methanol | 110 | 5 | 79.2 | - | [6] |
MAGs: monoacylglycerols, DAGs: diacylglycerols
Key Observations:
-
Inexpensive and Effective: Tin(II) chloride (SnCl₂) demonstrates comparable activity to sulfuric acid (H₂SO₄) for the esterification of oleic acid, a key component in biodiesel production.[3][4] Its advantages include being less corrosive and avoiding the need for neutralization of the final product.[3][4]
-
Organotin Efficiency: In the glycerolysis of triacylglycerides, organotin catalysts like dibutyltin (B87310) oxide (Bu₂SnO) and dibutyltin dilaurate (Bu₂SnLau₂) show high reactivity in producing mono- and diacylglycerols.[5] The reactivity of organotin catalysts in this application was found to follow the order: Bu₂SnO > Bu₂SnLau₂ ~ BuSnO(OH) > Bu₂SnCl₂ > BuSnCl₃.[5]
-
Heterogeneous Options: Solid acid catalysts like tungsten trioxide supported on tin oxide (WO₃/SnO₂) offer the advantage of being easily separable and reusable, a significant benefit for industrial processes.[6]
Experimental Protocol: Esterification of Oleic Acid with SnCl₂·2H₂O
This protocol is based on the kinetic investigation of SnCl₂ catalyzed esterification of oleic acid.[3][4]
Materials:
-
Oleic acid
-
Ethanol (anhydrous)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Internal standard (e.g., dodecane)
-
Potassium hydroxide (B78521) (KOH) solution in ethanol (for titration)
-
Phenolphthalein indicator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a specific molar ratio of oleic acid to ethanol (e.g., 1:120).
-
Add the desired amount of SnCl₂·2H₂O catalyst (e.g., 1 mol% relative to oleic acid).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals.
-
Analyze the aliquots by gas chromatography (GC) to determine the conversion of oleic acid and the yield of ethyl oleate. Alternatively, the remaining free fatty acid can be determined by titration with a standardized KOH solution.
Diagram: Esterification Catalytic Cycle
Caption: Lewis acid catalysis of esterification by SnCl₂.
II. Polyurethane Production: Balancing Reactivity and Processability
Tin catalysts, particularly stannous octoate (T-9) and dibutyltin dilaurate (DBTDL, T-12), are widely used in the production of polyurethane foams, elastomers, and coatings.[7][8] They primarily act as gelling catalysts, promoting the reaction between isocyanates and polyols.[7][9]
Performance Comparison of Tin Catalysts in Polyurethane Foam Production
| Catalyst | Type | Key Features | Primary Application | Relative Cost |
| Stannous Octoate (T-9) | Inorganic Tin (Sn²⁺) | High activity, promotes gelation, susceptible to hydrolysis.[7][10] | Flexible polyurethane foams.[7][10] | Lower |
| Dibutyltin Dilaurate (DBTDL, T-12) | Organotin (Sn⁴⁺) | Strong gelling catalyst, more reactive than T-9, higher hydrolytic stability.[8][11] | Coatings, elastomers, rigid foams.[8][11] | Higher |
| Fomrez® UL-28 | Proprietary Tin Catalyst | Excellent gelation, minimizes over-gelling, low volatility.[9] | Rigid foams.[9] | Varies |
| Bis(tributyltin oxide) (TBTO) | Organotin (Sn⁴⁺) | Highly active, often used with amine catalysts for balanced reaction.[9] | Strong, rigid foams.[9] | Higher |
| Amine Tin Catalysts | Next-Generation | Faster reaction times, improved foam properties, reduced toxicity compared to traditional tin catalysts.[12] | High-resilience soft foams.[12] | Higher |
Key Observations:
-
Stannous Octoate vs. DBTDL: Stannous octoate is a highly active and cost-effective catalyst for flexible foams, but its poor hydrolytic stability can be a drawback.[7][10] DBTDL offers higher reactivity and better stability, making it suitable for a broader range of applications, including coatings and elastomers, albeit at a higher cost.[8][11] A combination of both can sometimes provide an optimal balance of reaction speed and curing.[10]
-
Next-Generation Catalysts: Amine tin catalysts are emerging as a promising alternative, offering improved performance and a better environmental profile compared to traditional organotin compounds.[12]
-
Tin-Free Alternatives: Growing concerns over the toxicity of some organotin compounds have led to the development of tin-free alternatives based on bismuth, zinc, and zirconium.[13][14] While these can offer comparable performance in some applications, they are often not a direct 1:1 replacement and may require formulation adjustments.[14]
Experimental Protocol: Evaluation of Catalyst Performance in Polyurethane Foam Formation
This protocol outlines a general procedure for comparing the reactivity of different catalysts in a model polyurethane foam system.
Materials:
-
Polyol (e.g., polyether polyol)
-
Isocyanate (e.g., toluene (B28343) diisocyanate - TDI or methylene (B1212753) diphenyl diisocyanate - MDI)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
-
Tin catalyst (to be evaluated)
-
Amine co-catalyst (if required)
Procedure:
-
In a suitable container, accurately weigh and pre-mix the polyol, surfactant, blowing agent, and any co-catalyst.
-
Add the tin catalyst to be evaluated at a specific concentration (e.g., parts per hundred polyol - pphp).
-
Stir the mixture vigorously for a specified time to ensure homogeneity.
-
Add the isocyanate to the mixture and start a stopwatch simultaneously.
-
Continue vigorous stirring for a short period (e.g., 5-10 seconds).
-
Pour the reacting mixture into a mold or cup and record the following parameters:
-
Cream time: Time from the addition of isocyanate to the start of the visible rise of the foam.
-
Gel time: Time at which the foam becomes stringy when touched with a spatula.
-
Tack-free time: Time at which the foam surface is no longer sticky to the touch.
-
Rise time: Time to reach the maximum foam height.
-
-
Allow the foam to cure completely (typically 24 hours at room temperature).
-
Evaluate the physical properties of the cured foam, such as density, compressive strength, and cell structure (visual or microscopic examination).
Diagram: Polyurethane Formation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Tin-Catalyzed Esterification and Transesterification Reactions: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ohans.com [ohans.com]
- 10. Difference between T9 stannous octoate and T12 dibutyl tin dilaurate-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 11. morpholine.cc [morpholine.cc]
- 12. next generation amine tin catalyst for high resilience soft foam applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 13. patchamltd.com [patchamltd.com]
- 14. shepchem.com [shepchem.com]
Differentiating Organotin Compounds: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of organotin compounds are critical due to their widespread industrial use and significant toxicological profiles. This guide provides an objective comparison of key spectroscopic techniques employed for the analysis of these compounds, supported by experimental data and detailed methodologies.
The chemical similarity among various organotin species, such as mono-, di-, tri-, and tetra-substituted tins, presents a considerable analytical challenge. The choice of an appropriate analytical technique is paramount for achieving reliable speciation and quantification. This document delves into the principles, performance, and practical application of major spectroscopic methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mössbauer Spectroscopy, and Vibrational Spectroscopy.
Performance Comparison of Spectroscopic Techniques
The selection of a spectroscopic technique for organotin analysis is often dictated by the specific analytical requirements, including desired sensitivity, structural information, and the nature of the sample matrix. The following tables summarize the quantitative performance of commonly employed methods.
Mass Spectrometry-Based Methods
Mass spectrometry, particularly when coupled with a chromatographic separation technique, offers high sensitivity and selectivity for organotin analysis. Gas chromatography (GC) typically requires a derivatization step to increase the volatility of the organotin compounds, while liquid chromatography (LC) can often analyze them directly.[1][2] Inductively coupled plasma mass spectrometry (ICP-MS) is an element-specific detector known for its exceptional sensitivity.[3][4]
| Technique | Analyte | Matrix | Derivatization | Limit of Detection (LOD) | Linearity Range | Reference |
| GC-MS/MS | Tributyltin (TBT) | Water | Pentylmagnesium bromide | 0.26 pg Sn | 0.5 - 100 pg Sn | [5] |
| Triphenyltin (TPT) | Water | Pentylmagnesium bromide | 0.35 pg Sn | 0.5 - 100 pg Sn | [5] | |
| 17 Organotins | Beverages | NaBEt4 | 0.1 µg/kg (sample) | 0.001 - 0.200 mg/L | [6] | |
| LC-MS/MS | Tributyltin (TBT) | Food, Water, Textiles | None | < 50 µg/kg (MRL) | Not Specified | [1] |
| LC-ICP-MS | 6 Organotins | Drinking Water | None | 1.5 - 25.6 ng/L | Not Specified | [7] |
| 11 Organotins | Workplace Air | None | 0.14 - 0.57 µg Sn/L | Not Specified | [4] |
Other Spectroscopic Methods
NMR, Mössbauer, and Vibrational Spectroscopy are powerful tools for structural elucidation and differentiation of organotin compounds, though they generally have higher detection limits compared to MS-based methods.
| Technique | Primary Application | Key Parameters | Typical Concentration Range | Reference |
| 119Sn NMR | Structural Elucidation | Chemical Shift (δ) | High (mg/mL) | [8][9] |
| Mössbauer | Determination of Coordination & Oxidation State | Isomer Shift (δ), Quadrupole Splitting (ΔEQ) | Solid State | [10][11] |
| Vibrational (IR/Raman) | Identification of Functional Groups & Bonding | Vibrational Frequencies (cm-1) | High (mg/mL) | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the analysis of organotin compounds.
Protocol 1: GC-MS/MS Analysis of Organotins in Water
This protocol is based on the derivatization of organotins with a Grignard reagent followed by gas chromatographic separation and tandem mass spectrometric detection.[5]
1. Sample Preparation and Extraction:
-
To a 500 mL water sample, add a surrogate standard (e.g., perdeuterated organotin chlorides).
-
Add sodium diethyldithiocarbamate (B1195824) (DDTC) as a complexing reagent.
-
Extract the organotin-DDTC complexes into an organic solvent (e.g., hexane).
2. Derivatization:
-
To the organic extract, add pentylmagnesium bromide (Grignard reagent).
-
Allow the reaction to proceed to convert the polar organotin compounds into their more volatile pentylated derivatives.
-
Quench the reaction carefully with an acidic solution.
3. GC-MS/MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to separate the derivatized compounds.
-
Injection: Use splitless injection mode.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each organotin derivative.
Protocol 2: LC-MS/MS Analysis of Organotins in Various Matrices
This protocol allows for the direct analysis of organotin compounds without derivatization, simplifying sample preparation.[1]
1. Sample Preparation:
-
Solid Samples (e.g., food, textiles): Homogenize the sample. Extract with acetonitrile (B52724) and shake vigorously. Centrifuge and dilute the supernatant with water.
-
Water Samples: Dilute the sample with water if necessary to reduce matrix effects.
-
Add an internal standard (e.g., triphenylphosphine) to all samples.
2. LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and methanol, both containing formic acid and ammonium (B1175870) formate.
-
Flow Rate: A typical flow rate is around 800 µL/min.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Operate in MRM mode, monitoring specific transitions for each target organotin compound.
Protocol 3: 119Sn NMR Spectroscopy for Structural Analysis
This protocol is suitable for the characterization of pure organotin compounds or concentrated solutions.
1. Sample Preparation:
-
Dissolve the organotin compound in a suitable deuterated solvent (e.g., CDCl3).
-
The concentration should be sufficiently high to obtain a good signal-to-noise ratio.
2. NMR Analysis:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Reference: Reference the 119Sn chemical shifts against a standard, such as tetramethyltin (B1198279) (SnMe4).[8]
-
Acquisition: Acquire the 119Sn NMR spectrum. The chemical shift values are indicative of the coordination number and the nature of the substituents on the tin atom.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
References
- 1. sciex.jp [sciex.jp]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 5. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 8. Tin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mössbauer spectra of organotin compounds. Part IV. Compounds containing Sn–S bonds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. ir.nbu.ac.in [ir.nbu.ac.in]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Comparative study of catalysts for silicone room temperature vulcanization
A Comparative Guide to Catalysts for Room Temperature Vulcanization (RTV) of Silicones
For researchers, scientists, and professionals in material science and product development, the choice of catalyst in room temperature vulcanization (RTV) of silicones is a critical decision that dictates the final properties and performance of the cured elastomer. This guide provides an objective comparison of the primary catalyst systems used in RTV silicones: organotin compounds, platinum-based complexes, and organotitanates. The information presented herein is supported by a synthesis of publicly available experimental data and established testing protocols.
Overview of RTV Silicone Curing Mechanisms
RTV silicones cure by two primary mechanisms, each facilitated by a specific class of catalysts:
-
Condensation Cure: This process involves the reaction of hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) with a crosslinking agent, typically an alkoxysilane. This reaction is catalyzed by organotin or organotitanate compounds and releases a small byproduct, such as alcohol. The cure progresses from the surface inward as it relies on atmospheric moisture.
-
Addition Cure: In this mechanism, a hydrosilylation reaction occurs between a vinyl-functionalized silicone polymer and a silicon hydride crosslinker. This reaction is catalyzed by platinum complexes and does not produce any byproducts, allowing for uniform curing throughout the material.
Comparative Performance of RTV Silicone Catalysts
The selection of a catalyst system has a profound impact on the processing parameters and the mechanical and thermal properties of the resulting silicone elastomer. The following table summarizes the key performance indicators for each catalyst type.
Table 1: Comparative Performance of RTV Silicone Catalysts
| Performance Metric | Organotin Catalysts (Condensation Cure) | Platinum Catalysts (Addition Cure) | Organotitanate Catalysts (Condensation Cure) |
| Cure Time | Moderate to Fast (minutes to hours) | Fast and Controllable (minutes to hours) | Fast, Moisture Dependent |
| Cure Mechanism | Condensation | Addition | Condensation |
| Byproducts | Yes (e.g., alcohol, oxime) | No | Yes (e.g., alcohol) |
| Tensile Strength | Good | Excellent | Good to Excellent |
| Elongation at Break | Good | Excellent | Good |
| Tear Strength | Good | Excellent | Good |
| Hardness (Shore A) | Wide Range (15-60) | Wide Range (10-70) | Wide Range (20-60) |
| Shrinkage | Moderate (due to byproduct evaporation) | Very Low | Low to Moderate |
| Inhibition | Relatively robust | Sensitive to sulfur, tin, amines, and some organic compounds | Less sensitive than platinum |
| Cost | Low to Moderate | High | Moderate |
Experimental Protocols for Catalyst Performance Evaluation
To obtain the comparative data presented above, a series of standardized tests are performed. The following are detailed methodologies for key experiments.
Sample Preparation
-
Formulation: Prepare the RTV silicone base by mixing the silicone polymer, fillers, and any additives.
-
Catalyst Addition: Add the specified amount of the respective catalyst (organotin, platinum, or titanate) to the silicone base. The concentration of the catalyst should be in accordance with the manufacturer's recommendations or the specific experimental design.
-
Mixing: Thoroughly mix the catalyst into the base using a planetary mixer or a similar apparatus to ensure a homogeneous dispersion.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the catalyzed silicone into molds of the appropriate dimensions for each test. Allow the samples to cure at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity for a specified period (e.g., 7 days) to ensure complete vulcanization.
Key Performance Tests
-
Cure Time (Tack-Free Time):
-
Method: Periodically touch the surface of the curing silicone with a clean, dry polyethylene (B3416737) film. The tack-free time is the point at which the film no longer adheres to the surface.
-
-
Tensile Strength and Elongation at Break:
-
Standard: ASTM D412
-
Procedure: Use a universal testing machine to pull dumbbell-shaped specimens at a constant rate of speed until they break. The tensile strength is the maximum stress applied, and the elongation at break is the percentage increase in length at the point of rupture.
-
-
Tear Strength:
-
Standard: ASTM D624
-
Procedure: Use a universal testing machine to measure the force required to tear a notched specimen.
-
-
Hardness (Durometer):
-
Standard: ASTM D2240
-
Procedure: Use a Shore A durometer to measure the indentation hardness of the cured silicone.
-
-
Linear Shrinkage:
-
Procedure: Measure the dimensions of the mold and the cured silicone sample. The percentage difference represents the linear shrinkage.
-
Visualizing Experimental Workflow and Catalyst Relationships
The following diagrams illustrate the experimental workflow for comparing RTV silicone catalysts and the logical relationships between catalyst types and their performance characteristics.
Caption: Experimental workflow for comparing RTV silicone catalysts.
Caption: Logical relationship between catalyst type and performance.
Conclusion
The choice of catalyst for room temperature vulcanization of silicones is a trade-off between cost, processing characteristics, and final performance.
-
Organotin catalysts offer a cost-effective solution with robust curing, making them suitable for general-purpose applications where high mechanical performance is not the primary concern.[1]
-
Platinum catalysts provide superior mechanical properties, high purity with no byproducts, and controlled curing, making them the preferred choice for high-performance applications such as medical devices, electronics encapsulation, and mold making.[2][3][4]
-
Organotitanate catalysts serve as a viable alternative to organotins, offering a favorable toxicity profile and good performance in neutral-cure RTV silicone sealants.[5][6]
Researchers and product developers should carefully consider the specific requirements of their application to select the most appropriate catalyst system. The experimental protocols outlined in this guide provide a framework for conducting a thorough comparative evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. l-i.co.uk [l-i.co.uk]
- 6. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]
Safety Operating Guide
Safe Disposal of Tetraoctyltin: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety protocols, operational procedures, and disposal plans for tetraoctyltin. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this organotin compound.
This compound and other organotin compounds are characterized by their toxicity and require meticulous handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to established safety protocols and regulatory requirements is paramount. All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, national, and international regulations. Under no circumstances should it be discharged into municipal sewers or disposed of with household garbage.
Immediate Safety and Handling
When working with this compound, it is crucial to operate within a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[1] In case of skin contact, the affected area should be washed immediately and thoroughly. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Quantitative Exposure Limits
While specific regulatory disposal limits for this compound, such as TCLP (Toxicity Characteristic Leaching Procedure) values, are not explicitly defined by the U.S. Environmental Protection Agency (EPA), occupational exposure limits for organotin compounds in general have been established. These limits are measured as the concentration of tin (Sn) in the air.
| Organization | Exposure Limit Type | Value (as Sn) | Notes |
| OSHA | PEL (Permissible Exposure Limit) - TWA (8-hour Time-Weighted Average) | 0.1 mg/m³ | Applies to all organic tin compounds.[2][3][4] |
| NIOSH | REL (Recommended Exposure Limit) - TWA (10-hour Time-Weighted Average) | 0.1 mg/m³ | Applies to all organic tin compounds except Cyhexatin; skin contact should be avoided.[2][3][4] |
| ACGIH | TLV (Threshold Limit Value) - TWA (8-hour Time-Weighted Average) | 0.1 mg/m³ | Not classifiable as a human carcinogen (A4).[5] |
| ACGIH | TLV-STEL (Short-Term Exposure Limit) | 0.2 mg/m³ | [5] |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ | As Sn.[4] |
Experimental Protocols for Laboratory-Scale Waste Management
The following protocols provide detailed methodologies for the neutralization of liquid this compound waste and the decontamination of laboratory glassware that has been in contact with the compound.
Protocol 1: Neutralization of Liquid this compound Waste
This procedure aims to reduce the toxicity of liquid organotin waste by oxidizing it to less harmful inorganic tin compounds.
Materials:
-
Liquid waste containing this compound
-
Oxidizing agent (e.g., commercial bleach - sodium hypochlorite (B82951) solution, or hydrogen peroxide)
-
A large, suitable container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure the this compound waste is not mixed with other incompatible waste streams.
-
Dilution: In a chemical fume hood, dilute highly concentrated waste with a suitable solvent.
-
Oxidation: Slowly and in small portions, add the oxidizing agent to the diluted waste while stirring continuously. Monitor for any exothermic reaction. The objective is to achieve complete oxidation of the organotin compounds.[1]
-
Reaction Time: Allow the mixture to react for several hours, or preferably overnight, with continuous stirring to ensure the reaction goes to completion.[1]
-
Neutralization: Check the pH of the treated solution. If it is acidic or basic, neutralize it to a pH between 6 and 8.[1]
-
Disposal: Even after treatment, the waste should be considered hazardous. Transfer the neutralized solution to a designated hazardous waste container, label it clearly, and arrange for disposal through your institution's environmental health and safety office.[1]
Protocol 2: Decontamination of this compound-Contaminated Glassware
This protocol outlines the steps to safely and effectively decontaminate laboratory glassware.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone (B3395972), dichloromethane)
-
1M Sodium Fluoride (NaF) solution (recommended for Stille reaction workups)
-
Commercial bleach or 20% nitric acid
-
Designated hazardous waste containers for both liquid and solid organotin waste
-
Appropriate PPE
Procedure:
-
Initial Quenching (if applicable): For glassware containing residual reactive organotin reagents, quench the contents with a 1M NaF solution. This will precipitate the organotins as less soluble fluorides.[1]
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with an organic solvent like acetone or dichloromethane (B109758) to remove the bulk of the organotin residues.[1]
-
Waste Collection: Collect all solvent rinses in a designated "Organotin Waste" container.[1]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid. Allow the glassware to soak for at least 12 hours (overnight is recommended). This step oxidizes the residual organotin compounds to less harmful inorganic tin species.[1]
-
Final Cleaning: After soaking, carefully remove the glassware from the decontamination bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.
Final Disposal Procedures
All this compound waste, including treated waste, contaminated materials (such as gloves, absorbent pads), and empty containers, must be disposed of through a licensed hazardous waste disposal facility. The primary methods for the ultimate disposal of organotin waste are:
-
Incineration: High-temperature incineration (typically 850°C - 1,450°C) is an effective method for destroying organic compounds. For halogenated hazardous compounds, temperatures of 1,100°C - 1,200°C are considered adequate.
-
Solidification/Stabilization: This process involves mixing the waste with a binding agent (like cement or pozzolanic materials) to form a solid, stable mass. This reduces the leachability of the hazardous components before disposal in a controlled landfill.
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The cleaned containers can then be managed according to institutional and regulatory guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. TIN, ORGANIC COMPOUNDS - ACGIH [acgih.org]
Personal protective equipment for handling Tetraoctyltin
Essential Safety and Handling Guide for Tetraoctyltin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Exposure Limits
This compound, like other organotin compounds, is hazardous and requires careful handling to prevent exposure.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3] Organotin compounds are also known to have potential neurotoxic and immunotoxic effects.[2]
| Parameter | Value | Regulatory Body |
| Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³ (as Sn) | OSHA[4] |
| Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 0.1 mg/m³ (as Sn) | NIOSH[4] |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound. All work with this compound must be conducted within a certified chemical fume hood.[1]
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact with many chemicals).[5][6] Always check for rips or punctures before use and never reuse disposable gloves.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing.[7] |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls are required to prevent skin contact.[7] For operations with a higher risk of exposure, a full chemical-resistant suit may be necessary. |
| Respiratory Protection | A full-face or half-mask air-purifying respirator should be used, particularly when engineering controls are not sufficient to maintain exposure below the recommended limits or during emergencies.[1][7] |
Operational Plan for Safe Handling
3.1. Preparation and Handling
-
Training : Ensure all personnel handling this compound are fully trained on its hazards and the required safety procedures.
-
Fume Hood : All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
PPE : Don the appropriate PPE as detailed in the table above before beginning any work.
-
Ventilation : Ensure the laboratory is well-ventilated.
-
Avoidance : Avoid breathing any dust, fumes, gas, mists, vapors, or spray.[3] Prevent contact with skin and eyes.
3.2. Storage
-
Container : Store this compound in a tightly closed, clearly labeled container.
-
Location : Keep the container in a cool, dry, and well-ventilated area.[1] The storage area should be secure and locked.[5]
-
Incompatibilities : Store away from strong oxidizing agents.[1]
Emergency Procedures
4.1. Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[7] Remove any contaminated clothing.[7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air at once.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[1] |
4.2. Spill Response
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.
-
Collect : Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report : Report the spill to the appropriate safety officer or department.
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste and disposed of in accordance with all local, regional, national, and international regulations.[5]
5.1. Waste Collection
-
Segregation : Do not mix this compound waste with other waste streams.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste - Contains this compound".
-
Containerization : Use designated, sealed, and leak-proof containers for all this compound waste, including contaminated PPE and spill cleanup materials.
5.2. Treatment and Disposal
-
Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect and treat the waste.
-
Prohibited Disposal : Do not dispose of this compound with household garbage or discharge it into the sewer system.[5]
Experimental Workflow and Emergency Procedures
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. CN101337751B - Processing process for production waste water of tetrabutyltin - Google Patents [patents.google.com]
- 2. myusf.usfca.edu [myusf.usfca.edu]
- 3. americanelements.com [americanelements.com]
- 4. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safetyware.com [safetyware.com]
- 7. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
